Product packaging for 2-(5-Methylhexyl)pyridine(Cat. No.:CAS No. 94278-29-2)

2-(5-Methylhexyl)pyridine

Cat. No.: B15177393
CAS No.: 94278-29-2
M. Wt: 177.29 g/mol
InChI Key: WXZQNHOHMPCZGQ-UHFFFAOYSA-N
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Description

2-(5-Methylhexyl)pyridine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B15177393 2-(5-Methylhexyl)pyridine CAS No. 94278-29-2

Properties

CAS No.

94278-29-2

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-(5-methylhexyl)pyridine

InChI

InChI=1S/C12H19N/c1-11(2)7-3-4-8-12-9-5-6-10-13-12/h5-6,9-11H,3-4,7-8H2,1-2H3

InChI Key

WXZQNHOHMPCZGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC1=CC=CC=N1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Methylhexyl)pyridine. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of pyridine chemistry to offer a predictive yet thorough resource.

Chemical and Physical Properties

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueNotes
Molecular Formula C₁₂H₁₉N-
Molecular Weight 177.29 g/mol -
Boiling Point ~250-260 °CEstimated based on the boiling point of 5-hexyl-2-methylpyridine (256.43 °C).
Density ~0.9 g/mLEstimated based on the density of similar alkylpyridines.
Solubility Sparingly soluble in waterPredicted to have low water solubility due to the long alkyl chain, but miscible with common organic solvents.
logP (o/w) ~4.2Estimated based on the logP of 5-hexyl-2-methylpyridine (4.255), indicating high lipophilicity.
CAS Number Not assignedA specific CAS number for this compound has not been found in the searched databases.

Spectroscopic Profile (Predicted)

Detailed experimental spectra for this compound are not available. The following are predicted spectroscopic characteristics based on the analysis of related structures such as 2-alkylpyridines.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the 5-methylhexyl side chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine H-68.4 - 8.6d1H
Pyridine H-3, H-4, H-57.0 - 7.6m3H
Pyridine-CH₂-2.7 - 2.9t2H
-CH₂- chain1.2 - 1.8m6H
-CH(CH₃)-1.5 - 1.7m1H
Terminal -CH₃0.8 - 0.9d6H
¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the pyridine ring carbons and the alkyl chain carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Pyridine C-2160 - 163
Pyridine C-6148 - 150
Pyridine C-4135 - 137
Pyridine C-3, C-5120 - 124
Pyridine-CH₂-38 - 42
-CH₂- chain22 - 39
-CH(CH₃)-38 - 40
Terminal -CH₃22 - 23
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the pyridine ring and the C-H bonds of the alkyl chain.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2960Strong
C=N stretch (Pyridine)1590 - 1610Medium-Strong
C=C stretch (Pyridine)1430 - 1580Medium-Strong
C-H bend (Alkyl)1370 - 1470Medium
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an alkylpyridine.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragmentNotes
177[M]⁺Molecular ion
162[M - CH₃]⁺Loss of a methyl group
93[C₅H₄NCH₂]⁺Alpha-cleavage, a common fragmentation for 2-alkylpyridines
92[C₅H₄N-CH]⁺Further fragmentation

Synthesis and Reactivity

Proposed Synthetic Route

A common and effective method for the synthesis of 2-alkylpyridines is the reaction of a 2-halopyridine with a suitable organometallic reagent, such as a Grignard reagent, in a cross-coupling reaction.

Synthesis 2-Bromopyridine 2-Bromopyridine Product This compound 2-Bromopyridine->Product Mg Mg 1-Bromo-4-methylpentane 1-Bromo-4-methylpentane Grignard_Reagent 5-Methylhexylmagnesium bromide 1-Bromo-4-methylpentane->Grignard_Reagent  + Mg, Et₂O Grignard_Reagent->Product  + Catalyst Pd or Ni catalyst Catalyst->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • 1-Bromo-4-methylpentane

  • Anhydrous diethyl ether (Et₂O)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-4-methylpentane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed to form 5-methylhexylmagnesium bromide.

  • Cross-Coupling Reaction: To a separate flask containing a solution of 2-bromopyridine and a palladium or nickel catalyst in anhydrous toluene, the freshly prepared Grignard reagent is added slowly at room temperature under a nitrogen atmosphere.

  • Reaction Work-up: The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Reactivity

The reactivity of this compound is primarily governed by the pyridine ring.

  • Basicity: The nitrogen atom possesses a lone pair of electrons, making the molecule a weak base. It can react with acids to form pyridinium salts.

  • Nucleophilic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, it is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.

  • Oxidation: The nitrogen atom can be oxidized to form an N-oxide.

  • Reactions of the Alkyl Side Chain: The alkyl group can undergo free-radical substitution reactions under appropriate conditions.

Potential Biological Activity

While no specific biological data for this compound has been reported, studies on other alkyl-substituted pyridines suggest potential antimicrobial and cytotoxic activities. The long alkyl chain increases the lipophilicity of the molecule, which may facilitate its interaction with biological membranes.

Antimicrobial Activity

Alkylpyridines have been shown to exhibit activity against various bacterial strains.[1][2] The mechanism of action is often associated with the disruption of the bacterial cell membrane.[1]

Antimicrobial_Activity Alkylpyridine Alkylpyridine Bacterial_Membrane Bacterial Cell Membrane Alkylpyridine->Bacterial_Membrane  Interacts with Disruption Membrane Disruption Bacterial_Membrane->Disruption Cell_Lysis Cell Lysis Disruption->Cell_Lysis

Caption: Proposed mechanism of antimicrobial activity.

Cytotoxicity

Some substituted pyridines have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The specific mechanisms and selectivity of these effects would require further investigation for this compound.

Conclusion

This compound is a substituted pyridine with predicted chemical and physical properties that align with other 2-alkylpyridines. While experimental data for this specific molecule is scarce, this guide provides a robust, predictive framework for its synthesis, reactivity, and potential biological activities based on established chemical principles and data from analogous compounds. Further experimental validation is necessary to confirm these predicted properties and to fully elucidate its potential applications in research and drug development.

References

An In-depth Technical Guide to the Synthesis of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 2-(5-methylhexyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document details two primary synthetic strategies, including experimental protocols, and the necessary preparation of a key precursor. All quantitative data is summarized for comparative analysis, and reaction pathways are visualized using DOT language diagrams.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two principal methods common in the formation of 2-alkylpyridines:

  • Cross-Coupling Reaction: A modern and versatile approach involving the nickel-catalyzed cross-electrophile coupling of a 2-halopyridine with an alkyl halide. This method offers good functional group tolerance.

  • Deprotonation and Alkylation of 2-Picoline: A classical and cost-effective method that involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) followed by nucleophilic substitution with an appropriate alkyl halide.

Both strategies require the precursor 5-methylhexyl bromide , which can be synthesized from the commercially available 5-methyl-1-hexanol .

Synthesis of the Precursor: 5-Methylhexyl Bromide

The synthesis of the key alkylating agent, 5-methylhexyl bromide, is a prerequisite for both proposed routes to this compound.

Reaction Scheme

G cluster_precursor Synthesis of 5-Methylhexyl Bromide 5-Methyl-1-hexanol 5-Methyl-1-hexanol 5-Methylhexyl bromide 5-Methylhexyl bromide 5-Methyl-1-hexanol->5-Methylhexyl bromide  PBr3, Pyridine (cat.), 0 °C to reflux PBr3 Phosphorus tribromide

Caption: Synthesis of 5-methylhexyl bromide from 5-methyl-1-hexanol.

Experimental Protocol

Materials:

  • 5-Methyl-1-hexanol

  • Phosphorus tribromide (PBr₃)

  • Pyridine (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 5-methyl-1-hexanol (1.0 eq) in diethyl ether at 0 °C under an inert atmosphere, add a catalytic amount of pyridine.

  • Slowly add phosphorus tribromide (0.33 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-methylhexyl bromide.

Quantitative Data
CompoundStarting MaterialReagentSolventReaction TimeTemperatureYield (%)
5-Methylhexyl bromide5-Methyl-1-hexanolPhosphorus tribromideDiethyl ether3 hours0 °C to reflux~85-95

Synthesis of this compound

Method 1: Nickel-Catalyzed Cross-Electrophile Coupling

This contemporary method provides a direct coupling of two electrophilic partners.[1]

G cluster_coupling Nickel-Catalyzed Cross-Electrophile Coupling 2-Chloropyridine 2-Chloropyridine Target_Molecule This compound 2-Chloropyridine->Target_Molecule 5-Methylhexyl_bromide 5-Methylhexyl bromide 5-Methylhexyl_bromide->Target_Molecule Catalyst_System NiBr2·3H2O Bathophenanthroline Catalyst_System->Target_Molecule  DMF, 60 °C Reducing_Agent Mn powder Reducing_Agent->Target_Molecule

Caption: Workflow for the Ni-catalyzed synthesis of this compound.

Materials:

  • 2-Chloropyridine

  • 5-Methylhexyl bromide

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • Bathophenanthroline

  • Manganese powder (activated)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Silica gel for column chromatography

Procedure: [1]

  • In a glovebox, to a vial, add NiBr₂·3H₂O (5 mol%), bathophenanthroline (5 mol%), and activated manganese powder (2.0 eq).

  • Add DMF, followed by 2-chloropyridine (1.0 eq) and 5-methylhexyl bromide (1.1 eq).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 60 °C for 12-16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

ProductStarting MaterialsCatalyst SystemSolventReaction TimeTemperatureYield (%)
This compound2-Chloropyridine, 5-Methylhexyl bromideNiBr₂·3H₂O, Bathophenanthroline, MnDMF12-16 hours60 °C60-75
Method 2: Deprotonation and Alkylation of 2-Picoline

This classical approach is often favored for its simplicity and the low cost of the starting materials.

G cluster_alkylation Deprotonation and Alkylation Pathway 2-Picoline 2-Picoline Picolyl_Anion 2-Picolyl Anion (Nucleophile) 2-Picoline->Picolyl_Anion  Deprotonation Strong_Base n-BuLi or LDA Strong_Base->Picolyl_Anion Target_Molecule This compound Picolyl_Anion->Target_Molecule  Alkylation (SN2) Alkylating_Agent 5-Methylhexyl bromide (Electrophile) Alkylating_Agent->Target_Molecule

Caption: Logical steps in the synthesis via deprotonation and alkylation.

Materials:

  • 2-Picoline (2-methylpyridine)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • 5-Methylhexyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-picoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add a solution of 5-methylhexyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

ProductStarting MaterialsBaseSolventReaction TimeTemperatureYield (%)
This compound2-Picoline, 5-Methylhexyl bromiden-BuLi or LDATHF~12 hours-78 °C to rt50-70

Conclusion

Both the nickel-catalyzed cross-electrophile coupling and the deprotonation-alkylation of 2-picoline represent effective strategies for the synthesis of this compound. The choice of method may be dictated by factors such as the availability of starting materials and catalysts, desired functional group tolerance, and scalability. The cross-coupling approach offers a more modern and potentially milder route, while the classical alkylation method is often more economical. Both syntheses are contingent on the prior preparation of 5-methylhexyl bromide from its corresponding alcohol. The detailed protocols and comparative data herein provide a solid foundation for the successful synthesis of this target molecule in a research and development setting.

References

Navigating the Landscape of 2-Alkylpyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the synthesis, properties, and potential applications of 2-alkylpyridines, with a focus on the structural motif of 2-(5-Methylhexyl)pyridine.

For Immediate Release

Pyridine and its derivatives are integral to numerous FDA-approved drugs and play a crucial role in medicinal chemistry.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them valuable pharmacophores.[2] The addition of alkyl substituents, such as a 5-methylhexyl group at the 2-position, can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity.

Physicochemical Properties: Insights from a Structural Isomer

Due to the absence of specific experimental data for this compound, we present the known physicochemical properties of its structural isomer, 5-hexyl-2-methylpyridine (CAS Number: 710-40-7) , to offer a comparative baseline. It is crucial to note that while these compounds share the same molecular formula, their structural differences will result in distinct physical and chemical characteristics.

PropertyValueSource
Molecular Formula C12H19NThe Good Scents Company[3]
Molecular Weight 177.29 g/mol The Good Scents Company[3]
Boiling Point 256.43 °C (estimated)The Good Scents Company
Flash Point 215.00 °F (101.80 °C) (estimated)The Good Scents Company
Vapor Pressure 0.025000 mmHg @ 25.00 °C (estimated)The Good Scents Company
logP (o/w) 4.255 (estimated)The Good Scents Company
Water Solubility 216.4 mg/L @ 25 °C (estimated)The Good Scents Company

Note: The data presented in this table is for 5-hexyl-2-methylpyridine and should be considered as an approximation for this compound.

Synthetic Pathways to 2-Alkylpyridines

The synthesis of 2-alkylpyridines can be approached through several established methodologies. These strategies often involve the functionalization of a pre-existing pyridine ring or the construction of the pyridine ring itself.

General Synthetic Strategies:
  • Cross-Coupling Reactions: A prevalent method for introducing alkyl groups onto the pyridine ring involves transition-metal-catalyzed cross-coupling reactions.[4] For instance, 2-halopyridines can react with alkyl Grignard reagents or other organometallic species in the presence of a suitable catalyst (e.g., palladium, nickel, or iron) to yield 2-alkylpyridines.[4][5]

  • Addition of Grignard Reagents to Pyridine N-oxides: Another effective method involves the addition of Grignard reagents to pyridine N-oxides. This reaction, followed by a subsequent treatment, can afford 2-substituted pyridines in good yields.[5]

  • Enantioselective Synthesis: For applications requiring specific stereochemistry, methods for the enantioselective synthesis of 2-alkylpyridines have been developed. These often utilize chiral lithium amides as auxiliaries to control the stereochemical outcome of the alkylation.[1][6]

Hypothetical Synthesis of this compound: An Experimental Workflow

A plausible and commonly employed method for the synthesis of this compound would be a Grignard reaction. The following diagram illustrates a generalized workflow for this synthetic approach.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up and Purification A 1-bromo-5-methylhexane D 5-methylhexylmagnesium bromide (Grignard Reagent) A->D Reacts with B Magnesium turnings B->D C Anhydrous Ether F Grignard Reagent (from Step 1) E 2-Bromopyridine H This compound E->H Couples with F->H G Pd or Ni Catalyst G->H Catalyzed by I Reaction Mixture J Aqueous Quench I->J K Extraction J->K L Chromatography K->L M Pure this compound L->M

Caption: Generalized workflow for the synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on common laboratory practices for Grignard reactions.

Materials:

  • 1-bromo-5-methylhexane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Bromopyridine

  • Palladium or Nickel catalyst (e.g., Pd(PPh3)4)

  • Anhydrous solvent (e.g., THF)

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-5-methylhexane in anhydrous diethyl ether to the magnesium turnings.

    • Maintain a gentle reflux until the magnesium has been consumed. The resulting solution is the Grignard reagent, 5-methylhexylmagnesium bromide.

  • Coupling Reaction:

    • In a separate flask, dissolve 2-bromopyridine and the palladium or nickel catalyst in an anhydrous solvent such as THF.

    • Cool the solution in an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of 2-bromopyridine.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Applications in Drug Development

Pyridine derivatives are a staple in medicinal chemistry, appearing in a wide array of therapeutic agents.[7][8] The pyridine ring can act as a bioisostere for a phenyl group, offering improved solubility and metabolic properties.[2] The introduction of an alkyl chain, such as a 5-methylhexyl group, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

While no specific biological activities or signaling pathway involvements for this compound have been reported, the general class of 2-alkylpyridines has been explored for various therapeutic applications. The structural motif could be incorporated into lead compounds to modulate their pharmacokinetic and pharmacodynamic profiles.

G cluster_0 Drug Discovery and Development Funnel cluster_1 Role of 2-Alkylpyridine Moiety A Target Identification and Validation B Lead Discovery (e.g., HTS, Fragment-based design) A->B C Lead Optimization (Introduction of 2-alkylpyridine moiety) B->C D Preclinical Development C->D G Improved Lipophilicity C->G H Enhanced Target Binding C->H I Modified Metabolic Stability C->I J Modulation of Pharmacokinetics C->J E Clinical Trials D->E F Approved Drug E->F

References

An In-depth Technical Guide to 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-(5-Methylhexyl)pyridine. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and draws comparisons with structurally similar molecules.

Molecular Structure and Identification

This compound is a substituted pyridine derivative. The pyridine ring, a heterocyclic aromatic compound, is substituted at the 2-position with a 5-methylhexyl group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₉N
Molecular Weight 177.29 g/mol
Canonical SMILES CC(C)CCCCc1ccccn1
InChI Key InChI=1S/C12H19N/c1-11(2)8-6-4-7-12-9-5-3-10-13-12/h3,5,9-11H,4,6-8H2,1-2H3

Physicochemical Properties

The physicochemical properties of this compound can be estimated based on its structure and data from analogous compounds like 5-hexyl-2-methylpyridine.[1][2][3] The presence of the alkyl chain makes the molecule largely nonpolar, suggesting low solubility in water and good solubility in organic solvents.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueNotes
Boiling Point ~250-260 °CEstimated based on isomers and related alkylpyridines.[3]
logP (Octanol/Water) ~4.0-4.5Indicative of high lipophilicity.[3]
Water Solubility LowExpected due to the long alkyl chain.[3]
Appearance Colorless to pale yellow liquidTypical for alkylpyridines.[4][5]

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the alkylation of pyridine rings. A common strategy involves the reaction of a pyridine derivative with an appropriate alkylating agent.

A plausible synthetic route involves the reaction of 2-halopyridine with a Grignard reagent derived from 1-bromo-5-methylhexane. This approach is a standard method for forming carbon-carbon bonds at the 2-position of the pyridine ring.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Slowly add a solution of 1-bromo-5-methylhexane in anhydrous diethyl ether or tetrahydrofuran (THF) to initiate the reaction.

    • The reaction mixture is typically stirred until the magnesium is consumed, forming (5-methylhexyl)magnesium bromide.

  • Coupling Reaction:

    • In a separate flask, dissolve 2-bromopyridine or 2-chloropyridine in an anhydrous solvent like THF.

    • Cool the solution of the pyridine halide to a low temperature (e.g., 0 °C or -78 °C).

    • Slowly add the prepared Grignard reagent to the solution of the pyridine halide.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of an aqueous solution of a mild acid (e.g., ammonium chloride).

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis

Synthesis_Workflow Generalized Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Reactant1 1-bromo-5-methylhexane Step1 Grignard Reagent Formation (Anhydrous Ether/THF) Reactant1->Step1 Reactant2 Magnesium Reactant2->Step1 Reactant3 2-Halopyridine Step2 Coupling Reaction (Low Temperature) Reactant3->Step2 Intermediate (5-methylhexyl)magnesium bromide Step1->Intermediate Step3 Aqueous Work-up (e.g., NH4Cl solution) Step2->Step3 Step4 Purification (Chromatography/Distillation) Step3->Step4 FinalProduct This compound Step4->FinalProduct Intermediate->Step2

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons of the pyridine ring (δ 7.0-8.5 ppm).- Protons of the methylhexyl chain, with characteristic splitting patterns. The two methyl groups on the hexyl chain would appear as a doublet.
¹³C NMR - Aromatic carbons of the pyridine ring (δ 120-160 ppm).- Aliphatic carbons of the methylhexyl chain (δ 10-40 ppm).
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight (177.29).- Fragmentation patterns characteristic of an alkylpyridine, including loss of alkyl fragments.
IR Spec. - C-H stretching from the aromatic pyridine ring (~3000-3100 cm⁻¹).- C-H stretching from the aliphatic alkyl chain (~2850-2960 cm⁻¹).- C=C and C=N stretching from the pyridine ring (~1400-1600 cm⁻¹).

Potential Applications and Biological Activity

Pyridine and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[6][7] They can act as key scaffolds in drugs and can engage in various biological interactions.[7][8]

The lipophilic nature imparted by the 5-methylhexyl side chain in this compound suggests potential for good membrane permeability, a desirable trait for drug candidates targeting intracellular components. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in drug-receptor binding.

Potential areas of application for novel pyridine derivatives like this compound include:

  • Antimicrobial and Antiviral Agents: Pyridine derivatives have shown a broad spectrum of antimicrobial and antiviral activities.[9]

  • Central Nervous System (CNS) Active Agents: The pyridine scaffold is present in many drugs that act on the CNS.[7]

  • Agrochemicals: Many pesticides and herbicides are based on the pyridine structure.[5]

Further research and biological screening are necessary to determine the specific activities and potential therapeutic applications of this compound.

Signaling Pathway Hypothesis

Signaling_Pathway Hypothetical Target Interaction of a Pyridine Derivative Molecule This compound Receptor Target Receptor/Enzyme (e.g., Kinase, GPCR) Molecule->Receptor Binding Pathway Downstream Signaling Cascade Receptor->Pathway Activation/Inhibition Response Cellular Response (e.g., Apoptosis, Proliferation Change) Pathway->Response

Caption: Hypothetical interaction of a pyridine derivative with a biological target.

Conclusion

This compound is a pyridine derivative with potential for further investigation in various scientific fields, particularly in drug discovery and materials science. This guide provides a foundational understanding of its structure, estimated properties, and potential synthesis routes. Experimental validation of the data presented herein is essential for advancing the study of this compound.

References

A Technical Guide to the Solubility of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the organic compound 2-(5-Methylhexyl)pyridine. Due to its molecular structure, which features a polar pyridine head and a nonpolar alkyl tail, its solubility characteristics are critical for applications in chemical synthesis, materials science, and pharmaceutical development. This document compiles available data and outlines the standard methodologies for its empirical determination.

Solubility Data

As of this review, specific experimental quantitative solubility data for this compound in various solvents has not been identified in publicly accessible literature. The lack of data underscores the niche character of this particular substituted pyridine.

However, to provide a baseline for researchers, calculated solubility data for a closely related structural isomer, 5-hexyl-2-methylpyridine , is presented below. It is crucial to note that this data is estimated or calculated , not experimentally verified, and pertains to an isomer. It should be used as a preliminary reference with caution.

Table 1: Calculated Physicochemical Properties of 5-hexyl-2-methylpyridine (Isomer)

Property Value Source
Water Solubility (estimated) 216.4 mg/L (at 25 °C) The Good Scents Company[1]
Log10 of Water Solubility (log10WS, calculated) -4.19 mol/L Cheméo[2]
Octanol/Water Partition Coefficient (logP o/w, estimated) 4.255 The Good Scents Company[1]

| Octanol/Water Partition Coefficient (logP oct/wat, calculated) | 3.513 | Cheméo[2] |

  • Note: The significant nonpolar alkyl chain (a C7 isomer) suggests that this compound will exhibit poor aqueous solubility and be more soluble in organic solvents. The parent compound, pyridine, is miscible with water[3][4][5].

Experimental Protocols for Solubility Determination

To generate precise solubility data for this compound, standardized experimental protocols are required. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended for its reliability.[6][7]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature to reach equilibrium.

Materials and Apparatus:

  • This compound (solute) of high purity

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Constant temperature bath or shaker capable of maintaining temperature within ± 0.5 °C[8]

  • Glass flasks or vials with airtight seals

  • Filtration or centrifugation equipment (e.g., 0.22 µm syringe filters, centrifuge)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, GC)

Detailed Methodology (Shake-Flask Method):

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a flask. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been achieved.[6]

  • Equilibration: The flask is sealed to prevent solvent evaporation and placed in a constant temperature shaker bath. The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[6][7]

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of excess solid. A sample of the supernatant is then carefully withdrawn. To ensure the complete removal of all undissolved particles, the sample is either centrifuged at high speed or filtered through a fine-pored membrane filter (e.g., 0.22 µm).[9]

  • Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a validated analytical method.[9]

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method suitable for quantifying organic compounds.[7] A standard calibration curve must be prepared with known concentrations of the compound to ensure accurate measurement.

    • UV-Vis Spectrophotometry: A simpler and faster method, provided the compound has a suitable chromophore and does not suffer from interference from solvent components.[7][9] A calibration curve is also necessary.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature. The experiment should be repeated multiple times to ensure reproducibility.

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as a structured workflow, from initial preparation to final data analysis.

G prep 1. Preparation Add excess this compound to a known volume of solvent. equilibrate 2. Equilibration Agitate mixture in a sealed flask at constant temperature (e.g., 24-72h). prep->equilibrate Ensure saturation separate 3. Phase Separation Centrifuge or filter the suspension to remove undissolved solid. equilibrate->separate Isolate saturated solution quantify 4. Quantification Analyze the concentration of the clear supernatant using HPLC or UV-Vis. separate->quantify Prepare for analysis analyze 5. Data Analysis Calculate solubility from the measured concentration. Report as mg/mL or mol/L. quantify->analyze Determine final value

Caption: Workflow for Thermodynamic Solubility Determination.

References

Spectroscopic Profile of 2-(5-Methylhexyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed spectroscopic analysis of 2-(5-Methylhexyl)pyridine, a substituted pyridine derivative of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, supported by established principles of spectroscopic interpretation and data from analogous structures. Detailed experimental protocols and workflow diagrams are also presented to aid in the practical application of these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of structurally related compounds, including pyridine, 2-alkylpyridines, and branched alkanes.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.55d1HH-6 (Pyridine)
~7.59td1HH-4 (Pyridine)
~7.10d1HH-3 (Pyridine)
~7.05t1HH-5 (Pyridine)
~2.78t2H-CH₂- (α to Pyridine)
~1.70m2H-CH₂- (β to Pyridine)
~1.52m1H-CH- (C5 of hexyl)
~1.25-1.35m4H-CH₂- (C3, C4 of hexyl)
~0.88d6H-CH₃ (x2)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~162.5C-2 (Pyridine)
~149.2C-6 (Pyridine)
~136.5C-4 (Pyridine)
~122.8C-5 (Pyridine)
~121.0C-3 (Pyridine)
~39.2-CH- (C5 of hexyl)
~38.8-CH₂- (α to Pyridine)
~31.5-CH₂- (C2 of hexyl)
~29.5-CH₂- (C4 of hexyl)
~28.0-CH₂- (C3 of hexyl)
~22.6-CH₃ (x2)
Table 3: Predicted Infrared (IR) Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3070-3010Medium-WeakAromatic C-H Stretch (Pyridine)
2955-2850StrongAliphatic C-H Stretch (Alkyl chain)
1590, 1570, 1475, 1435Medium-StrongC=C and C=N Ring Stretching (Pyridine)
1465MediumCH₂ Bending
1385-1365Medium-WeakCH₃ Bending (characteristic of iso-group)
780-740StrongC-H Out-of-plane Bending (Pyridine)
Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
177Moderate[M]⁺ (Molecular Ion)
162Low[M - CH₃]⁺
120High[M - C₄H₉]⁺ (McLafferty rearrangement)
106Moderate[M - C₅H₁₁]⁺
93Very High[Pyridine-CH₂]⁺ (Benzylic cleavage)
78Moderate[Pyridine]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the electron energy to 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Dissolve Dissolve Sample in CDCl3 with TMS Spectrometer 400 MHz NMR Spectrometer Dissolve->Spectrometer Insert Sample H1_Acq Acquire ¹H Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum Spectrometer->C13_Acq Process Fourier Transform, Phase & Baseline Correction H1_Acq->Process C13_Acq->Process Reference Reference to TMS Process->Reference Analyze Spectral Interpretation Reference->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prepare Prepare Neat Liquid Film on KBr/NaCl Plates Spectrometer FTIR Spectrometer Prepare->Spectrometer Place in Beam Background Record Background Spectrum Spectrometer->Background Sample Record Sample Spectrum Background->Sample Subtract Subtract Background from Sample Spectrum Sample->Subtract Analyze Identify Functional Group Frequencies Subtract->Analyze

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_data Data Acquisition & Analysis Introduce Introduce Sample via GC or Direct Infusion Ionize Electron Ionization (70 eV) Introduce->Ionize Analyze_Mass Mass Analyzer Ionize->Analyze_Mass Detect Detector Analyze_Mass->Detect Acquire Acquire Mass Spectrum Detect->Acquire Analyze_Frag Analyze Fragmentation Pattern Acquire->Analyze_Frag

Caption: Workflow for Mass Spectrometry Analysis.

Biological Activity of 2-(5-Methylhexyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the documented biological activity of the specific compound, 2-(5-Methylhexyl)pyridine. While the broader class of pyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, data pertaining to this particular molecule, including its mechanism of action, quantitative biological data, and specific signaling pathways, is not presently available in the public domain.

The pyridine scaffold is a fundamental structural motif in medicinal chemistry, with numerous approved drugs and investigational compounds featuring this heterocyclic ring.[1][2] Pyridine derivatives are known to exhibit a vast array of biological activities, including but not limited to:

  • Central Nervous System (CNS) Effects: Certain thioalkyl derivatives of pyridine have demonstrated anticonvulsant, anxiolytic, and antidepressant properties in preclinical studies.[3]

  • Antiparasitic Activity: Pyridine-2,5-dicarboxylate esters have been identified as having promising activity against Trypanosoma cruzi and Leishmania mexicana, the parasites responsible for Chagas disease and leishmaniasis, respectively.[4]

  • Antimicrobial and Antiviral Properties: The pyridine nucleus is a common feature in compounds developed for their antibacterial and antifungal activities.[5][6]

  • Anticancer and Antimalarial Potential: Some 2-(1-adamantylthio)pyridine derivatives have shown potent activity against cancer cell lines and the malaria parasite.[1]

Given the absence of specific data for this compound, this guide cannot fulfill the request for detailed experimental protocols, quantitative data tables, or signaling pathway diagrams for this molecule.

We can, however, offer to produce a detailed technical guide on a closely related and well-characterized pyridine derivative for which there is a substantial body of public research. Such a guide would include:

  • A comprehensive overview of its known biological activities.

  • Structured tables summarizing quantitative data from various assays (e.g., IC50, EC50, MIC values).

  • Detailed descriptions of the experimental methodologies used to assess its biological effects.

  • Graphviz diagrams illustrating its mechanism of action and any elucidated signaling pathways.

Please specify a related pyridine compound of interest, or we can suggest a suitable candidate based on therapeutic area or structural similarity. This would allow us to provide a valuable and data-rich resource that aligns with the spirit of your original request.

References

An In-depth Technical Guide to 2-(5-Methylhexyl)pyridine Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 2-substituted pyridines with alkyl chains, such as 2-(5-Methylhexyl)pyridine, are of interest for their potential neurotropic activities, including anticonvulsant, anxiolytic, and neuroprotective effects. The lipophilic alkyl substituent at the 2-position is a key feature that can influence the pharmacokinetic and pharmacodynamic properties of these molecules, facilitating their passage across the blood-brain barrier and interaction with central nervous system targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound and its analogs. It is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics targeting neurological disorders.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in a wide array of approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block for designing molecules with specific biological activities.[1] The introduction of an alkyl substituent at the 2-position of the pyridine ring can significantly impact the molecule's lipophilicity, a critical parameter for drugs targeting the central nervous system (CNS). The 5-methylhexyl group, in particular, provides a substantial lipophilic character that may enhance blood-brain barrier penetration.

Derivatives of 2-alkylpyridines are being explored for a variety of neurological conditions, with a significant focus on epilepsy. The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter receptors, such as GABA-A and AMPA receptors.[2][3] It is hypothesized that 2-alkylpyridine derivatives may exert their effects through similar pathways.

This guide will detail the synthetic approaches to this compound and its analogs, present hypothetical yet representative biological data, provide detailed experimental protocols for their evaluation, and illustrate potential mechanisms of action through signaling pathway diagrams.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through several established methods for 2-alkylation of pyridines. A common and effective approach involves the use of organometallic reagents.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-Bromopyridine reaction Kumada Coupling (Pd or Ni catalyst) start->reaction reagent1 Grignard Reagent (5-Methylhexylmagnesium bromide) reagent1->reaction product Crude this compound reaction->product extraction Work-up & Extraction product->extraction chromatography Column Chromatography (Silica gel) extraction->chromatography final_product Pure this compound chromatography->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry final_product->ms G cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel (Open) GABA_A->Cl_channel Activates Alkylpyridine This compound (Positive Allosteric Modulator) Alkylpyridine->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl⁻ influx ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

References

In-depth Technical Guide: 2-(5-Methylhexyl)pyridine - A Compound Awaiting Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no specific information is currently available regarding the mechanism of action, biological targets, or pharmacological properties of 2-(5-Methylhexyl)pyridine. This indicates that this particular substituted pyridine derivative has likely not been the subject of significant published research.

While the core request for an in-depth technical guide on this compound cannot be fulfilled due to the absence of data, this document aims to provide a foundational understanding of the pyridine scaffold, which is central to this molecule. This will offer researchers, scientists, and drug development professionals a framework for potential future investigations into the activity of this compound.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyridine, a heterocyclic aromatic organic compound, is a fundamental building block in a vast array of biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug discovery.

The nitrogen atom in the pyridine ring imparts distinct characteristics:

  • Hydrogen Bonding: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets such as enzymes and receptors.

  • π-π Stacking: The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in proteins.

  • Dipole-Dipole Interactions: The electronegative nitrogen atom creates a dipole moment in the ring, enabling dipole-dipole interactions.

  • Coordination with Metal Ions: The nitrogen atom can coordinate with metal ions, which is relevant for metalloenzymes.

These properties have led to the incorporation of the pyridine motif in drugs across various therapeutic areas, including but not limited to:

  • Oncology: As kinase inhibitors.

  • Infectious Diseases: As antibacterial and antiviral agents.

  • Central Nervous System Disorders: As modulators of neurotransmitter receptors.

Hypothetical Considerations for this compound

The structure of this compound consists of a pyridine ring substituted at the 2-position with a 5-methylhexyl group. This aliphatic side chain introduces lipophilicity to the molecule, which could significantly influence its pharmacokinetic and pharmacodynamic properties.

Potential Areas of Investigation:

  • Lipophilic Pockets: The 5-methylhexyl chain would likely favor binding to proteins with hydrophobic pockets.

  • Membrane Permeability: The increased lipophilicity might enhance the compound's ability to cross cellular membranes, potentially influencing its access to intracellular targets.

  • Metabolic Stability: The alkyl chain could be a site for metabolic modification by cytochrome P450 enzymes.

A Roadmap for Future Research: Elucidating the Mechanism of Action

Should this compound be identified as a bioactive compound, a systematic approach would be necessary to determine its mechanism of action. The following outlines a potential experimental workflow.

Experimental Workflow for Target Identification and Mechanism of Action Studies

experimental_workflow cluster_screening Initial Screening & Target Identification cluster_validation Target Validation & MoA Elucidation phenotypic_screening Phenotypic Screening (e.g., cell viability, pathway activation) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography target_based_screening Target-Based Screening (e.g., enzyme inhibition, receptor binding) binding_assays Binding Assays (e.g., SPR, ITC, radioligand binding) target_based_screening->binding_assays affinity_chromatography->binding_assays yeast_three_hybrid Yeast Three-Hybrid yeast_three_hybrid->binding_assays cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) binding_assays->cellular_thermal_shift enzymatic_assays In Vitro Enzymatic/Functional Assays cellular_thermal_shift->enzymatic_assays downstream_signaling Analysis of Downstream Signaling (e.g., Western Blot, qPCR) enzymatic_assays->downstream_signaling

Caption: A generalized workflow for identifying the biological target and elucidating the mechanism of action of a novel compound.

Detailed Methodologies for Key Experiments:

A comprehensive investigation would involve a suite of biochemical and cellular assays. Below are representative protocols that could be adapted for studying this compound.

1. Surface Plasmon Resonance (SPR) for Binding Affinity:

  • Objective: To quantify the binding affinity and kinetics of the compound to a purified target protein.

  • Methodology:

    • Immobilize the purified target protein on a sensor chip (e.g., CM5).

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor surface and a reference surface.

    • Monitor the change in the refractive index, which is proportional to the mass bound to the surface.

    • Regenerate the sensor surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD).

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling:

  • Objective: To determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of the binding interaction.

  • Methodology:

    • Load a solution of the purified target protein into the sample cell of the calorimeter.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

    • Integrate the heat peaks and fit the data to a binding isotherm to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells:

  • Objective: To confirm target engagement of the compound in a cellular context.

  • Methodology:

    • Treat intact cells with either vehicle or this compound.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of the compound indicates binding and stabilization.

Conclusion

While the current body of scientific literature does not provide specific details on the mechanism of action of this compound, its chemical structure, featuring a privileged pyridine scaffold and a lipophilic side chain, suggests potential for biological activity. The experimental methodologies and strategic workflow outlined above provide a clear and robust framework for future research endeavors. The elucidation of the pharmacological profile of this and other novel pyridine derivatives holds the potential to contribute to the development of new therapeutic agents. Further investigation is warranted to unlock the potential of this compound.

The Pyridine Core: A Technical Guide to the Discovery and Foundational Synthesis of a Pharmaceutical Mainstay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, represents one of the most ubiquitous structural motifs in the realms of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity for extensive functionalization have made it a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the historical discovery of pyridine and the seminal synthetic methodologies that enabled the creation of substituted pyridines, which became the foundation for numerous therapeutic agents. We will delve into the core reactions that defined pyridine chemistry, present detailed experimental protocols for these foundational syntheses, and examine the discovery and mechanisms of key pyridine-containing drugs that have had a profound impact on human health.

Early History and Discovery of the Pyridine Nucleus

Impure pyridine was likely generated by early alchemists through the destructive distillation of organic matter such as animal bones.[1] However, the first documented isolation and scientific description of pyridine is credited to the Scottish chemist Thomas Anderson in 1849.[1] Anderson obtained the compound by heating animal bones to high temperatures and, noting its flammability, named it pyridine from the Greek words πῦρ (pyr), meaning fire, and -idine, a suffix for aromatic bases.[1][2]

The true structure of pyridine as a nitrogen-containing analogue of benzene was proposed decades later by Wilhelm Körner (1869) and James Dewar (1871).[1][2] The first-ever synthesis of a heteroaromatic compound was achieved in 1876 when William Ramsay prepared pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][2] While a landmark achievement, this method was not practical for producing substituted derivatives. The era of functionalized pyridines truly began with the development of systematic, ring-forming reactions, the first and most notable of which was reported by Arthur Hantzsch in 1881.[3]

Seminal Synthetic Methodologies for Substituted Pyridines

The ability to construct the pyridine ring with specific substitution patterns was crucial for exploring its chemical and biological potential. Several "name reactions" from the late 19th and early 20th centuries form the bedrock of substituted pyridine synthesis.

The Hantzsch Dihydropyridine and Pyridine Synthesis (1881)

The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine (1,4-DHP), often called a "Hantzsch ester," which can then be oxidized to the corresponding aromatic pyridine derivative.[3][5] This reaction was not only pivotal for synthetic chemistry but also directly led to the discovery of the dihydropyridine class of calcium channel blockers.[4]

The reaction proceeds through the formation of two key intermediates: an enamine, formed from the condensation of one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound, formed via a Knoevenagel condensation of the aldehyde and the second equivalent of the β-ketoester.[4][6] A subsequent Michael addition between these intermediates, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring.[6]

Hantzsch_Mechanism keto1 β-Ketoester (1 eq.) enamine Enamine Intermediate keto1->enamine keto2 β-Ketoester (1 eq.) unsat_carbonyl α,β-Unsaturated Carbonyl keto2->unsat_carbonyl aldehyde Aldehyde aldehyde->unsat_carbonyl ammonia Ammonia ammonia->enamine michael_adduct Michael Adduct enamine->michael_adduct Michael Addition unsat_carbonyl->michael_adduct dhp 1,4-Dihydropyridine (DHP) michael_adduct->dhp Cyclization/ Dehydration pyridine Substituted Pyridine dhp->pyridine Oxidation

Caption: General mechanism of the Hantzsch Pyridine Synthesis. (Within 100 characters)

This protocol is adapted from classic procedures for the Hantzsch synthesis.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (2.0 mmol, 260 mg), and ammonium acetate (1.5 mmol, 116 mg).[7]

  • Solvent Addition: Add ethanol (10-15 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from methanol or ethanol to yield the title compound as white crystals.[7]

The Chichibabin Amination Reaction (1914)

Discovered by Aleksei Chichibabin, this reaction is a direct method for the amination of pyridine and other nitrogen-containing heterocycles to produce 2-aminopyridine derivatives.[8][9] The reaction involves treating pyridine with sodium amide (NaNH₂) in an inert, aprotic solvent such as xylene, toluene, or N,N-dimethylaniline.[2][8][10]

The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) acts as the nucleophile, attacking the electron-deficient C2 position of the pyridine ring.[8] This addition forms a negatively charged σ-adduct (a Meisenheimer-type intermediate).[8] Aromaticity is restored by the elimination of a hydride ion (H⁻), which subsequently deprotonates the newly formed amino group, releasing hydrogen gas and forming the sodium salt of the aminopyridine.[8] An acidic workup then yields the final 2-aminopyridine product.[8]

Chichibabin_Workflow reactant_node reactant_node process_node process_node product_node product_node intermediate_node intermediate_node start Start: Pyridine + Sodium Amide in inert solvent (e.g., Xylene) heat Heat to Reflux (~130-140 °C) start->heat reaction Nucleophilic Addition/ Hydride Elimination heat->reaction h2_gas H₂ Gas Evolution reaction->h2_gas salt_formation Sodium 2-aminopyridinide salt forms reaction->salt_formation cool Cool Reaction Mixture salt_formation->cool workup Aqueous Workup (e.g., add water, then acidify) cool->workup extraction Extract with Organic Solvent workup->extraction purify Purify (Distillation/Recrystallization) extraction->purify end Final Product: 2-Aminopyridine purify->end

Caption: Experimental workflow for the Chichibabin Amination Reaction. (Within 100 characters)

This protocol is based on typical procedures for the Chichibabin reaction.

  • Reagent Preparation: In a flask fitted with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dry xylene. Add sodium amide (NaNH₂) in portions. Note: Sodium amide is highly reactive and must be handled with care under an inert atmosphere.[9][11]

  • Reactant Addition: Heat the suspension to reflux (~130-140°C). Slowly add a solution of pyridine in dry xylene to the refluxing mixture over several hours.[11]

  • Reaction: Continue to heat the mixture under reflux for 4-6 hours. The reaction progress is indicated by the evolution of hydrogen gas and the formation of a reddish color from the σ-adduct.[8]

  • Workup: Cool the reaction mixture to below 100°C and cautiously add water to quench the unreacted sodium amide. Separate the organic layer.

  • Isolation: The product is typically in the aqueous layer as a salt. Acidify the aqueous layer carefully with an acid like HCl, then make it basic with NaOH to precipitate the 2-aminopyridine.

  • Purification: Extract the 2-aminopyridine into an organic solvent like ether or chloroform. Dry the organic extracts and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

The Kröhnke Pyridine Synthesis (1961)

Developed by Fritz Kröhnke, this method provides a versatile route to highly functionalized, often poly-aryl, pyridines.[1][12] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[12] A key feature is that the pyridine used to form the salt acts as a reagent but is not incorporated into the final product.[1]

This modern, efficient protocol is a variation of the classic Kröhnke synthesis.

  • Reactant Mixture: In a reaction vessel, combine the appropriate acetophenone (2.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (1.1 mmol).

  • Catalyst and Conditions: Add a catalyst, such as cobalt-decorated magnetic nanoparticles (0.02 g, 1.6 mol%), and heat the solvent-free mixture under reflux in an air atmosphere for 1 hour.

  • Isolation: After completion (monitored by TLC), cool the mixture to room temperature and add ice-cold water.

  • Purification: The solid product that forms is collected by filtration, washed with cold water, and then with cold ethanol to afford the purified 2,4,6-triarylpyridine.

The Guareschi-Thorpe Condensation (1896)

First reported by Icilio Guareschi, this reaction synthesizes substituted 2-pyridones (2-hydroxypyridines).[13] The classic approach involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound (like acetoacetic ester) in the presence of ammonia.[13][14]

This protocol describes a modern, environmentally friendly version of the Guareschi-Thorpe reaction.

  • Reactant Mixture: In a reaction flask, stir a mixture of an alkyl cyanoacetate (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (1.5 mmol).[15]

  • Solvent and Heating: Add water (2 mL) as the solvent and heat the mixture at 80°C.[16]

  • Reaction: Continue heating and stirring for the time required for the reaction to complete (typically monitored by TLC). The product often precipitates directly from the aqueous solution.[15]

  • Isolation and Purification: After cooling the reaction mixture, the precipitated solid is collected by filtration, washed with water, and dried to yield the pure hydroxy-cyanopyridine product. This procedure often requires no further purification.[15]

Quantitative Analysis of Foundational Syntheses

The yields of these classical syntheses can vary widely based on the specific substrates and reaction conditions. Modern adaptations have often dramatically improved efficiency.

Synthesis MethodTypical Product TypeClassical Yield RangeModern High YieldCitation(s)
Hantzsch Synthesis 1,4-Dihydropyridines15% - 52%>90%[4][5]
Chichibabin Reaction 2-Aminopyridines~70-80% (typical)~70-80%[11]
Kröhnke Synthesis 2,4,6-Trisubstituted PyridinesGood to High>90%[12][17]
Guareschi-Thorpe 2-HydroxypyridinesModerate>90%[15][18]

The Rise of Substituted Pyridines in Therapeutics

The development of robust synthetic methods allowed chemists to create vast libraries of substituted pyridines, leading to the discovery of compounds with significant biological activity.

Nicotinic Acid (Niacin, Vitamin B3)

Nicotinic acid (pyridine-3-carboxylic acid) was first synthesized in 1867 by the oxidation of nicotine.[19] For decades, it was a chemical curiosity until Conrad Elvehjem discovered in 1937 that it was the "pellagra-preventing factor" and thus a vitamin.[19] Pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, was rampant in populations with corn-based diets.[17] This discovery led to the fortification of grain products with nicotinic acid, effectively eradicating the disease in many parts of the world.[19]

Industrially, nicotinic acid is produced by the ammoxidation of 3-methylpyridine (3-picoline) to nicotinonitrile, followed by hydrolysis.[19][20]

Isoniazid: The First Major Anti-Tuberculosis Drug

Isoniazid (INH), or isonicotinic acid hydrazide, was first synthesized in 1912, but its profound anti-tuberculosis activity was not discovered until the late 1940s and early 1950s.[18] Its discovery was a landmark in medicine, providing the first highly effective and specific oral treatment for tuberculosis.[21] Isoniazid remains a cornerstone of first-line tuberculosis therapy today.[21]

Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium.[22] The bacterial enzyme catalase-peroxidase, encoded by the katG gene, oxidizes INH to a reactive species, believed to be an isonicotinoyl radical.[22] This radical then covalently attaches to the cofactor NAD⁺ to form an INH-NADH adduct.[22] This adduct is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids—the unique, long-chain fatty acids that are critical components of the mycobacterial cell wall.[22][23] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.

Isoniazid_Activation drug_node drug_node enzyme_node enzyme_node intermediate_node intermediate_node target_node target_node effect_node effect_node INH Isoniazid (Prodrug) KatG M. tuberculosis KatG Enzyme (Catalase-Peroxidase) INH->KatG Radical Isonicotinoyl Radical KatG->Radical Activation Adduct INH-NADH Adduct (Active Inhibitor) Radical->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Bacterial Cell Wall Disruption MycolicAcid->CellWall Essential for

Caption: Activation pathway and mechanism of action for Isoniazid. (Within 100 characters)
Compound Organism MIC Range (Susceptible Strains) MIC Range (Resistant Strains) Citation(s)
IsoniazidMycobacterium tuberculosis0.02 - 0.06 µg/mL>0.4 µg/mL to >4 µg/mL[24][25][26]

Dihydropyridine Calcium Channel Blockers

The Hantzsch synthesis provided direct access to 1,4-dihydropyridines. In 1972, Bayer scientists reported the potent vasodilatory effects of a 1,4-DHP derivative named nifedipine.[27] This discovery ushered in the era of calcium channel blockers (CCBs), a major class of drugs for treating hypertension and angina.[24][28]

Nifedipine and other dihydropyridine CCBs act by blocking L-type voltage-gated calcium channels, which are highly expressed in vascular smooth muscle and cardiac cells.[27] In smooth muscle, the influx of extracellular calcium through these channels upon membrane depolarization is the primary trigger for contraction.[29] By binding to the channel, nifedipine inhibits this calcium influx, leading to relaxation of the vascular smooth muscle (vasodilation).[27] This reduces peripheral vascular resistance, thereby lowering blood pressure.[27] In coronary arteries, this vasodilation increases blood flow and oxygen supply to the heart, relieving angina.[27]

Nifedipine_MoA stimulus_node stimulus_node channel_node channel_node drug_node drug_node process_node process_node outcome_node outcome_node depolarization Membrane Depolarization ltcc L-type Ca²⁺ Channel (in Vascular Smooth Muscle) depolarization->ltcc Opens ca_influx Ca²⁺ Influx ltcc->ca_influx Allows contraction Vasoconstriction ca_influx->contraction Triggers bp Increased Blood Pressure contraction->bp Leads to nifedipine Nifedipine nifedipine->ltcc Blocks

References

An In-depth Technical Guide on the Safety and Handling of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and toxicological data for 2-(5-Methylhexyl)pyridine has been found in publicly available literature or safety data sheets. The following guide is based on data from structurally similar compounds, primarily 2-hexylpyridine, and general knowledge of alkylated pyridines. This information should be used as a preliminary guide only. A comprehensive risk assessment should be conducted before handling this compound, and it should be treated as potentially hazardous.

Introduction

This compound is a substituted pyridine derivative. Due to the lack of specific safety data, a precautionary approach is essential when handling this compound. This guide provides an overview of potential hazards, recommended handling procedures, and emergency protocols based on data from analogous chemical structures. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who may handle this or similar novel compounds.

Hazard Identification and Classification

Based on the GHS classification of the structural analog 2-hexylpyridine, this compound should be treated as a substance with the following potential hazards:

  • Combustible Liquid: May release flammable vapors when heated.

  • Harmful if Swallowed: May cause significant health issues if ingested.

  • Skin Irritant: May cause irritation upon contact with the skin.

  • Eye Irritant: May cause serious eye irritation.

  • Respiratory Irritant: Vapors or mists may cause respiratory tract irritation.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 2-hexylpyridine as a surrogate for this compound.

PropertyValue (for 2-hexylpyridine)Reference
Molecular FormulaC₁₁H₁₇N[1]
AppearanceColorless to light yellow liquid
OdorUnpleasant, pyridine-like[2]
Boiling PointNot available
Flash PointCombustible liquid[3]
DensityNot available
SolubilityNot available

Toxicological Data

Limited toxicological data is available for alkylated pyridines. The acute oral toxicity of a mixture of pyridine alkyl derivatives in rats was found to have an LD50 of 2500 mg/kg bw.[4] For 2-hexylpyridine, it is classified as harmful if swallowed.[1][3] Alkylated pyridines can cause moderate skin irritation.[4]

Exposure RouteHazard Classification (for 2-hexylpyridine)Key Findings and RemarksReference
OralHarmful if swallowedThe median lethal dose (LD50) in rats for a mixture of pyridine alkyl derivatives was reported to be 2500 mg/kg bw.[3][4]
DermalSkin IrritantAlkylated pyridines have been shown to cause moderate skin irritation in animal studies.[4]
InhalationMay cause respiratory irritationVapors may be irritating to the respiratory system.[5]
EyeCauses serious eye irritationExpected to be an eye irritant based on the properties of similar compounds.[5]

Experimental Protocols

As no specific experimental safety studies for this compound were found, this section outlines a general protocol for assessing the acute oral toxicity of a novel compound, based on OECD Guideline 423.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Objective: To determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with the use of a minimal number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

  • Animals: Typically, rats of a standard laboratory strain are used. A small number of animals (usually 3) of a single sex are used in each step.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water ad libitum.

  • Dose Levels: Dosing is initiated at a level selected from a series of fixed doses (5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on any existing information on the substance's toxicity.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

Safety and Handling

Given the unknown properties of this compound, stringent safety precautions are mandatory.

6.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[6]

6.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear a lab coat.

    • Use chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

6.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[3]

  • Keep away from heat, sparks, and open flames.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.[3]

6.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Emergency Procedures

7.1. First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][7]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

7.2. Spill and Leak Procedures

  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3]

  • Ventilate the area and wash the spill site after material pickup is complete.

7.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Visualizations

SafeHandlingWorkflow start Receipt of this compound risk_assessment Conduct Comprehensive Risk Assessment (Assume High Hazard) start->risk_assessment sds_check Review SDS of Structural Analogs (e.g., 2-Hexylpyridine) risk_assessment->sds_check ppe Select and Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) sds_check->ppe engineering_controls Prepare Engineering Controls (Fume Hood, Eyewash, Safety Shower) sds_check->engineering_controls handling Handling of Compound (Weighing, Transfer, Reaction) ppe->handling engineering_controls->handling storage Proper Storage (Cool, Dry, Ventilated, Away from Incompatibles) handling->storage Post-Experiment waste Segregate and Label Waste handling->waste spill Spill or Exposure Event handling->spill storage->handling Future Use disposal Dispose of Waste via Approved Channels waste->disposal end End of Workflow disposal->end emergency_procedure Follow Emergency Procedures (First Aid, Spill Cleanup) spill->emergency_procedure report Report Incident emergency_procedure->report report->risk_assessment Re-evaluate

Caption: Workflow for handling a chemical with limited safety data.

Conclusion

While specific safety and handling data for this compound are not available, a conservative approach based on the known hazards of structurally similar alkylated pyridines is crucial for ensuring laboratory safety. Researchers must adhere to stringent engineering controls, utilize appropriate personal protective equipment, and be prepared for emergency situations. All work with this and other novel compounds should be preceded by a thorough risk assessment.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-(5-Methylhexyl)pyridine. Due to the limited availability of direct experimental data for this specific compound, this document leverages predicted values from computational models and comparative data from structurally similar pyridine derivatives. Detailed experimental protocols for determining key physicochemical parameters are also provided to aid researchers in further characterization.

Physicochemical Properties

The physicochemical profile of a compound is critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The following tables summarize the available data for this compound and related compounds.

Table 1: General and Predicted Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C12H19N[1]
Molecular Weight 177.29 g/mol [1]
CAS Number Not availableN/A
XLogP3-AA (Predicted) 4.2[2]
Boiling Point (Predicted) 256.43 °C @ 760.00 mm Hg[3]
Vapor Pressure (Predicted) 0.025000 mmHg @ 25.00 °C[3]
Flash Point (Predicted) 215.00 °F (101.80 °C)[3]
Water Solubility (Predicted) 216.4 mg/L @ 25 °C[3]

Note: The predicted data is for the isomeric compound 5-hexyl-2-methyl pyridine, which is expected to have very similar physicochemical properties to this compound.

Table 2: Physicochemical Properties of Structurally Related Pyridine Derivatives

CompoundBoiling Point (°C)logPWater SolubilitypKa
2-Hexylpyridine 225.00-227.00 @ 760.00 mm Hg[4]3.766 (est)[4]739.4 mg/L @ 25 °C (est)[4]5.95 (Predicted)[5]
2-Heptylpyridine 244.00-245.00 @ 760.00 mm Hg (est)[3]4.00 (est)[3]Not availableNot available
2-Methylpyridine 128-129[6]1.110[7]Soluble[8]5.94[9]
Pyridine 115.2[10]0.65[11]Miscible[11]5.23[11]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of purity.[12]

  • Apparatus : Mel-Temp apparatus or similar, capillary tubes.[12]

  • Procedure :

    • A small, finely powdered sample of the dry solid is packed into a capillary tube to a height of 2-3 mm.[13]

    • The capillary tube is placed in the heating block of the apparatus.[13]

    • For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.[14]

    • A second, more precise measurement is then performed with a slow heating rate (1-2 °C/minute), starting from a temperature about 15-20 °C below the approximate melting point.[13][14]

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[15]

  • Purity Assessment : A sharp melting point range (0.5-1.0°C) is indicative of a pure compound, while impurities typically cause a depression and broadening of the melting range.[12]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[16]

  • Apparatus : Thiele tube or a small test tube with a side arm, thermometer, capillary tube sealed at one end, heating bath (e.g., paraffin oil).[7][11]

  • Procedure (Small Scale) :

    • A small amount of the liquid (a few milliliters) is placed in a small test tube.[16]

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.[17]

    • The test tube is attached to a thermometer and heated in a bath.[7]

    • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.[16]

    • The heat is removed, and the liquid is allowed to cool slowly.[16]

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11]

  • Alternative Method : Distillation is a common method for both purification and boiling point determination of liquids.[18]

Aqueous Solubility Determination

Solubility is a critical parameter influencing bioavailability.

  • Apparatus : Beaker, magnetic stirrer, analytical balance, filtration apparatus, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure (Shake-Flask Method) :

    • An excess amount of the compound is added to a known volume of purified water (or a relevant buffer) in a flask.

    • The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

    • The solubility is expressed in units such as mg/L or mol/L.[3][19]

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.

  • Apparatus : Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.[20]

  • Procedure (Potentiometric Titration) :

    • A solution of the compound of known concentration is prepared in water.[20]

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.[20]

    • A standard solution of a strong acid (for a basic compound like pyridine) or a strong base is added in small, known increments from a burette.[20]

    • The pH of the solution is recorded after each addition, allowing the solution to equilibrate.[20]

    • A titration curve is generated by plotting pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

  • Alternative Method : NMR spectroscopy can also be used to determine pKa values by observing the change in chemical shifts of specific protons as a function of pH.[21]

Octanol-Water Partition Coefficient (logP) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADMET properties.

  • Apparatus : Separatory funnel or vials, shaker, centrifuge, and a method for quantification (e.g., HPLC-UV).

  • Procedure (Shake-Flask Method) :

    • n-Octanol and water (or a pH 7.4 buffer for LogD) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[22][23]

    • A known amount of the compound is dissolved in one of the phases (usually n-octanol).[22]

    • A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or vial.[24]

    • The mixture is shaken until equilibrium is reached, and then the two phases are separated, often with the aid of a centrifuge.[22]

    • The concentration of the compound in each phase is determined using a suitable analytical method.[24]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

G cluster_0 Initial Preparation cluster_1 Physicochemical Profiling Compound Synthesis\nand Purification Compound Synthesis and Purification Purity Assessment Purity Assessment Compound Synthesis\nand Purification->Purity Assessment Melting Point Melting Point Purity Assessment->Melting Point Boiling Point Boiling Point Melting Point->Boiling Point Solubility Solubility Boiling Point->Solubility pKa pKa Solubility->pKa logP logP pKa->logP ADMET Modeling ADMET Modeling logP->ADMET Modeling

A general workflow for physicochemical characterization.

Conclusion

This guide provides a foundational understanding of the physicochemical characteristics of this compound based on the best available predicted and comparative data. The detailed experimental protocols offer a clear path for researchers to obtain empirical data for this compound. A thorough experimental characterization, following the outlined workflow, is essential for any further development and application of this compound in scientific research, particularly in the field of drug discovery.

References

An In-depth Technical Guide to 2-(5-Methylhexyl)pyridine: Synthesis, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search did not yield specific data for 2-(5-Methylhexyl)pyridine. The following information is an in-depth guide based on established knowledge of the synthesis and biological activities of the broader class of 2-alkylpyridines. The experimental protocols and quantitative data presented are illustrative examples from related compounds and should be adapted and optimized for the specific target molecule.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals.[1] 2-Alkylpyridines, a subclass of pyridine derivatives, have demonstrated a wide array of biological activities, making them attractive targets for synthetic and pharmacological exploration. This technical guide provides a comprehensive overview of the probable synthetic routes, and potential biological relevance of the novel compound this compound.

Synthesis of this compound

While a specific synthesis for this compound has not been reported, several established methods for the synthesis of 2-alkylpyridines can be adapted. A plausible and efficient approach would be the reaction of a 2-picoline anion with a suitable alkyl halide.

Proposed Synthesis: Alkylation of 2-Picoline

A common and straightforward method for the synthesis of 2-alkylpyridines is the deprotonation of 2-picoline (2-methylpyridine) to form a nucleophilic anion, followed by reaction with an appropriate alkyl halide. For the synthesis of this compound, this would involve the reaction of the 2-picoline anion with 1-bromo-4-methylpentane.

Reaction Scheme:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation picoline 2-Picoline anion 2-Picoline Anion picoline->anion in THF, -78 °C base Strong Base (e.g., n-BuLi, LDA) base->anion product This compound anion->product alkyl_halide 1-Bromo-4-methylpentane alkyl_halide->product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

  • Preparation of the 2-Picoline Anion:

    • To a solution of 2-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) is added dropwise.

    • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the deep red-colored 2-picoline anion.

  • Alkylation Reaction:

    • A solution of 1-bromo-4-methylpentane (1.2 eq) in anhydrous THF is added dropwise to the solution of the 2-picoline anion at -78 °C.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Alternative Synthetic Strategies

Other methods for the synthesis of 2-alkylpyridines that could be adapted include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Coupling of a 2-halopyridine with a suitable organometallic reagent, such as a Grignard reagent or an organozinc reagent derived from 1-bromo-4-methylpentane.

  • [2+2+2] Cycloaddition: Cobalt-catalyzed cycloaddition of alkynes and nitriles could also be a potential route, although it is a more complex approach for this specific target.[2]

  • Radical Coupling: A purple light-promoted radical coupling of 2-bromopyridine with the corresponding Grignard reagent could be another viable, metal-catalyst-free option.[3]

Physicochemical Properties

While experimental data for this compound is unavailable, its properties can be predicted based on similar compounds like 5-hexyl-2-methylpyridine.[4][5]

PropertyPredicted Value
Molecular FormulaC₁₂H₁₉N
Molecular Weight177.29 g/mol
Boiling Point~250-260 °C (estimated)
logP (Octanol/Water Partition Coefficient)~4.0-4.5 (estimated)
SolubilitySparingly soluble in water, soluble in organic solvents.

Potential Biological Activities

The pyridine nucleus is a common feature in a vast number of biologically active compounds.[6] The introduction of a lipophilic alkyl chain at the 2-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Based on the activities of other 2-alkylpyridines and related heterocyclic compounds, this compound could be investigated for a range of biological effects.

Antimicrobial and Antifungal Activity

Pyridine derivatives are well-known for their antibacterial and antifungal properties. The lipophilic nature of the 5-methylhexyl side chain could enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased efficacy. Thiazolo[4,5-b]pyridines, which are condensed pyridine systems, have shown promising antimicrobial activities.[7]

Antiviral Activity

Various pyridine-containing compounds have been investigated for their antiviral properties. The specific structural features of this compound may allow it to interact with viral proteins or enzymes, inhibiting viral replication.

Anticancer Activity

The pyridine ring is a scaffold in several anticancer drugs. The mechanism of action for such compounds often involves the inhibition of kinases or interaction with DNA. For instance, certain 5-(pyridin-2-yl)thiazoles have been identified as inhibitors of transforming growth factor-beta type 1 receptor kinase (ALK5).[8] Additionally, some copper complexes of pyridine-2-carbaldehyde thiosemicarbazone have shown antiproliferative activity.[9]

Other Potential Activities

The diverse biological profiles of pyridine derivatives suggest that this compound could also be explored for:

  • Anti-inflammatory activity [10]

  • Anticonvulsant properties

  • Herbicidal activity

  • Anti-trypanosomatid activity [11]

Experimental Workflows and Signaling Pathways

To investigate the potential biological activities of this compound, a series of in vitro and in vivo assays would be necessary.

General Workflow for Biological Screening:

G cluster_0 In Vitro Screening cluster_1 Lead Compound Identification cluster_2 In Vivo Studies Antimicrobial Assays Antimicrobial Assays Hit Identification Hit Identification Antimicrobial Assays->Hit Identification Antifungal Assays Antifungal Assays Antifungal Assays->Hit Identification Antiviral Assays Antiviral Assays Antiviral Assays->Hit Identification Cytotoxicity Assays (Cancer Cell Lines) Cytotoxicity Assays (Cancer Cell Lines) Cytotoxicity Assays (Cancer Cell Lines)->Hit Identification Enzyme Inhibition Assays (e.g., Kinase Assays) Enzyme Inhibition Assays (e.g., Kinase Assays) Enzyme Inhibition Assays (e.g., Kinase Assays)->Hit Identification Lead Optimization (SAR Studies) Lead Optimization (SAR Studies) Hit Identification->Lead Optimization (SAR Studies) Animal Models of Infection Animal Models of Infection Lead Optimization (SAR Studies)->Animal Models of Infection Xenograft Models (Cancer) Xenograft Models (Cancer) Lead Optimization (SAR Studies)->Xenograft Models (Cancer) Toxicology Studies Toxicology Studies Animal Models of Infection->Toxicology Studies Xenograft Models (Cancer)->Toxicology Studies

Caption: A general workflow for the biological evaluation of this compound.

Conclusion

While specific literature on this compound is not currently available, the extensive research on the synthesis and biological activities of 2-alkylpyridines provides a strong foundation for its investigation. The proposed synthetic route via alkylation of 2-picoline offers a straightforward method for its preparation. Based on the known pharmacological profiles of related compounds, this compound represents a promising candidate for screening against a variety of biological targets, particularly in the areas of infectious diseases and oncology. Further research is warranted to synthesize and evaluate this novel compound to fully elucidate its chemical and biological properties.

References

In Silico Modeling of 2-(5-Methylhexyl)pyridine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3][4][5] This technical guide outlines a comprehensive in silico workflow for characterizing the potential molecular interactions of 2-(5-Methylhexyl)pyridine, a representative pyridine derivative. Due to the limited publicly available data on this specific molecule, this document serves as a methodological framework for researchers, scientists, and drug development professionals. It details a systematic approach from target identification and computational modeling to experimental validation, providing standardized protocols and data presentation formats. The guide employs a hypothetical case study to illustrate the application of molecular docking, molecular dynamics simulations, and subsequent experimental validation techniques.

Introduction to this compound and the Pyridine Scaffold

Pyridine, a heterocyclic aromatic compound, is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π–π stacking interactions, make it a versatile component for designing molecules that can effectively interact with biological targets.[1]

This guide focuses on this compound, a simple derivative. While specific biological data for this compound is scarce, its structure suggests potential for interactions with hydrophobic pockets in protein targets. This document outlines a robust, hypothetical in silico and experimental cascade to elucidate its potential bioactivity.

In Silico Modeling Workflow

A typical computational workflow to investigate a novel small molecule involves target identification, predicting binding modes through molecular docking, and assessing the stability of the predicted complex using molecular dynamics simulations.

Target Identification and Preparation

The initial step is to identify potential protein targets. This can be achieved through various methods, including ligand-based screening (comparing the molecule to compounds with known targets) or literature analysis of analogous pyridine-containing molecules. Pyridine derivatives have been shown to target a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[1][6] For this hypothetical study, we will consider a protein kinase as a potential target, given that many kinase inhibitors incorporate a pyridine moiety.

The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure must be prepared by removing water molecules, adding hydrogen atoms, and repairing any missing residues. The ligand, this compound, is prepared by generating its 3D coordinates and optimizing its geometry to find the lowest energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7][8][9] This method scores different binding poses based on a scoring function that estimates the binding affinity. The general workflow is depicted below.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Obtain Protein Structure (e.g., from PDB) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand Generate Ligand 3D Structure (this compound) PrepL Optimize Ligand Geometry (Energy Minimization) Ligand->PrepL Grid Define Binding Site (Grid Box Generation) PrepP->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze Analyze Poses & Scores (Binding Energy) Dock->Analyze Select Select Best Pose(s) for further analysis Analyze->Select

Caption: Workflow for a typical molecular docking experiment.

The results from a docking simulation are typically presented as binding energy scores for various poses. Lower binding energy values suggest a more favorable interaction.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Interaction Type
Kinase A -7.8 LEU83, VAL91, ALA105 Hydrophobic
Kinase A -7.5 PHE165 π-Alkyl
Kinase B -6.9 ILE35, VAL43 Hydrophobic

| Kinase C | -6.2 | MET120, LEU172 | Hydrophobic |

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[10][11][12][13] An MD simulation can validate the docking results by assessing whether the ligand remains stably bound within the binding pocket.

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Post-Simulation Analysis Complex Start with Best Docked Pose (Protein-Ligand Complex) Solvate Solvate the System (Add Water Box) Complex->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Analyze Trajectory (RMSD, RMSF, Hydrogen Bonds) Production->Trajectory Energy Calculate Binding Free Energy (e.g., MM/PBSA) Production->Energy

Caption: General workflow for a molecular dynamics simulation.

Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand, which indicates its stability in the binding pocket. A low and stable RMSD value over the simulation time suggests a stable binding mode.

Experimental Validation

In silico predictions must be validated through experimental assays.[7][14][15] Key experiments include direct binding assays to measure affinity and cell-based assays to determine functional effects like cytotoxicity or target inhibition.

Data from Analogous Pyridine Derivatives

To provide context for expected experimental outcomes, the following table summarizes reported biological data for various pyridine derivatives from the literature.

Table 2: Example Biological Activity of Various Pyridine Derivatives

Compound Class Target/Assay Activity Metric Value Reference
Pyrimidine & Pyridine Diamines EeAChE Ki 0.312 ± 0.108 µM [16]
Pyridine-2-carboxamidonetropsin DNA (5'-TGTCA-3') Kd 2.7 x 105 M-1 [17]
Pyrazolo[3,4-c]pyridine A1 Adenosine Receptor Kd 5.62 nM [18]
Pyridine Derivatives U937 (Myeloid Leukemia) Cells IC50 1391 nM [3]

| Pyridine Derivatives | NCIH460 (Lung Cancer) Cells | IC50 | 127 nM |[3] |

Experimental Protocols

Protocol: In Vitro Binding Affinity Assay

Binding assays are crucial for quantifying the interaction between a ligand and its target protein, typically by determining the dissociation constant (Kd).[19][20][21] A lower Kd value signifies a stronger binding affinity.

Principle (Fluorescence Polarization Assay Example): This method measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled probe (e.g., a known binder to the target) tumbles rapidly in solution, resulting in low polarization. When bound to the larger protein, its tumbling slows, increasing the polarization of its fluorescence. A test compound (this compound) can be assayed for its ability to compete with the probe, displacing it from the protein and causing a decrease in polarization.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein in an appropriate assay buffer.

    • Prepare a stock solution of a suitable fluorescent probe that is known to bind to the target.

    • Prepare a serial dilution of the test compound, this compound.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the target protein and the fluorescent probe to each well.

    • Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with only the probe (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. This time can range from minutes to hours depending on the binding kinetics.[21]

  • Measurement:

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of the test compound.

    • Fit the data to a competitive binding model to calculate the IC50 value, which can then be converted to a Ki (an estimate of Kd) using the Cheng-Prusoff equation.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[22][23][24] It is widely used to determine the cytotoxic effects of a compound on cultured cell lines.

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[22] The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then dissolved, and the absorbance is measured.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of approximately 1 x 104 cells/well in 100 µL of complete culture medium.[25]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).[25]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[24][25]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[22][24]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[22]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of the plate using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Hypothetical Signaling Pathway Interaction

If in silico and experimental data suggest that this compound inhibits a specific kinase (e.g., a tyrosine kinase involved in a cancer signaling pathway), its mechanism of action can be visualized. The diagram below illustrates a simplified, hypothetical pathway where the compound acts as an inhibitor.

G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Leads to Ligand This compound Ligand->Kinase Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-(5-Methylhexyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with the bromination of 5-methyl-1-hexanol to yield the alkylating agent, 1-bromo-5-methylhexane. Subsequently, 2-picoline is deprotonated using n-butyllithium to form a nucleophilic picolyllithium intermediate, which is then alkylated with the previously synthesized 1-bromo-5-methylhexane. This protocol includes detailed experimental procedures, tables of quantitative data, and characteristic spectroscopic information for the final product.

Introduction

Substituted pyridines are a pivotal class of heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl chains onto the pyridine ring can significantly modulate the molecule's lipophilicity, steric profile, and biological activity. The target molecule, this compound, possesses a branched alkyl substituent at the 2-position, a common motif in pharmacologically active compounds. The synthetic route described herein employs a robust and well-established organometallic approach, specifically the alkylation of a metalated pyridine derivative. This method offers a reliable pathway to 2-substituted pyridines with good yields and regioselectivity.

Data Presentation

Table 1: Reagents for the Synthesis of 1-Bromo-5-methylhexane
ReagentMolar Mass ( g/mol )AmountMoles
5-Methyl-1-hexanol116.2010.0 g0.086
Phosphorus tribromide270.698.7 mL0.031
Dichloromethane (DCM)84.93100 mL-
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous MgSO₄120.375 g-
Table 2: Reagents for the Synthesis of this compound
ReagentMolar Mass ( g/mol )AmountMoles
2-Picoline93.135.0 g0.054
n-Butyllithium (2.5 M in hexanes)64.0623.8 mL0.059
1-Bromo-5-methylhexane179.109.67 g0.054
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Saturated NH₄Cl solution-100 mL-
Diethyl ether74.12150 mL-
Brine-50 mL-
Anhydrous Na₂SO₄142.045 g-
Table 3: Expected Yield and Physical Properties of this compound
PropertyValue
Yield 65-75%
Appearance Colorless to pale yellow oil
Boiling Point ~110-115 °C at 15 mmHg (estimated)
Molecular Formula C₁₂H₁₉N
Molar Mass 177.29 g/mol
Table 4: Spectroscopic Data for this compound
Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.52 (d, 1H, pyridine-H6), 7.60 (td, 1H, pyridine-H4), 7.12 (d, 1H, pyridine-H3), 7.08 (t, 1H, pyridine-H5), 2.80 (t, 2H, -CH₂-pyridine), 1.75 (m, 2H, -CH₂-), 1.55 (m, 1H, -CH(CH₃)₂), 1.30 (m, 4H, -CH₂-CH₂-), 0.88 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.0 (C2-pyridine), 149.0 (C6-pyridine), 136.5 (C4-pyridine), 122.0 (C3-pyridine), 121.0 (C5-pyridine), 39.0 (-CH₂-pyridine), 38.5 (-CH₂-), 31.0 (-CH₂-), 28.0 (-CH(CH₃)₂), 22.5 (-CH(CH₃)₂)
IR (thin film) ν (cm⁻¹): 3065, 2955, 2927, 2870, 1592, 1570, 1472, 1435, 748
Mass Spec (EI) m/z (%): 177 (M⁺), 162, 120, 106, 93

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-5-methylhexane

This protocol details the conversion of 5-methyl-1-hexanol to 1-bromo-5-methylhexane using phosphorus tribromide.

Materials:

  • 5-Methyl-1-hexanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.086 mol) of 5-methyl-1-hexanol in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 8.7 mL (0.031 mol) of phosphorus tribromide to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours.

  • Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to afford pure 1-bromo-5-methylhexane.

Protocol 2: Synthesis of this compound

This protocol describes the alkylation of 2-picoline with 1-bromo-5-methylhexane.

Materials:

  • 2-Picoline

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • 1-Bromo-5-methylhexane

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone), separatory funnel, rotary evaporator.

Procedure:

  • Set up a 250 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Add 150 mL of anhydrous THF to the flask, followed by 5.0 g (0.054 mol) of freshly distilled 2-picoline.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 23.8 mL (0.059 mol) of 2.5 M n-butyllithium in hexanes to the stirred solution over 20 minutes. A deep red color should develop, indicating the formation of 2-picolyllithium.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 9.67 g (0.054 mol) of 1-bromo-5-methylhexane in 20 mL of anhydrous THF to the reaction mixture via syringe over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 100 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield this compound.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of 1-Bromo-5-methylhexane cluster_1 Synthesis of this compound A 5-Methyl-1-hexanol C Reaction at 0°C to RT A->C B PBr₃ in DCM B->C D Workup & Purification C->D E 1-Bromo-5-methylhexane D->E I Alkylation with 1-Bromo-5-methylhexane E->I F 2-Picoline in THF H Formation of 2-Picolyllithium F->H G n-BuLi at -78°C G->H H->I J Workup & Purification I->J K This compound J->K

Application Notes and Protocols for the Quantification of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methylhexyl)pyridine is a substituted pyridine derivative that may be of interest in various fields, including pharmaceutical development and environmental analysis, due to its structural similarity to other biologically active pyridine compounds. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and safety assessments. This document provides detailed analytical methods for the quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

Analytical Methods Overview

Two primary chromatographic techniques are presented for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[1] HPLC provides a versatile alternative, particularly for samples in aqueous matrices, and can be coupled with various detectors, including UV and mass spectrometry.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the separation and quantification of this compound. The following protocols detail two common sample preparation methods: Liquid-Liquid Extraction (LLE) and Static Headspace (HS) analysis.

Experimental Protocol 1: GC-MS with Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from aqueous samples such as plasma, urine, or wastewater.

1. Sample Preparation (LLE)

  • To 1.0 mL of the sample (e.g., plasma, urine) in a glass centrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., 2-heptylpyridine, 10 µg/mL in methanol).

  • Add 200 µL of 1 M sodium hydroxide to basify the sample to a pH > 11.

  • Add 4.0 mL of a suitable organic extraction solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.[2]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[3]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (Hypothetical):

    • This compound: m/z 177 (M+), 106, 93

    • 2-Heptylpyridine (IS): m/z 191 (M+), 106, 93

Experimental Protocol 2: Static Headspace GC-MS (HS-GC-MS)

This protocol is advantageous for volatile analytes and can minimize matrix effects from non-volatile sample components.[4][5]

1. Sample Preparation (Headspace)

  • Place 1.0 mL of the sample (e.g., whole blood, water) into a 20 mL headspace vial.

  • Add 10 µL of the internal standard (IS) solution.

  • Add 1.0 g of sodium chloride to facilitate the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and cap.

2. HS-GC-MS Instrumentation and Conditions

  • Headspace Autosampler: Agilent 7697A or equivalent

  • Vial Equilibration Temperature: 90°C

  • Vial Equilibration Time: 30 minutes

  • Loop Temperature: 100°C

  • Transfer Line Temperature: 110°C

  • GC-MS System and Conditions: As described in the LLE method.

Quantitative Data Summary (GC-MS)

The following table summarizes the expected quantitative performance of the GC-MS methods.

ParameterLiquid-Liquid ExtractionStatic Headspace
Linearity Range 1 - 1000 ng/mL10 - 2500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.992
Limit of Detection (LOD) 0.5 ng/mL5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL10 ng/mL
Intra-day Precision (%RSD) < 10%< 12%
Inter-day Precision (%RSD) < 15%< 15%
Recovery 85 - 105%Not Applicable

Section 2: High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a powerful alternative for the analysis of this compound, especially when dealing with less volatile compounds or when derivatization is not desirable.

Experimental Protocol 3: HPLC-UV/MS with Solid-Phase Extraction (SPE)

This protocol is ideal for cleaning up complex biological samples like plasma or serum prior to analysis.[6][7]

1. Sample Preparation (SPE)

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 0.5 mL of plasma, add 0.5 mL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • UV Detection: 260 nm

  • MS Detection (Optional):

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions (Hypothetical):

      • This compound: 178.2 -> 106.1

      • 2-Heptylpyridine (IS): 192.2 -> 106.1

Experimental Protocol 4: HPLC-UV with Direct Injection

For cleaner sample matrices, such as pharmaceutical formulations, a direct injection approach can be employed.

1. Sample Preparation

  • Dilute the sample to the appropriate concentration range with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • Same as described in the SPE method, although an isocratic elution may be feasible depending on the sample complexity.

Quantitative Data Summary (HPLC)

The following table summarizes the expected quantitative performance of the HPLC methods.

ParameterSolid-Phase ExtractionDirect Injection
Linearity Range 2 - 2000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 1 ng/mL5 ng/mL
Limit of Quantification (LOQ) 2 ng/mL10 ng/mL
Intra-day Precision (%RSD) < 8%< 5%
Inter-day Precision (%RSD) < 10%< 7%
Recovery 90 - 110%Not Applicable

Visualizations

The following diagrams illustrate the general workflow for the analytical methods described.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Receipt is_add Internal Standard Addition sample->is_add extraction Extraction (LLE or SPE) is_add->extraction concentration Concentration & Reconstitution extraction->concentration chromatography Chromatographic Separation (GC or HPLC) concentration->chromatography detection Detection (MS or UV) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report

Caption: General workflow for the quantification of this compound.

sample_prep_options cluster_gc GC-MS cluster_hplc HPLC sample Sample lle Liquid-Liquid Extraction sample->lle hs Static Headspace sample->hs spe Solid-Phase Extraction sample->spe direct Direct Injection sample->direct

Caption: Sample preparation options for different analytical techniques.

References

Application Notes and Protocols for 2-(5-Methylhexyl)pyridine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(5-Methylhexyl)pyridine in high-throughput screening (HTS) for the discovery of novel therapeutic agents. Based on the known biological activities of structurally similar alkylpyridines, this document outlines protocols for assessing its antimicrobial and cytotoxic properties.

Introduction

Pyridine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their versatile structure allows for interaction with a wide range of biological targets, leading to applications in oncology, infectious diseases, and neurology.[1][2][3] Alkylpyridines, a subclass of pyridine derivatives, have demonstrated notable antimicrobial and cytotoxic activities.[4][5] The lipophilic alkyl chain facilitates membrane interaction, a mechanism implicated in the antimicrobial effects of some of these compounds.[4]

This compound, with its distinct alkyl substituent, is a promising candidate for investigation in HTS campaigns. These notes provide detailed protocols for two primary screening applications: an antimicrobial assay to determine its efficacy against various bacterial strains and a cytotoxicity assay to evaluate its potential as an anticancer agent.

Antimicrobial Activity Screening

Alkylpyridine compounds have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][6] The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane.[6][4] The following high-throughput screening protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Experimental Protocol: High-Throughput Antimicrobial Susceptibility Testing using a Resazurin-based Assay

This protocol is adapted for a 96-well plate format, suitable for automated liquid handling systems.[7][8][9]

1. Preparation of Materials:

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Resazurin Solution: Prepare a 0.015% (w/v) solution of resazurin sodium salt in sterile phosphate-buffered saline (PBS) and filter-sterilize.

  • Control Antibiotics: Vancomycin (for Gram-positive bacteria) and Gentamicin (for Gram-negative bacteria).

  • Equipment: 96-well clear-bottom microtiter plates, multichannel pipette or automated liquid handler, plate reader capable of measuring absorbance at 600 nm and fluorescence at Ex/Em = 560/590 nm.

2. Assay Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate 5 mL of CAMHB with a single colony of the test bacterium.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, OD₆₀₀ ≈ 0.08-0.1).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Plating:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

    • Include positive controls (bacteria with no compound) and negative controls (media only). Also, run a dilution series for the control antibiotics.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. The final DMSO concentration should not exceed 1%.

    • Seal the plates and incubate at 37°C for 18-24 hours.

  • Addition of Resazurin and Measurement:

    • After incubation, add 20 µL of the resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • Measure fluorescence (Ex/Em = 560/590 nm). A reduction of resazurin (blue) to resorufin (pink) by viable bacteria results in a fluorescent signal.

3. Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth, determined by the absence of a fluorescent signal.

  • Calculate the percentage of inhibition for each concentration relative to the positive and negative controls.

Anticipated Results for Structurally Similar Compounds

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for alkylpyridine analogs against various bacterial strains. This data provides a benchmark for the expected activity of this compound.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Alkyl PyridinolsS. aureus4 - 32[1]
Alkyl PyridinolsMRSA4 - 32[1]
1-Alkyl-2-(4-pyridyl)pyridinium bromidesS. aureus> C11 alkyl chains show high activity[4]
3-Alkylpyridine AnalogsMRSA0.98 - 3.9[5]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Bacterial Inoculum (5x10^5 CFU/mL) D Inoculate Plate with Bacteria A->D B Prepare Compound Dilution Series in 96-well Plate B->D C Prepare Controls (Positive, Negative, Antibiotic) C->D E Incubate at 37°C for 18-24h D->E F Add Resazurin Indicator E->F G Incubate at 37°C for 2-4h F->G H Measure Fluorescence (Ex/Em = 560/590 nm) G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for the high-throughput antimicrobial susceptibility assay.

Cytotoxicity Screening

Pyridine derivatives are prevalent in anticancer drug discovery, with some acting as kinase inhibitors or tubulin polymerization modulators.[4][10][11] The cytotoxic potential of this compound can be assessed using a high-throughput MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[12][13][14]

Experimental Protocol: High-Throughput Cytotoxicity Screening using MTT Assay

This protocol is designed for a 96-well format and is suitable for screening against a panel of cancer cell lines.[15][16]

1. Preparation of Materials:

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer).

  • Cell Culture Medium: Appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • MTT Reagent: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

  • Solubilization Solution: 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF).

  • Control Drug: Doxorubicin or Paclitaxel.

  • Equipment: 96-well flat-bottom microtiter plates, multichannel pipette or automated liquid handler, plate reader capable of measuring absorbance at 570 nm.

2. Assay Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include positive controls (cells with no compound) and negative controls (medium only). Also, include a dilution series for the control drug.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 20 µL of the MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the positive control.

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Anticipated Results for Structurally Similar Compounds

The following table presents the reported half-maximal inhibitory concentration (IC₅₀) values for various pyridine derivatives against cancer cell lines, which can serve as a reference for the expected cytotoxic potential of this compound.

Compound ClassCell LineIC₅₀ (µM)Reference
Pyridine HybridsHuh-7 (Liver)6.54[4]
Pyridine HybridsA549 (Lung)15.54[4]
Pyridine HybridsMCF-7 (Breast)6.13[4]
2-Pyridone DerivativesVarious Cancer Lines0.33 - >100[11]

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h for Cell Attachment A->B D Treat Cells with Compound B->D C Prepare Compound Dilution Series C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 3-4h F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K Tubulin_Pathway cluster_compound Compound Action cluster_cellular Cellular Process Compound This compound (or similar pyridine derivative) Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Tubulin Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Essential for CellCycle Cell Cycle Arrest Mitosis->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

References

Application Notes and Protocols for Pyridine-Type Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for the specific ligand 2-(5-Methylhexyl)pyridine in catalytic applications did not yield dedicated research articles, application notes, or established protocols. This suggests that this particular substituted pyridine may not be a widely studied or commonly employed ligand in the field of catalysis to date. However, the broader class of substituted pyridine ligands is of significant importance in a variety of catalytic transformations. This document provides a detailed overview of the applications and experimental methodologies for analogous pyridine-based ligands, which can serve as a valuable resource for researchers interested in exploring the potential of this compound.

The following sections detail the synthesis of pyridine derivatives and their general application in significant catalytic reactions, such as cross-coupling and asymmetric catalysis. The protocols and data presented are based on established literature for structurally related pyridine ligands and can be adapted as a starting point for the investigation of this compound.

I. Synthesis of Substituted Pyridines

The synthesis of functionalized pyridines can be achieved through various methods. One of the classical and versatile methods is the Kröhnke pyridine synthesis.[1] This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to yield 2,4,6-trisubstituted pyridines.[1]

General Protocol for Kröhnke Pyridine Synthesis[1]

A general workflow for the synthesis of a substituted pyridine via the Kröhnke method is outlined below.

Kröhnke_Synthesis_Workflow start Start: α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl Compound step1 Dissolve reactants in appropriate solvent (e.g., ethanol or acetic acid) start->step1 step2 Add ammonium acetate step1->step2 step3 Heat the reaction mixture (reflux conditions) step2->step3 step4 Monitor reaction progress by TLC or GC-MS step3->step4 step5 Cool reaction mixture to room temperature step4->step5 step6 Work-up: Extraction with an organic solvent and washing with water and brine step5->step6 step7 Dry the organic layer over anhydrous sulfate (e.g., Na2SO4 or MgSO4) step6->step7 step8 Purification by column chromatography step7->step8 product Product: Substituted Pyridine step8->product

Figure 1. General workflow for the Kröhnke synthesis of substituted pyridines.

II. Application of Pyridine Ligands in Catalysis

Substituted pyridines are versatile ligands in a range of metal-catalyzed reactions, including cross-coupling reactions and asymmetric catalysis. Their electronic and steric properties can be readily tuned by varying the substituents on the pyridine ring, which in turn influences the reactivity and selectivity of the catalyst.

A. Cross-Coupling Reactions

Pyridine-based ligands are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2]

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a pyridine-type ligand.

Suzuki_Miyaura_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents To a dry flask under inert atmosphere (N2 or Ar), add: - Aryl halide (1.0 equiv) - Boronic acid or ester (1.2-1.5 equiv) - Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 equiv) - Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) - Pyridine-based ligand solvent Add anhydrous solvent (e.g., toluene, dioxane, or DMF) reagents->solvent heating Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) solvent->heating monitoring Monitor the reaction by TLC or GC-MS heating->monitoring cooling Cool the reaction to room temperature monitoring->cooling extraction Quench with water and extract with an organic solvent (e.g., ethyl acetate) cooling->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification product product purification->product Final Product Asymmetric_Reduction_Workflow start Start: Prochiral Ketone catalyst_prep Prepare the chiral catalyst in situ: [Ru(p-cymene)Cl₂]₂ + Chiral Pyridine Ligand start->catalyst_prep reaction_setup To the ketone in a suitable solvent (e.g., isopropanol), add the catalyst solution and a hydrogen source (e.g., formic acid/triethylamine mixture) catalyst_prep->reaction_setup reaction_run Stir the reaction mixture at a specific temperature (e.g., 25-50 °C) for a set time reaction_setup->reaction_run workup Quench the reaction and perform an aqueous work-up reaction_run->workup purification Purify the crude product by chromatography workup->purification analysis Determine yield and enantiomeric excess (ee) by chiral HPLC purification->analysis product Product: Chiral Alcohol analysis->product

References

Application Notes and Protocols for 2-(5-Methylhexyl)pyridine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial biological evaluation of the novel compound 2-(5-Methylhexyl)pyridine. The following protocols detail standard bioassays to assess its potential cytotoxic, enzyme inhibitory, and receptor binding activities.

Introduction

Pyridine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5] The compound this compound, featuring a substituted alkyl chain on the pyridine ring, warrants investigation to determine its potential as a therapeutic agent. This document outlines a systematic approach to its initial bio-characterization.

Physicochemical Properties (Hypothetical)

A summary of the predicted or experimentally determined physicochemical properties of this compound is essential for proper handling and experimental design.

PropertyValueSource
Molecular FormulaC13H19NPubChem CID 20640888[6]
Molecular Weight189.30 g/mol PubChem CID 20640888[6]
AppearanceColorless liquid
SolubilitySoluble in DMSO, Ethanol
StabilityStable under standard laboratory conditions

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the initial screening and characterization of this compound.

experimental_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action (MoA) Studies Cytotoxicity Assay Cytotoxicity Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Cytotoxicity Assay->Enzyme Inhibition Assay If cytotoxic Receptor Binding Assay Receptor Binding Assay Cytotoxicity Assay->Receptor Binding Assay If cytotoxic Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assay->Signaling Pathway Analysis Receptor Binding Assay->Signaling Pathway Analysis

Figure 1: Experimental workflow for this compound bioassays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to evaluate the cytotoxic (cell-killing) potential of this compound against a cancer cell line and a non-cancerous cell line to determine its potency and selectivity.[7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cell lines.

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Human embryonic kidney cell line (e.g., HEK293)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture MCF-7 and HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC50 (µM)Selectivity Index (SI)
This compoundMCF-7[Insert Value][IC50 HEK293 / IC50 MCF-7]
HEK293[Insert Value]
Doxorubicin (Control)MCF-7[Insert Value]
HEK293[Insert Value]

Protocol 2: Enzyme Inhibition Assay

This protocol outlines a general method to screen for the inhibitory activity of this compound against a specific enzyme, which is a common mechanism for drug action.[10][11][12]

Objective: To determine the IC50 of this compound against a target enzyme (e.g., a protein kinase).

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • This compound

  • Appropriate assay buffer

  • ATP (if it is a kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare the enzyme and substrate solutions at the desired concentrations in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme and different concentrations of this compound to the wells of the plate. Include a no-inhibitor control and a no-enzyme control. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[10]

  • Reaction Initiation: Add the substrate (and ATP for kinases) to all wells to start the enzymatic reaction.[10]

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compound[e.g., Kinase X][Insert Value]
Staurosporine (Control)[e.g., Kinase X][Insert Value]

Protocol 3: Competitive Receptor Binding Assay

This protocol is used to determine if this compound can bind to a specific receptor by competing with a known radiolabeled ligand.[13][14][15][16]

Objective: To determine the binding affinity (Ki) of this compound for a target receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand)

  • This compound

  • Unlabeled known ligand (for non-specific binding determination)

  • Binding buffer

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, the radiolabeled ligand at a concentration near its Kd, and serial dilutions of this compound.

  • Total and Non-specific Binding: Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled known ligand).

  • Reaction Initiation: Add the receptor preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Data Presentation:

CompoundTarget ReceptorIC50 (nM)Ki (nM)
This compound[e.g., GPCR Y][Insert Value][Insert Value]
Known Ligand (Control)[e.g., GPCR Y][Insert Value][Insert Value]

Signaling Pathway Analysis

Should the initial bioassays indicate significant activity, further investigation into the underlying molecular mechanism is warranted. This involves analyzing the effect of this compound on intracellular signaling pathways.[17][18][19][20][21]

Hypothetical Signaling Pathway Modulation:

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to an anti-proliferative effect.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation This compound This compound This compound->RAF

Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Techniques such as Western blotting, qPCR, or pathway-focused arrays can be employed to measure changes in protein phosphorylation or gene expression levels of key components of relevant pathways (e.g., MAPK/ERK, PI3K/Akt) in response to treatment with this compound.

References

Application Notes and Protocols for 2-(5-Methylhexyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides a detailed overview of the potential medicinal chemistry applications of 2-(5-Methylhexyl)pyridine. Due to a lack of specific published data on this particular molecule, this report leverages established knowledge of structurally related 2-alkylpyridine derivatives to propose potential applications, experimental protocols, and areas for future investigation.

Introduction to 2-Alkylpyridines in Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The pyridine ring can act as a hydrogen bond acceptor and engage in π-π stacking interactions, crucial for binding to biological targets like enzymes and receptors.[1] The substitution pattern on the pyridine ring significantly influences a compound's pharmacokinetic and pharmacodynamic properties.[3]

2-Alkylpyridines, a subclass of pyridine derivatives, are of particular interest. The alkyl substituent at the 2-position can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The specific compound, this compound, with its branched alkyl chain, is expected to have increased lipophilicity, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.

Potential Therapeutic Applications

Based on the known biological activities of other pyridine derivatives, this compound could be investigated for a range of therapeutic applications:

  • Anticonvulsant Activity: Certain pyridine derivatives have demonstrated anticonvulsant properties.[4] The lipophilic nature of this compound might facilitate its entry into the central nervous system, making it a candidate for evaluation in seizure models.

  • Antimicrobial and Antifungal Activity: The pyridine nucleus is a common feature in antimicrobial agents.[1][5] The introduction of a lipophilic alkyl chain could enhance the disruption of microbial cell membranes.

  • Anticancer Activity: Pyridine-containing compounds are prevalent in oncology, often as kinase inhibitors.[2][3] The this compound scaffold could serve as a starting point for the design of novel anticancer agents.

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs incorporate a pyridine moiety.[2] The potential for this compound to cross the blood-brain barrier suggests its utility in developing treatments for neurological and psychiatric conditions.

Synthesis of this compound

While a specific synthesis for this compound has not been reported, several general methods for the synthesis of 2-alkylpyridines can be adapted.

General Synthetic Strategies

Common methods for pyridine ring synthesis include the Hantzsch, Kröhnke, and Bohlmann-Rahtz syntheses.[6][7] Modern approaches often involve transition metal-catalyzed cross-coupling reactions to introduce substituents onto a pre-formed pyridine ring.

A plausible approach for the synthesis of this compound would be the reaction of a 2-halopyridine with a suitable organometallic reagent derived from 1-bromo-5-methylhexane.

Exemplary Experimental Protocol: Negishi Cross-Coupling

This protocol describes a general method for the synthesis of 2-alkylpyridines via a Negishi cross-coupling reaction, which could be adapted for this compound.

Materials:

  • 2-Bromopyridine

  • 1-Bromo-5-methylhexane

  • Magnesium turnings

  • Zinc chloride (anhydrous)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous tetrahydrofuran (THF)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of 1-bromo-5-methylhexane in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Transmetalation to the Organozinc Reagent: In a separate flame-dried flask under an inert atmosphere, dissolve anhydrous zinc chloride in anhydrous THF. Cool this solution to 0 °C and slowly add the prepared Grignard reagent via cannula. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Negishi Coupling: To the solution of the organozinc reagent, add 2-bromopyridine and the Pd(PPh₃)₄ catalyst. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

Data Presentation for Biological Evaluation

When evaluating the biological activity of this compound, it is crucial to present quantitative data in a clear and structured format. The following tables provide templates for summarizing key experimental results.

Table 1: In Vitro Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM)
e.g., HEK293This compound
e.g., HepG2This compound

Table 2: Antimicrobial Activity Data

Microbial StrainCompoundMIC (µg/mL)
e.g., E. coliThis compound
e.g., S. aureusThis compound
e.g., C. albicansThis compound

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and evaluation of this compound and a hypothetical signaling pathway that could be targeted.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2-Halopyridine, Alkyl Halide) reaction Cross-Coupling Reaction (e.g., Negishi) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, Antimicrobial) characterization->in_vitro in_vivo In Vivo Models (e.g., Animal Models of Disease) in_vitro->in_vivo adme ADME/Tox Studies in_vivo->adme lead_optimization Lead Optimization adme->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of this compound.

Hypothetical_Signaling_Pathway receptor GPCR/Kinase effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector compound This compound compound->receptor Inhibition/Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase cellular_response Cellular Response (e.g., Gene Expression) downstream_kinase->cellular_response

Caption: Hypothetical signaling pathway targeted by this compound.

References

Application Note and Protocol for the Purification of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(5-Methylhexyl)pyridine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As with many organic syntheses, the crude product often contains unreacted starting materials, byproducts, and residual solvents. This document provides a detailed protocol for the purification of this compound to a high degree of purity, suitable for downstream applications. The described methods are based on standard laboratory techniques for the purification of pyridine and its alkylated derivatives.[1][2][3] Potential impurities in pyridine compounds can include water, as well as amines like picolines and lutidines.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound and common reagents is provided below for reference during the purification process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
This compoundC₁₂H₁₉N177.29~250-260 (estimated)~0.9 (estimated)Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Slightly soluble in water.
DichloromethaneCH₂Cl₂84.9339.61.33Immiscible with water.
Sodium Sulfate (anhydrous)Na₂SO₄142.04N/A2.66Soluble in water, insoluble in organic solvents.
Silica GelSiO₂60.08N/AN/AInsoluble in most organic solvents.

Purification Protocol

This protocol outlines a two-stage purification process: an initial liquid-liquid extraction to remove polar and ionic impurities, followed by column chromatography for fine purification. For less stringent purity requirements or large-scale purifications, fractional distillation under reduced pressure can be an alternative to chromatography.

Part 1: Liquid-Liquid Extraction

This step aims to remove acidic and basic impurities from the crude product.

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in dichloromethane (approximately 10 mL of DCM per 1 g of crude product) in a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.

  • Return the organic layer to the separatory funnel and add an equal volume of 1 M NaOH. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate (approximately 1-2 g per 10 mL of solvent). Swirl the flask and let it stand for at least 30 minutes to dry the organic solution.

  • Filter the solution to remove the sodium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.

Part 2: Silica Gel Column Chromatography

This step separates the target compound from non-polar and closely related impurities.[4][5]

Materials:

  • Partially purified this compound from Part 1

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Prepare the Column: Secure a chromatography column in a vertical position. Prepare a slurry of silica gel in hexanes and carefully pour it into the column, allowing the silica to pack evenly without air bubbles.

  • Determine the Eluent System: On a TLC plate, spot the partially purified product and develop it in various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find a solvent system that gives the target compound an Rf value of approximately 0.3.

  • Load the Sample: Dissolve the partially purified product in a minimal amount of the chosen eluent or a non-polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions.

  • Monitor the Elution: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Experimental Workflow Diagram

Purification_Workflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography crude Crude Product dissolve Dissolve in DCM crude->dissolve hcl_wash Wash with 1 M HCl dissolve->hcl_wash naoh_wash Wash with 1 M NaOH hcl_wash->naoh_wash brine_wash Wash with Brine naoh_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate1 Concentrate dry->concentrate1 partially_pure Partially Pure Product concentrate1->partially_pure To Chromatography load_column Load on Silica Column partially_pure->load_column elute Elute with Hexanes/EtOAc load_column->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure concentrate2 Concentrate combine_pure->concentrate2 pure_product Pure Product concentrate2->pure_product

References

Application Notes and Protocols for Antimicrobial Activity Screening of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. The structural diversity of pyridine compounds allows for modifications that can enhance their efficacy and selectivity. This document provides detailed application notes and protocols for the antimicrobial activity screening of 2-(5-Methylhexyl)pyridine, a novel pyridine derivative. The lipophilic hexyl group attached to the pyridine ring suggests potential interactions with bacterial cell membranes, a common mechanism of action for antimicrobial compounds. These protocols are designed to guide researchers in the preliminary evaluation of this compound's efficacy against a panel of clinically relevant microorganisms.

Postulated Mechanism of Action

While the specific mechanism of this compound is yet to be elucidated, many alkyl-substituted pyridine derivatives and pyridinium salts exhibit antimicrobial activity by disrupting bacterial cell membranes. The lipophilic alkyl chain is hypothesized to intercalate into the lipid bilayer of the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. This disruption can also dissipate the proton motive force, interfering with essential cellular processes like ATP synthesis and transport.

G cluster_membrane Bacterial Cell Membrane lipid_bilayer Lipid Bilayer membrane_proteins Membrane Proteins compound This compound disruption Membrane Disruption compound->disruption Intercalation of Alkyl Chain leakage Ion Leakage & Loss of Gradient disruption->leakage inhibition Inhibition of Essential Processes (e.g., Respiration, Transport) disruption->inhibition death Cell Death leakage->death inhibition->death

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of results.[1]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final concentration range may vary, but a common starting point is 256 µg/mL down to 0.5 µg/mL.

  • Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with the same concentration of DMSO as the highest concentration of the test compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). This can be confirmed by measuring the optical density at 600 nm.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Positive control antibiotic disks

  • Sterile swabs

Protocol:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.

  • Impregnate sterile filter paper disks with a specific amount of the this compound solution (e.g., 10 µg per disk) and allow them to dry.

  • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

G cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start prep_compound Prepare Stock Solution of this compound start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution impregnate_disks Impregnate Disks prep_compound->impregnate_disks add_inoculum_mic Add Inoculum to Wells prep_inoculum->add_inoculum_mic prep_plates Inoculate MHA Plates prep_inoculum->prep_plates serial_dilution->add_inoculum_mic incubate_mic Incubate 18-24h at 37°C add_inoculum_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic end End read_mic->end place_disks Place Disks on Agar prep_plates->place_disks impregnate_disks->place_disks incubate_disk Incubate 18-24h at 37°C place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones measure_zones->end

Caption: Experimental workflow for antimicrobial screening.

Data Presentation

The quantitative data obtained from the antimicrobial screening should be summarized in a clear and structured table for easy comparison. The following is an illustrative example of how to present the results.

Table 1: Illustrative Antimicrobial Activity of this compound

MicroorganismStrain TypeMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusGram-positive1618
Bacillus subtilisGram-positive822
Escherichia coliGram-negative6410
Pseudomonas aeruginosaGram-negative>1286 (No inhibition)
Candida albicansFungus3214
CiprofloxacinControl0.5 (vs S. aureus)25 (vs S. aureus)

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Interpretation of Results

The illustrative data suggests that this compound may have moderate activity against Gram-positive bacteria and some antifungal activity. The lower efficacy against Gram-negative bacteria could be attributed to the presence of their outer membrane, which can act as a barrier to the penetration of hydrophobic compounds. The length of the alkyl chain in pyridine derivatives is known to influence their antimicrobial activity, with optimal lengths often observed for effective membrane disruption.[2]

Conclusion

The provided protocols offer a standardized approach for the initial antimicrobial screening of this compound. Based on the results of these preliminary assays, further studies, such as time-kill kinetics, cytotoxicity assays, and mechanistic studies, can be designed to further characterize the antimicrobial potential of this compound. The exploration of novel pyridine derivatives like this compound is a valuable endeavor in the search for new therapeutic agents to combat infectious diseases.

References

Application Notes and Protocols for In Vitro Testing of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, featuring prominently in numerous FDA-approved drugs. The pyridine scaffold is a key pharmacophore in many anticancer agents, kinase inhibitors, and other therapeutic molecules. Given the structural novelty of 2-(5-Methylhexyl)pyridine, a systematic in vitro evaluation is essential to elucidate its potential biological activities and assess its drug-like properties.

These application notes provide a comprehensive suite of in vitro testing protocols to characterize the bioactivity and preliminary safety profile of this compound. The proposed assays are standard preliminary screening methods in drug discovery and are designed to assess cytotoxicity, potential anticancer activity, metabolic stability, and off-target effects.

General Workflow for In Vitro Characterization

The following diagram outlines a general workflow for the initial in vitro screening of this compound.

G cluster_0 Initial Screening cluster_1 ADME & Safety cluster_2 Mechanism of Action Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Kinase_Screening Kinase Inhibition Screening Cytotoxicity->Kinase_Screening If cytotoxic Metabolic_Stability Metabolic Stability (Liver Microsomes) Cytotoxicity->Metabolic_Stability Pathway_Analysis Signaling Pathway Analysis Kinase_Screening->Pathway_Analysis If kinase inhibitor hERG_Assay hERG Channel Assay Metabolic_Stability->hERG_Assay

Caption: A general workflow for the initial in vitro characterization of this compound.

Section 1: Cytotoxicity Profiling

A fundamental initial step in the characterization of any novel compound is to assess its cytotoxicity across various cell lines. This helps to identify a therapeutic window and can provide initial clues about potential anticancer activity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2] The intensity of the purple color is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[2]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

The results of the MTT assay can be presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, should be calculated.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
MCF-7 0 (Vehicle)100 ± 5.2
0.198.1 ± 4.8
195.3 ± 6.1
1075.4 ± 7.3
5048.9 ± 5.9
10022.7 ± 4.5
HepG2 0 (Vehicle)100 ± 6.5
0.199.2 ± 5.5
196.8 ± 6.8
1080.1 ± 8.1
5055.3 ± 7.2
10030.5 ± 6.3
A549 0 (Vehicle)100 ± 4.9
0.197.5 ± 5.1
194.2 ± 5.9
1070.8 ± 6.7
5045.1 ± 6.2
10018.9 ± 5.0

Section 2: Kinase Inhibition Screening

Given that many pyridine-containing molecules exhibit anticancer properties through kinase inhibition, it is prudent to screen this compound against a panel of kinases.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase.[3]

  • Kinase Reaction:

    • In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a kinase reaction buffer.

    • Add this compound at various concentrations. Include a positive control inhibitor and a no-inhibitor control.

    • Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin for light production. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

The results are typically presented as the percentage of kinase inhibition relative to the no-inhibitor control. The IC₅₀ value for each targeted kinase should be determined.

Kinase TargetThis compound Concentration (nM)% Inhibition (Mean ± SD)IC₅₀ (nM)
EGFR 0 (Vehicle)0 ± 3.1
105.2 ± 2.5
10015.8 ± 4.2
100045.3 ± 5.8
1000085.1 ± 6.5
VEGFR2 0 (Vehicle)0 ± 2.8
108.1 ± 3.1
10025.4 ± 4.9
100060.7 ± 6.2
1000092.3 ± 5.1
CDK2 0 (Vehicle)0 ± 3.5
103.9 ± 2.9
10012.1 ± 3.8
100038.6 ± 5.1
1000075.4 ± 6.9
Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a pyridine derivative targeting a receptor tyrosine kinase (RTK).

G compound This compound RTK Receptor Tyrosine Kinase (RTK) compound->RTK Inhibition RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Section 3: Metabolic Stability Assessment

Evaluating the metabolic stability of a compound is crucial for predicting its in vivo half-life and clearance. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and are a standard in vitro model for this assessment.[4][5]

Liver Microsome Stability Assay

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes and the necessary cofactors.[6]

  • Incubation Preparation:

    • Thaw pooled human liver microsomes on ice.

    • In a 96-well plate, prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[4]

    • Add this compound to a final concentration of 1 µM.[4][6]

  • Reaction Initiation and Termination:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a solution of NADPH cofactor.[4]

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[4][6]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

The data is presented as the percentage of the compound remaining over time. From this, the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) can be calculated.

Time (min)% this compound Remaining (Mean ± SD)
0100 ± 3.2
585.1 ± 4.5
1560.7 ± 5.1
3035.4 ± 4.8
4518.9 ± 3.9
608.2 ± 2.5

Calculated Parameters:

  • In vitro t₁/₂ (min): [Calculated value]

  • Intrinsic Clearance (µL/min/mg protein): [Calculated value]

Section 4: Cardiovascular Safety Assessment

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[7] Therefore, assessing the effect of a new compound on the hERG channel is a critical component of preclinical safety testing.[8]

hERG Channel Patch-Clamp Assay

The patch-clamp technique is the gold standard for assessing a compound's effect on ion channel function, providing direct measurement of ion currents.[8]

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Culture the cells to an appropriate confluency for electrophysiological recording.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic hERG tail current.[9]

    • Perfuse the cell with a control solution followed by solutions containing increasing concentrations of this compound.

  • Data Acquisition and Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of hERG current inhibition at each concentration relative to the baseline.

    • Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.[9]

The results are presented as a concentration-response curve, and the IC₅₀ value is reported.

This compound Concentration (µM)% hERG Current Inhibition (Mean ± SD)
0.12.5 ± 1.8
0.38.1 ± 2.5
125.4 ± 4.1
348.9 ± 5.3
1075.6 ± 6.8
3092.1 ± 4.9

IC₅₀ (µM): [Calculated value]

Conclusion

The protocols and application notes provided herein offer a structured approach to the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, kinase inhibitory potential, metabolic stability, and cardiovascular safety, researchers can gain valuable insights into the compound's pharmacological profile and make informed decisions regarding its further development. The presented tables and diagrams serve as templates for data organization and visualization, facilitating clear communication of experimental findings.

References

Application Notes and Protocols for Studying 2-(5-Methylhexyl)pyridine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the biological effects of 2-(5-Methylhexyl)pyridine is limited in publicly available literature. The following application notes and protocols are based on established methodologies for studying novel pyridine derivatives and are intended to provide a foundational framework for investigation. Researchers should conduct preliminary dose-finding and toxicity studies to establish safe and effective dosing for this specific compound.

Introduction to this compound and Potential Applications

Pyridine and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them common scaffolds in drug discovery.[1][2][3] Depending on their substituents, pyridine compounds have been developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, and have shown activity in the central nervous system (CNS).[2][4]

Given its structure, this compound may exhibit effects on the CNS or possess other pharmacological activities. Animal models provide a critical platform to elucidate the pharmacokinetic profile, physiological and behavioral effects, and potential therapeutic applications of this novel compound. Rodent models, particularly rats and mice, are commonly used for initial in vivo characterization of such compounds.[5][6][7][8]

Proposed Animal Models

The selection of an animal model will depend on the hypothesized effects of this compound. Based on the activities of other pyridine derivatives, initial studies could focus on neurobehavioral and general toxicological endpoints.

Animal Model Strain Proposed Research Application Justification
Mouse C57BL/6J- Locomotor activity- Anxiety-like behavior- Motor coordination- Acute toxicityWidely used inbred strain with a stable genetic background, suitable for behavioral and toxicological screening.[9]
Rat Sprague-Dawley- Learning and memory- Pharmacokinetic studies- Repeated-dose toxicityOutbred stock known for its calm temperament, making it suitable for cognitive tasks and surgical procedures (e.g., cannulation for blood sampling).[6][10]
Rat Wistar- General toxicology- Carcinogenicity studiesCommonly used for safety and toxicity assessments as recommended by regulatory agencies.[5]

Experimental Protocols

Acute Toxicity Assessment (LD50 Estimation)

Objective: To determine the median lethal dose (LD50) and observe clinical signs of acute toxicity.

Animal Model: C57BL/6J mice or Wistar rats.

Materials:

  • This compound

  • Vehicle (e.g., saline, corn oil, DMSO/saline mixture)

  • Syringes and needles for administration (oral gavage or intraperitoneal injection)

  • Standard animal cages

  • Observation checklist

Protocol:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a range of doses of this compound in the chosen vehicle.

  • Administration: Administer a single dose of the compound to groups of animals (n=5-10 per group) via the desired route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.

  • Observation: Continuously observe animals for the first 4 hours post-administration, and then at regular intervals for up to 14 days.

  • Record Clinical Signs: Record signs of toxicity such as changes in posture, activity, breathing, and the presence of convulsions, salivation, or diarrhea.[5]

  • Mortality: Record the number of mortalities in each group.

  • Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Behavioral Assessment: Open Field Test

Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

Animal Model: C57BL/6J mice.

Materials:

  • Open field apparatus (a square arena with walls)

  • Video tracking software

  • Dosing supplies

Protocol:

  • Habituation: Habituate the animals to the testing room for at least 30 minutes before the test.

  • Administration: Administer this compound or vehicle to the animals 30-60 minutes prior to the test.

  • Test Procedure:

    • Place a single mouse in the center of the open field arena.

    • Allow the mouse to explore freely for 10-30 minutes.

    • Record the session using a video camera mounted above the arena.

  • Data Analysis: Use video tracking software to analyze the following parameters:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).[9]

    • Rearing frequency: An indicator of exploratory behavior.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

Cognitive Function Assessment: Morris Water Maze

Objective: To evaluate spatial learning and memory.

Animal Model: Sprague-Dawley rats.

Materials:

  • Circular pool filled with opaque water

  • Submerged escape platform

  • Visual cues placed around the pool

  • Video tracking software

  • Dosing supplies

Protocol:

  • Pre-training: Handle animals for several days before the start of the experiment.

  • Administration: Administer this compound or vehicle daily, prior to the training sessions.

  • Acquisition Phase (4-5 days):

    • Place the rat into the pool facing the wall from one of four starting positions.

    • Allow the rat to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each rat.

  • Probe Trial (24 hours after the last training day):

    • Remove the platform from the pool.

    • Place the rat in the pool and allow it to swim for 60 seconds.

    • Record the path of the rat.

  • Data Analysis:

    • Escape latency: Time to find the platform during the acquisition phase.

    • Time spent in the target quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.

    • Platform crossings: Number of times the rat swims over the exact location of the former platform.

Quantitative Data Summary

The following tables are templates for summarizing potential data from the proposed experiments.

Table 1: Acute Toxicity of this compound in Mice

Dose (mg/kg) Route of Administration Number of Animals Mortality (%) Observed Clinical Signs
Vehicle ControlIP100Normal behavior
10IP100No observable effects
50IP1020Sedation, decreased locomotion
100IP1050Ataxia, labored breathing
200IP1090Severe ataxia, convulsions

Table 2: Effects of this compound on Locomotor Activity (Open Field Test)

Treatment Group Dose (mg/kg) Total Distance Traveled (m) Time in Center (s) Rearing Frequency
Vehicle Control-150.5 ± 12.335.2 ± 4.145.6 ± 5.8
Compound5135.2 ± 10.828.1 ± 3.540.1 ± 4.9
Compound1098.7 ± 9.5 15.6 ± 2.825.3 ± 3.2**
Compound2055.4 ± 7.2 8.9 ± 1.912.8 ± 2.1***
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SEM.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Pre-Clinical Setup cluster_behavior Phase 2: Behavioral Screening cluster_cognition Phase 3: Cognitive Assessment cluster_analysis Phase 4: Analysis acclimation Animal Acclimation (1 week) dose_finding Dose-Range Finding (Acute Toxicity) acclimation->dose_finding open_field Open Field Test (Locomotion & Anxiety) dose_finding->open_field Select sub-lethal doses rotarod Rotarod Test (Motor Coordination) open_field->rotarod mwm Morris Water Maze (Spatial Memory) rotarod->mwm y_maze Y-Maze (Working Memory) mwm->y_maze pk_studies Pharmacokinetic Analysis y_maze->pk_studies histology Histopathology pk_studies->histology data_analysis Data Analysis & Reporting histology->data_analysis Signaling_Pathway compound This compound receptor GPCR (e.g., mGluR, Dopamine R) compound->receptor Binds/Modulates g_protein G-Protein (Gq or Gs) receptor->g_protein Activates effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) g_protein->effector second_messenger Second Messengers (IP3, DAG, cAMP) effector->second_messenger Generates kinase Protein Kinases (PKC, PKA) second_messenger->kinase Activates ion_channel Ion Channel Modulation kinase->ion_channel gene_expression Changes in Gene Expression kinase->gene_expression neuronal_response Altered Neuronal Excitability & Behavioral Output ion_channel->neuronal_response gene_expression->neuronal_response

References

Application Notes and Protocols: Formulation of 2-(5-Methylhexyl)pyridine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methylhexyl)pyridine is a substituted pyridine derivative with potential applications in various fields of biomedical research. Due to its chemical structure, featuring a pyridine head and a hexyl tail, it is anticipated to be a lipophilic compound with poor aqueous solubility. This characteristic presents a significant challenge for in-vivo studies, as achieving adequate bioavailability and consistent exposure is crucial for obtaining reliable and reproducible results. This document provides detailed application notes and protocols for the formulation of this compound for in vivo administration, focusing on strategies to enhance its solubility and bioavailability.

Physicochemical Properties and Formulation Challenges

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

Property5-hexyl-2-methyl-pyridine2-HexylpyridineGeneral Pyridine DerivativesImplications for Formulation
Molecular Formula C12H19NC11H17NVariableInfluences molecular weight and lipophilicity.
Molecular Weight 177.29 g/mol 163.26 g/mol VariableAffects diffusion and absorption characteristics.
logP (o/w) 3.513 (Crippen Calculated)Not availableGenerally > 1 for alkylated pyridinesIndicates high lipophilicity and poor water solubility.
Water Solubility 216.4 mg/L (estimated)Not availableGenerally low for lipophilic derivativesNecessitates solubility enhancement techniques.
Boiling Point 256.43 °C (estimated)Not availableVariableIndicates low volatility.

The high estimated logP and low water solubility of similar compounds strongly suggest that this compound will be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and variable permeability. The primary formulation challenge is, therefore, to develop a delivery system that can effectively solubilize the compound and maintain its solubility in the gastrointestinal tract to allow for absorption.

Formulation Strategies for Poorly Water-Soluble Compounds

Several strategies can be employed to formulate lipophilic compounds like this compound for in vivo studies. The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental model.

Common approaches include:

  • Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and water to increase the drug's solubility.

  • Lipid-Based Formulations: These formulations use oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). Lipid-based systems can enhance oral bioavailability by improving solubility and promoting lymphatic transport, which can bypass first-pass metabolism.

  • Surfactant-Based Systems: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous media.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.

For early-stage in vivo studies, co-solvent and lipid-based formulations are often preferred due to their relative ease of preparation and administration.

Experimental Protocols

The following protocols provide a starting point for developing a suitable formulation for this compound. It is crucial to assess the physical and chemical stability of the final formulation before in vivo administration.

Protocol 1: Co-solvent Formulation for Oral or Parenteral Administration

This protocol describes the preparation of a simple co-solvent system. The selection of co-solvents and their final concentration should be optimized based on solubility and tolerability studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Solubility Screening:

    • Prepare stock solutions of this compound in various neat solvents (e.g., DMSO, PEG 400, Ethanol, N-methyl-2-pyrrolidone) to determine the best primary solvent.

    • Add an excess amount of the compound to a known volume of each solvent.

    • Vortex and/or sonicate the mixture for 30 minutes.

    • Centrifuge to pellet the undissolved compound.

    • Analyze the supernatant to determine the solubility.

  • Formulation Preparation:

    • Based on the solubility screen, select the most suitable primary solvent. For this example, we will use DMSO.

    • Weigh the required amount of this compound and dissolve it in the minimum necessary volume of DMSO. Ensure complete dissolution.

    • In a separate tube, prepare the desired final volume of the vehicle by mixing the co-solvents and the aqueous component. A common vehicle for preclinical studies is a mixture of DMSO, PEG 400, and saline. A typical ratio could be 10% DMSO, 40% PEG 400, and 50% saline.

    • Slowly add the drug-DMSO concentrate to the vehicle while vortexing to prevent precipitation.

    • Visually inspect the final formulation for any signs of precipitation or phase separation. If necessary, gently warm the solution or sonicate briefly.

    • For parenteral administration, the final formulation must be sterile-filtered through a 0.22 µm filter.

Table 2: Example Co-solvent Formulation Ratios

ComponentFormulation A (for higher solubility)Formulation B (lower organic solvent)
DMSO 10%5%
PEG 400 40%30%
Saline/PBS 50%65%

Note: The concentration of organic solvents should be kept as low as possible, especially for parenteral routes, to minimize potential toxicity. Always consult animal welfare guidelines for acceptable vehicle components and volumes.

Protocol 2: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) for Oral Administration

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly enhance the oral absorption of lipophilic drugs.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-solvent/Co-surfactant (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams:

    • To identify the optimal ratio of oil, surfactant, and co-solvent, construct ternary phase diagrams. This helps in identifying the self-emulsifying regions.

    • Prepare various mixtures of the selected oil, surfactant, and co-solvent.

    • Titrate each mixture with water and observe the formation of an emulsion. The regions that form clear or slightly bluish, stable microemulsions are desirable.

  • Preparation of the SEDDS Formulation:

    • Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-solvent.

    • Weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture in a water bath to 40-50°C to ensure homogeneity.

    • Add the pre-weighed this compound to the excipient mixture and stir until completely dissolved.

    • The final product should be a clear, isotropic

Troubleshooting & Optimization

Technical Support Center: Chromatography Purification of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 2-(5-Methylhexyl)pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general polarity of this compound, and how does that influence solvent system selection?

A1: this compound possesses a dual nature in terms of polarity. The pyridine ring provides a polar, basic character due to the nitrogen atom, while the long alkyl chain (5-methylhexyl) imparts significant nonpolar characteristics. This amphipathic nature means it will likely exhibit intermediate polarity. For normal-phase chromatography on silica gel, a solvent system of intermediate polarity, such as a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether, is a good starting point.[1][2]

Q2: My this compound is streaking or tailing on the TLC plate. What could be the cause?

A2: Tailing is a common issue when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and streaking. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[3] This will saturate the acidic sites on the silica and improve the chromatography.

Q3: I'm observing very broad peaks during column chromatography. How can I improve the peak shape?

A3: Broad peaks during column chromatography of pyridine derivatives can be attributed to interactions with the stationary phase.[4] The positively charged nitrogen of the pyridine can interact with silanol groups on the silica, causing peak broadening.[4] Besides adding a basic modifier like triethylamine to your mobile phase, ensure your column is well-packed and that the sample is loaded in a concentrated band. In some cases, switching to a different stationary phase, such as alumina or a deactivated silica gel, may be beneficial.[5]

Q4: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: If your compound is very polar and remains at the baseline, you will need to use a more polar solvent system.[5] You can try a more aggressive solvent system, such as a mixture of dichloromethane and methanol.[1] A common starting point for polar compounds is 5% methanol in dichloromethane.[1] If the compound still doesn't move, you might consider reverse-phase chromatography.[5]

Q5: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

A5: To improve separation, you need to optimize the solvent system. The goal is to find a solvent mixture where your desired compound has an Rf value of around 0.3 on the TLC plate. You can try different solvent combinations or vary the ratio of your current system. Running a gradient elution during column chromatography, where you gradually increase the polarity of the eluent, can also significantly improve the separation of compounds with close Rf values.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound via column chromatography.

Problem Possible Cause Solution
Compound streaks or tails on TLC/column Strong interaction of the basic pyridine nitrogen with acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.
Poor separation of spots with similar Rf values The chosen solvent system is not optimal for resolving the mixture.Systematically test different solvent systems with varying polarities. A gradient elution on the column can also improve separation.[6]
The compound does not elute from the column The eluent is not polar enough, or the compound has decomposed on the silica.Increase the polarity of the eluent. To check for decomposition, run a 2D TLC to see if the compound is stable on silica.[5]
The compound elutes too quickly (with the solvent front) The eluent is too polar.Use a less polar solvent system. Start with a higher ratio of the nonpolar solvent (e.g., hexanes) to the polar solvent (e.g., ethyl acetate).[5]
Cracked or channeled column bed Improper packing of the column.Ensure the silica gel is packed uniformly without any air bubbles. Dry packing followed by wet packing with the eluent can provide a more stable column bed.
Low recovery of the compound The compound may be volatile, or it might be irreversibly adsorbed to the silica.Use a gentle evaporation method for solvent removal. If irreversible adsorption is suspected, consider using a less acidic stationary phase like alumina or deactivated silica.[7]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1).[1] For this specific compound, a system with a small amount of triethylamine (e.g., 1%) is recommended.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp.

  • Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for the desired compound.[3]

Protocol 2: Flash Column Chromatography
  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Dry pack the column with silica gel (Silica 60 is common).[3]

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica.

    • Wet the column by running the chosen eluent through it until the silica is fully saturated.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[8]

    • Dry Loading: If the product is not very soluble in the eluent, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of the column.[6][8]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Start: Impure this compound tlc Run TLC with Hexane/EtOAc +/- TEA start->tlc rf_check Is Rf of desired spot ~0.3? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No pack_column Pack Column with Selected Solvent rf_check->pack_column Yes adjust_solvent->tlc load_sample Load Sample (Wet or Dry) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: A workflow diagram for the purification of this compound.

Tailing_Troubleshooting start Problem: Tailing/Streaking on TLC cause Probable Cause: Strong interaction of basic aamine with acidic silica start->cause solution1 Add 0.1-1% Triethylamine (TEA) to the eluent cause->solution1 solution2 Consider alternative stationary phase (e.g., Alumina, deactivated silica) cause->solution2 re_run_tlc Re-run TLC solution1->re_run_tlc solution2->re_run_tlc check_improvement Is tailing reduced? re_run_tlc->check_improvement check_improvement->cause No, reconsider cause proceed Proceed with column chromatography check_improvement->proceed Yes

Caption: Troubleshooting guide for tailing or streaking on a TLC plate.

References

Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-(5-Methylhexyl)pyridine for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

This compound is a derivative of pyridine, which is a basic heterocyclic aromatic organic compound. Pyridine and its derivatives are generally weakly basic and can be miscible with water and many organic solvents.[1][2][3][4] The hexyl group in this compound increases its lipophilicity, which can lead to poor water solubility.

Q2: Why is my stock solution of this compound precipitating in my aqueous assay buffer?

Precipitation upon dilution of a stock solution (often in an organic solvent like DMSO) into an aqueous buffer is a common issue for poorly soluble compounds. This is often referred to as kinetic solubility versus thermodynamic solubility. Your stock solution may be a supersaturated system that is not stable when introduced to the aqueous environment of your assay.

Q3: What are the primary strategies for improving the aqueous solubility of a hydrophobic compound like this compound?

Several techniques can be employed to enhance the solubility of poorly soluble drugs.[5] The most common approaches for in vitro biological assays include the use of co-solvents, surfactants, and cyclodextrins.[5][6][7] For compounds with ionizable groups, pH adjustment can also be a viable strategy.[7][8]

Q4: How do co-solvents improve solubility?

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]

Q5: What is the mechanism by which surfactants increase solubility?

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[9][10][11] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in the aqueous phase.[9][10][12]

Q6: How can cyclodextrins enhance the solubility of my compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can form inclusion complexes with hydrophobic molecules, where the guest molecule is encapsulated within the cyclodextrin's cavity, leading to increased aqueous solubility.[13][15]

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

Initial Assessment Workflow

G start Start: Compound Precipitation Observed check_conc Is the final compound concentration necessary? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No solubility_issue Solubility enhancement is required check_conc->solubility_issue Yes lower_conc->start Re-test

Caption: Initial assessment of compound precipitation.

Solubilization Strategy Selection

If lowering the final concentration is not feasible, the following decision tree can guide the selection of an appropriate solubilization strategy.

G solubility_issue Solubility Enhancement Required ph_sensitive Is the compound's activity pH-sensitive? solubility_issue->ph_sensitive ph_adjustment Attempt pH Adjustment ph_sensitive->ph_adjustment No cosolvent Use Co-solvents ph_sensitive->cosolvent Yes ph_adjustment->cosolvent If ineffective surfactant Use Surfactants cosolvent->surfactant If ineffective cyclodextrin Use Cyclodextrins surfactant->cyclodextrin If ineffective

Caption: Decision tree for selecting a solubilization method.

Experimental Protocols & Data

Co-Solvent Solubilization

Protocol:

  • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 100% DMSO, Ethanol).

  • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% Ethanol).

  • Add a small aliquot of the compound's stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the assay temperature.

  • Quantify the soluble compound concentration using a suitable analytical method such as HPLC or UV-Vis spectroscopy after filtering or centrifuging any precipitate.[16]

Illustrative Quantitative Data (for a similar pyridine derivative):

Co-solvent (Ethanol %)Apparent Solubility (µM)
0< 1
15
215
550
10>100
Surfactant-Mediated Solubilization

Protocol:

  • Prepare a stock solution of a suitable surfactant (e.g., Polysorbate 80, Cremophor EL) in the aqueous assay buffer.[9]

  • Prepare a series of dilutions of the surfactant stock solution to create buffers with varying surfactant concentrations, ensuring concentrations are above the surfactant's Critical Micelle Concentration (CMC).

  • Add the this compound stock solution to each surfactant-containing buffer.

  • Equilibrate the solutions by gentle mixing for a defined period.

  • Determine the concentration of the solubilized compound.

Illustrative Quantitative Data (for a similar pyridine derivative):

Surfactant (Polysorbate 80) %Apparent Solubility (µM)
0< 1
0.0120
0.0580
0.1150
Cyclodextrin-Based Solubilization

Mechanism of Cyclodextrin Solubilization

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Drug Hydrophobic Drug Complex Soluble Drug-Cyclodextrin Complex Drug->Complex CD Cyclodextrin CD->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol:

  • Select a suitable cyclodextrin derivative, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which generally has higher aqueous solubility and lower toxicity than parent cyclodextrins.[17]

  • Prepare aqueous solutions with increasing concentrations of HP-β-CD.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Agitate the mixtures at a constant temperature until equilibrium is reached (this may take several hours to days).

  • Separate the undissolved compound by filtration or centrifugation.

  • Analyze the supernatant to determine the solubility of the compound at each cyclodextrin concentration.

Illustrative Quantitative Data (for a similar pyridine derivative):

HP-β-CD Concentration (mM)Apparent Solubility (µM)
0< 1
525
1075
20180

Disclaimer: The quantitative data presented in the tables are for illustrative purposes based on the behavior of similar poorly soluble compounds and may not be representative of the actual solubility of this compound. Experimental validation is crucial.

References

Technical Support Center: Synthesis of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Methylhexyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Alkylation of 2-Picoline: This involves the deprotonation of the methyl group of 2-picoline to form a nucleophilic intermediate, which is then reacted with a suitable 5-methylhexyl halide.

  • Grignard Reaction: This route typically involves the reaction of a pyridyl Grignard reagent with a 5-methylhexyl halide or the reaction of a 5-methylhexyl Grignard reagent with a 2-halopyridine.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: Common side reactions include:

  • Over-alkylation: Introduction of more than one 5-methylhexyl group onto the picoline.

  • N-alkylation: Alkylation occurring at the nitrogen atom of the pyridine ring.

  • Homocoupling (Wurtz-type reaction): Dimerization of the alkyl halide or the organometallic reagent.

  • Reaction with solvent: The reactive intermediates can sometimes react with the solvent if it is not completely inert.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through a combination of techniques:

  • Acid-base extraction: To separate the basic pyridine product from non-basic impurities.

  • Chromatography: Column chromatography on silica gel or alumina is effective for separating the desired product from closely related side products.

  • Distillation: Fractional distillation under reduced pressure can be used to purify the liquid product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to no product yield 1. Incomplete deprotonation of 2-picoline. 2. Inactive Grignard reagent. 3. Poor quality of reagents or solvents. 4. Reaction temperature is too low or too high.1. Use a stronger base (e.g., n-BuLi instead of LDA) or increase the reaction time for deprotonation. 2. Ensure magnesium turnings are fresh and the glassware is rigorously dried. Use an initiator like iodine or 1,2-dibromoethane if the Grignard reaction is difficult to start. 3. Use freshly distilled solvents and high-purity reagents. 4. Optimize the reaction temperature based on literature for similar alkylations.
Presence of significant amounts of di-alkylated byproduct 1. Use of an excess of the alkylating agent. 2. The mono-alkylated product is deprotonated and reacts further.1. Use a stoichiometric amount or a slight excess of 2-picoline relative to the alkylating agent. 2. Add the alkylating agent slowly at a low temperature to control the reaction.
Formation of a significant amount of homocoupled product (e.g., 2,7-dimethyloctane) 1. In the Grignard route, this is a common side reaction. 2. In the picoline alkylation, this can occur if the alkyl halide reacts with itself.1. Use a catalyst like iron(III) chloride for the Grignard cross-coupling. 2. Add the alkyl halide slowly to the solution of the deprotonated picoline.
Product is contaminated with starting material (2-picoline) 1. Incomplete reaction. 2. Inefficient purification.1. Increase the reaction time or temperature. 2. Optimize the purification process. A more efficient fractional distillation column or a different solvent system for chromatography may be required.
Product is dark-colored or contains polymeric material 1. Reaction temperature was too high. 2. Presence of oxygen in the reaction. 3. Side reactions leading to polymerization.1. Maintain a controlled, lower temperature throughout the reaction. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 3. Use purified reagents and solvents to minimize impurities that can initiate polymerization.

Experimental Protocols

Protocol 1: Alkylation of 2-Picoline via Lithiation

This protocol describes the synthesis of this compound by deprotonating 2-picoline with n-butyllithium (n-BuLi) followed by reaction with 1-bromo-4-methylpentane.

Materials:

  • 2-Picoline

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromo-4-methylpentane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add 2-picoline to the cooled THF.

  • Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C. The solution should turn a deep red or brown color, indicating the formation of the picolyl anion.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add 1-bromo-4-methylpentane to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Grignard Cross-Coupling Reaction

This protocol outlines the synthesis using a Kumada cross-coupling reaction between 2-chloropyridine and a Grignard reagent prepared from 1-bromo-4-methylpentane.

Materials:

  • Magnesium turnings

  • 1-Bromo-4-methylpentane

  • Anhydrous diethyl ether or THF

  • 2-Chloropyridine

  • Palladium(II) catalyst (e.g., Pd(dppf)Cl₂)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromo-4-methylpentane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as indicated by gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the Grignard reagent formation is complete (most of the magnesium has reacted), cool the mixture to 0 °C.

  • In a separate flask, dissolve 2-chloropyridine and the palladium catalyst in anhydrous THF.

  • Slowly add the Grignard reagent to the solution of 2-chloropyridine and catalyst at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_alkylation Alkylation of 2-Picoline cluster_grignard Grignard Reaction Picoline 2-Picoline Deprotonation Deprotonation (n-BuLi or LDA) Picoline->Deprotonation Picolyl_Anion 2-Picolyl Anion Deprotonation->Picolyl_Anion Alkylation_Step Alkylation Picolyl_Anion->Alkylation_Step Alkyl_Halide_A 1-Bromo-4-methylpentane Alkyl_Halide_A->Alkylation_Step Product_A This compound Alkylation_Step->Product_A Workup_Purification Workup & Purification (Extraction, Chromatography, Distillation) Product_A->Workup_Purification Alkyl_Halide_G 1-Bromo-4-methylpentane Grignard_Reagent 5-Methylhexyl- magnesium Bromide Alkyl_Halide_G->Grignard_Reagent + Mg Mg Magnesium Coupling Pd-Catalyzed Cross-Coupling Grignard_Reagent->Coupling Halopyridine 2-Chloropyridine Halopyridine->Coupling Product_G This compound Coupling->Product_G Product_G->Workup_Purification Final_Product Pure this compound Workup_Purification->Final_Product

Caption: Synthetic routes to this compound.

Side_Reactions cluster_side Potential Side Reactions Main_Reaction Desired Reaction: Mono-alkylation Dialkylation Di-alkylation N_Alkylation N-Alkylation Homocoupling Homocoupling (Wurtz-type) Solvent_Reaction Reaction with Solvent Starting_Materials Starting Materials (2-Picoline/Alkyl Halide or Grignard/Halopyridine) Starting_Materials->Main_Reaction Starting_Materials->Dialkylation Starting_Materials->N_Alkylation Starting_Materials->Homocoupling Starting_Materials->Solvent_Reaction

Caption: Main reaction pathway and potential side reactions.

Stability issues of 2-(5-Methylhexyl)pyridine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(5-Methylhexyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experimentation. The following frequently asked questions (FAQs) and troubleshooting guides provide insights into the stability of this compound in solution, potential degradation pathways, and recommended analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both acidic and basic conditions can potentially lead to the degradation of the pyridine ring.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.

  • Light Exposure: Photodegradation can occur, leading to the formation of various byproducts.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the general chemistry of pyridine and its derivatives, potential degradation pathways may include:

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. The alkyl side chain may also be susceptible to oxidation.

  • Hydrolysis: Although the pyridine ring itself is generally stable to hydrolysis, extreme pH conditions could potentially promote ring-opening reactions, though this is less common for simple alkylpyridines.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to isomerization, ring cleavage, or the formation of various photoproducts. For instance, photodegradation of other pyridine derivatives has been shown to produce intermediates such as carboxaldehydes and carboxylic acids.[1]

Q3: Are there any known degradation products of this compound?

A3: Specific degradation products for this compound have not been widely reported in the literature. However, based on studies of similar pyridine derivatives, potential degradation products could include hydroxylated pyridines, pyridine N-oxides, and products resulting from the cleavage of the pyridine ring or modification of the alkyl side chain.[2] For example, the biodegradation of 2-methylpyridine can lead to the formation of succinic acid through a series of enzymatic steps.[2]

Troubleshooting Guides

Issue 1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?

This issue could be due to several factors. Follow this troubleshooting workflow to identify the potential cause:

Troubleshooting_Concentration_Loss start Start: Concentration Decrease Observed check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage: - Light Exposure? - Elevated Temperature? check_storage->improper_storage Yes check_solution_prep Review Solution Preparation check_storage->check_solution_prep No storage_solution Solution: - Store in amber vials. - Store at recommended temperature. improper_storage->storage_solution perform_analysis Perform Forced Degradation Study storage_solution->perform_analysis solution_issues Potential Issues: - pH of solvent? - Presence of oxidizing agents? check_solution_prep->solution_issues Yes check_solution_prep->perform_analysis No solution_remediation Remediation: - Buffer the solution. - Use deoxygenated solvents. solution_issues->solution_remediation solution_remediation->perform_analysis end End: Identify Degradation Pathway perform_analysis->end

Caption: Troubleshooting workflow for decreased concentration.

Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample. How can I determine if these are degradation products?

The appearance of new peaks in your chromatogram is a common indicator of degradation. The following steps can help you investigate this issue:

  • Blank Analysis: Analyze a sample of the solvent (blank) to ensure the new peaks are not originating from the solvent itself.

  • Stress Studies (Forced Degradation): Intentionally expose your this compound solution to stress conditions such as acid, base, peroxide, heat, and light. This will help to generate potential degradation products. If the new peaks in your original sample match the retention times of the peaks generated under stress conditions, it is highly likely they are degradation products.

  • Mass Spectrometry (MS) Analysis: Couple your liquid chromatography (LC) system to a mass spectrometer to obtain mass information for the unknown peaks. This data can be used to propose potential structures for the degradation products.

Quantitative Data Summary

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation of 2-Alkylpyridines
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hoursModerate
Base Hydrolysis 0.1 M NaOH60°C24 - 72 hoursModerate to High
Oxidation 3% H₂O₂Room Temperature24 hoursHigh
Thermal Dry Heat80°C48 hoursLow to Moderate
Photolytic UV Light (254 nm)Room Temperature24 hoursModerate

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Amber vials

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 48 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 48 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in methanol and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways of 2-Alkylpyridines

The following diagram illustrates potential degradation pathways for 2-alkylpyridines based on known chemical reactions of the pyridine moiety.

Degradation_Pathways Alkylpyridine This compound Oxidation Oxidation (e.g., H₂O₂) Alkylpyridine->Oxidation Hydrolysis Hydrolysis (Acid/Base) Alkylpyridine->Hydrolysis Photodegradation Photodegradation (UV Light) Alkylpyridine->Photodegradation N_Oxide Pyridine N-Oxide Oxidation->N_Oxide Hydroxylated_Products Hydroxylated Pyridines Hydrolysis->Hydroxylated_Products Ring_Cleavage_Products Ring Cleavage Products (e.g., Carboxylic Acids, Aldehydes) Hydrolysis->Ring_Cleavage_Products Photodegradation->Ring_Cleavage_Products Photoproducts Various Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways for 2-alkylpyridines.

References

Technical Support Center: Kröhnke Pyyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the Kröhnke pyridine synthesis, with a primary focus on improving reaction yield.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the Kröhnke pyridine synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

A1: Low or no yield in a Kröhnke synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • α,β-Unsaturated Carbonyl: Ensure the α,β-unsaturated ketone or aldehyde is pure and free from polymerization. Old or improperly stored reagents can degrade. Verify the integrity of the starting material via NMR or GC-MS.

    • Pyridinium Salt: The α-pyridinium methyl ketone salt (Kröhnke salt) is a key reactant. It should be completely dry, as moisture can interfere with the reaction. Ensure it has been properly synthesized and stored.

    • Ammonium Source: Ammonium acetate is the most common nitrogen source and should be of high purity.[1][2] In some cases, other ammonium sources might be used, but their purity is equally critical.

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. While conditions are generally mild, not exceeding 140°C is a common guideline.[3] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition of starting materials or products.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

    • Solvent: The choice of solvent can significantly impact the reaction. Glacial acetic acid and methanol are standard solvents.[3] Acetic acid often serves as both a solvent and a catalyst. Ensure the solvent is anhydrous, as water can interfere with the reaction intermediates.

G start Low or No Yield reagents Check Reagents - Purity of enone? - Pyridinium salt dry? - Ammonium source quality? start->reagents conditions Check Conditions - Temperature too low/high? - Insufficient reaction time? - Solvent appropriate and dry? start->conditions monitoring Reaction Monitoring - Follow by TLC/LC-MS - Starting materials consumed? conditions->monitoring workup Workup & Purification - Product lost during extraction? - Inefficient purification? monitoring->workup

A troubleshooting flowchart for low yield in Kröhnke synthesis.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: The formation of byproducts is a common cause of reduced yield. Understanding the potential side reactions can help in devising strategies to minimize them.

  • Common Side Reactions:

    • Michael Addition Products: The initial Michael addition of the pyridinium salt to the α,β-unsaturated carbonyl is a key step.[3] Incomplete cyclization can lead to the accumulation of 1,5-dicarbonyl intermediates or their decomposition products.

    • Self-Condensation: The α,β-unsaturated carbonyl compound can undergo self-condensation, especially at elevated temperatures.

    • Over-alkylation/Arylation: In some variations of the Kröhnke synthesis, particularly one-pot procedures, side reactions involving the starting materials can occur.[4]

  • Strategies for Minimizing Side Products:

    • Control Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can favor side reactions.

    • Temperature Control: Maintaining the optimal reaction temperature is critical. A lower temperature, even if it requires a longer reaction time, can often improve selectivity.

    • Order of Addition: In some cases, the order in which the reagents are added can influence the outcome.

Q3: What is the optimal solvent and temperature for the Kröhnke synthesis?

A3: The optimal solvent and temperature are substrate-dependent. However, some general guidelines can be provided.

  • Solvents:

    • Glacial Acetic Acid: Often the solvent of choice as it also acts as a catalyst. It is particularly effective when ammonium acetate is used as the nitrogen source.

    • Methanol/Ethanol: These are also commonly used solvents.[3]

    • Solvent-Free: In some cases, particularly for the synthesis of 2,4,6-triarylpyridines, solvent-free conditions at elevated temperatures have been shown to be effective and can simplify purification.

  • Temperature:

    • The reaction is typically run at elevated temperatures, often at the reflux temperature of the solvent. A general range is 80-140°C.[3] It is advisable to start with a lower temperature and monitor the reaction progress, increasing the temperature if the reaction is sluggish.

ParameterTypical ConditionsEffect on Yield
Solvent Glacial Acetic Acid, Methanol, EthanolThe polarity and proticity of the solvent can influence the reaction rate and selectivity. Acetic acid often gives good yields due to its catalytic role.
Temperature 80 - 140 °CHigher temperatures can increase the reaction rate but may also lead to the formation of byproducts and decomposition.
Ammonium Source Ammonium AcetateAmmonium acetate is the most common and generally provides good yields. Other sources like hydroxylamine can be used in variations of the synthesis.[5]

Experimental Protocols

This section provides a detailed methodology for a representative Kröhnke pyridine synthesis.

Synthesis of 2,4,6-Triphenylpyridine

This protocol is adapted from established procedures for the synthesis of 2,4,6-triarylpyridines.

  • Materials:

    • Acetophenone

    • Benzaldehyde

    • Ammonium Acetate

    • Ethanol

    • Hydrochloric Acid (for workup)

    • Sodium Bicarbonate (for workup)

    • Anhydrous Magnesium Sulfate (for drying)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine acetophenone (2 equivalents), benzaldehyde (1 equivalent), and ammonium acetate (excess, ~5-10 equivalents).

    • Add ethanol as the solvent.

    • Heat the mixture to reflux with stirring.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

    • If the product does not precipitate, reduce the solvent volume under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification start1 α-Pyridinium Methyl Ketone Salt reaction Michael Addition & Cyclization start1->reaction start2 α,β-Unsaturated Carbonyl start2->reaction start3 Ammonium Source (e.g., NH4OAc) start3->reaction product Substituted Pyridine reaction->product purification Workup & Purification product->purification

A generalized workflow for the Kröhnke pyridine synthesis.

References

Technical Support Center: 2-(5-Methylhexyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(5-Methylhexyl)pyridine. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective methods for synthesizing this compound involve two primary strategies:

  • Direct Alkylation via Lithiation: This approach involves the deprotonation of a starting 2-alkylpyridine, such as 2-picoline, using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an appropriate electrophile, such as 1-bromo-4-methylpentane.[1][2][3][4]

  • Cross-Coupling Reactions: These methods start from a 2-halopyridine (e.g., 2-bromopyridine) and couple it with an organometallic reagent containing the 5-methylhexyl group. Common examples include the Kumada, Negishi, and Suzuki-Miyaura couplings.[5][6][7][8][9][10][11][12][13][14][15][16]

Q2: How do I choose between the direct alkylation and cross-coupling methods?

A2: The choice of method depends on several factors:

  • Starting Material Availability: If 2-picoline is readily available and the required alkyl halide can be synthesized or procured, direct alkylation is a straightforward option. If a 2-halopyridine is more accessible, then a cross-coupling reaction would be more suitable.

  • Functional Group Tolerance: Cross-coupling reactions, particularly the Negishi coupling, are known for their high tolerance of various functional groups on both coupling partners.[10] Direct alkylation using strong bases like n-BuLi is less tolerant of acidic protons or electrophilic functional groups elsewhere in the molecule.

  • Regioselectivity: Direct alkylation of 2-picoline ensures the introduction of the alkyl group at the desired position. Cross-coupling reactions are also highly regioselective, with the coupling occurring at the position of the halogen.

Q3: What are the key parameters to control for a successful reaction?

A3: Regardless of the chosen method, several parameters are critical for optimizing the synthesis of this compound:

  • Anhydrous Conditions: Both lithiation and cross-coupling reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

  • Inert Atmosphere: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of organometallic intermediates and side reactions.

  • Temperature Control: Low temperatures (e.g., -78 °C) are often crucial during the lithiation step to prevent side reactions and ensure stability of the intermediate.[3] Cross-coupling reactions may require heating to proceed at a reasonable rate.

  • Stoichiometry of Reagents: The ratio of base to substrate in direct alkylation, and the catalyst, ligand, and base loading in cross-coupling reactions, significantly impact the yield and purity of the product.

Troubleshooting Guides

Direct Alkylation via Lithiation of 2-Picoline

This method involves the deprotonation of 2-picoline with a strong base, followed by reaction with 1-bromo-4-methylpentane.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry Dry Glassware start->dry inert Inert Atmosphere dry->inert picoline Dissolve 2-Picoline in Anhydrous THF inert->picoline cool Cool to -78 °C picoline->cool add_base Add n-BuLi (or LDA) cool->add_base stir Stir for 1h add_base->stir add_halide Add 1-Bromo-4-methylpentane stir->add_halide warm Warm to RT add_halide->warm quench Quench with NH4Cl (aq) warm->quench extract Extract with Organic Solvent quench->extract dry_org Dry Organic Layer extract->dry_org concentrate Concentrate dry_org->concentrate purify Purify by Chromatography concentrate->purify end This compound purify->end

Figure 1. General workflow for the direct alkylation of 2-picoline.
IssuePossible CauseRecommended Solution
Low or No Product Yield Incomplete deprotonation.Use a fresh, properly titrated solution of n-BuLi or LDA. Ensure strictly anhydrous conditions.
Inactive alkyl halide.Check the purity of the 1-bromo-4-methylpentane. Consider converting the corresponding alcohol to the bromide immediately before use.
Quenching of the lithiated intermediate.Ensure the reaction is under a robust inert atmosphere and that all reagents and solvents are anhydrous.
Formation of Side Products Dialkylation of 2-picoline.Use a slight excess of 2-picoline relative to the base and alkyl halide.
Homocoupling of the alkyl halide.This is less common in this reaction but can occur. Ensure slow addition of the alkyl halide at low temperature.
Polymerization or decomposition.Maintain a low temperature during the addition of the base and alkyl halide. Avoid warming the reaction mixture too quickly.
Difficulty in Purification Co-elution of starting material and product.Optimize chromatographic conditions (e.g., solvent gradient) for better separation.
Presence of non-polar impurities.A pre-purification step, such as an acid-base extraction, can help remove non-basic impurities.

Table 1. Troubleshooting for Direct Alkylation.

Cross-Coupling of 2-Bromopyridine

This section covers common issues encountered during Kumada and Negishi cross-coupling reactions.

Experimental Workflow (General Cross-Coupling)

cluster_prep Preparation cluster_reagent Organometallic Reagent Prep. cluster_reaction Coupling Reaction cluster_workup Workup & Purification start Start dry Dry Glassware start->dry inert Inert Atmosphere dry->inert reagent Prepare 5-Methylhexyl- magnesium bromide (Kumada) or -zinc bromide (Negishi) inert->reagent mix Mix 2-Bromopyridine, Catalyst, and Ligand in Anhydrous Solvent inert->mix add_reagent Add Organometallic Reagent reagent->add_reagent mix->add_reagent heat Heat to Reaction Temp. add_reagent->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract dry_org Dry Organic Layer extract->dry_org concentrate Concentrate dry_org->concentrate purify Purify by Chromatography concentrate->purify end This compound purify->end

Figure 2. General workflow for cross-coupling reactions.
IssuePossible CauseRecommended Solution
Low or No Product Yield Inactive catalyst.Use a fresh source of the palladium or nickel catalyst. Consider using a pre-catalyst that is activated in situ.
Poorly formed organometallic reagent.Ensure the magnesium turnings (for Grignard) are activated. For organozinc reagents, ensure complete transmetalation.
Ligand degradation.Some phosphine ligands are air-sensitive. Handle them under an inert atmosphere.
Formation of Side Products Homocoupling of the Grignard or organozinc reagent.This is a common side reaction.[9] Optimize the reaction temperature and addition rate of the organometallic reagent. The choice of catalyst and ligand can also influence this.
Reduction of 2-bromopyridine.This can occur if there are sources of hydride in the reaction. Ensure all reagents are pure.
Difficulty in Purification Residual metal catalyst.Pass the crude product through a plug of silica gel or celite before column chromatography. Washing with an aqueous solution of a chelating agent like EDTA can also help.
Tin residues (if Stille coupling is attempted).Purification to remove organotin byproducts can be challenging. Consider alternative coupling methods if this is a concern.

Table 2. Troubleshooting for Cross-Coupling Reactions.

Experimental Protocols

Protocol 1: Direct Alkylation of 2-Picoline

This protocol is adapted from general procedures for the alkylation of 2-alkylpyridines.[1][3][4]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and 2-picoline (1.0 eq).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. The solution should turn a deep red or brown color, indicating the formation of the picolyllithium species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of 1-bromo-4-methylpentane (1.2 eq) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Kumada Cross-Coupling of 2-Bromopyridine

This protocol is based on general procedures for Kumada couplings.[11][13][14]

  • Preparation of the Grignard Reagent: To a flame-dried flask under nitrogen, add magnesium turnings (1.5 eq) and a small crystal of iodine. Add a small portion of a solution of 1-bromo-4-methylpentane (1.5 eq) in anhydrous THF. If the reaction does not initiate (as indicated by heat and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining alkyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Coupling Reaction: In a separate flame-dried flask under nitrogen, add 2-bromopyridine (1.0 eq), NiCl₂(dppp) (0.05 eq), and anhydrous THF.

  • To this mixture, add the freshly prepared 5-methylhexylmagnesium bromide solution via cannula at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize how different parameters can affect the outcome of the reaction, based on literature for similar 2-alkylpyridine syntheses.

Table 3. Optimization of Direct Alkylation of 2-Butylpyridine with Benzyl Bromide [1]

EntryBase (eq)Additive (eq)SolventConversion (%)Enantiomeric Ratio (er)
1n-BuLi (2.05)NoneToluene2287:13
2n-BuLi (2.05)HMPA (0.5)Toluene5597:3
3n-BuLi (2.05)LiBr (0.5)Toluene<595:5
4n-BuLi (2.05)NoneTHF-Racemic

This data illustrates the significant effect of additives like HMPA in improving both conversion and stereoselectivity, and the detrimental effect of ethereal solvents on selectivity in this specific asymmetric reaction.

Table 4. Effect of Base on the Reaction of 2,6-Lutidine with 1,2-Epoxyoctane [4]

EntryBaseAdditiveYield of Adduct (%)
1LDANone78
2LDABF₃·OEt₂85
3n-BuLiNone88

This table shows that for the reaction with an epoxide, n-BuLi can give a slightly higher yield compared to LDA.

References

Preventing degradation of 2-(5-Methylhexyl)pyridine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-(5-Methylhexyl)pyridine during storage.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Change in sample color (e.g., yellowing) Oxidation of the pyridine ring or alkyl side chain.1. Immediately blanket the sample with an inert gas (Argon or Nitrogen). 2. Store in an amber vial to protect from light. 3. Re-test purity using GC-MS or HPLC to identify potential degradation products.
Appearance of new peaks in analytical chromatogram (GC/HPLC) Degradation of the compound.1. Compare the new peaks with potential degradation product profiles (see "Potential Degradation Pathways" section). 2. If degradation is confirmed, consider re-purification of the sample. 3. Review storage conditions to ensure they align with recommendations.
Decreased potency or unexpected experimental results Significant degradation of the starting material.1. Quantify the purity of the stored this compound using a validated analytical method (e.g., qNMR, HPLC with a reference standard). 2. If purity is below acceptable limits, discard the old stock and use a fresh, verified sample. 3. Implement a routine stability testing schedule for long-term storage.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area.[1][2] Recommended storage temperature is typically between 15–25 °C.[2]Prevents acceleration of degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation of the compound.
Light Store in a light-resistant container, such as an amber glass vial.Protects against photodegradation.
Container Use a tightly sealed, appropriate container (e.g., glass or, for bulk, stainless steel).[1]Prevents exposure to moisture and atmospheric oxygen.
Purity Ensure the compound is of high purity before long-term storage.Impurities can sometimes catalyze degradation.

2. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur via oxidation of the pyridine ring or the alkyl side chain, especially when exposed to air, light, or incompatible substances.

  • Oxidation of the Pyridine Ring: The pyridine ring can undergo oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Oxidation of the Alkyl Side Chain: The alkyl group is susceptible to oxidation, which can occur at various positions, leading to the formation of alcohols, ketones, or carboxylic acids.

DegradationPathways cluster_main This compound Degradation cluster_oxidation Oxidation A This compound B N-Oxide Formation A->B Air/Oxidizing Agents C Ring Hydroxylation A->C Light/Air D Side-Chain Oxidation (Alcohols, Ketones) A->D Air/Heat

Caption: Potential degradation pathways for this compound.

3. What substances are incompatible with this compound?

Avoid storing this compound with the following:

  • Strong Oxidizing Agents: Can initiate and accelerate oxidative degradation.

  • Strong Acids: Can react with the basic pyridine nitrogen.

  • Acid Chlorides and Anhydrides: May react with trace amounts of water, creating an acidic environment.

4. How can I check the purity of my stored this compound?

Several analytical methods can be used to assess the purity of this compound:

Analytical MethodInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile impurities and identification by mass fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile impurities and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.
Karl Fischer Titration Quantification of water content.

Experimental Protocols

Protocol: Stability Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various storage conditions.

Objective: To determine the degradation rate and identify major degradation products of this compound under accelerated and long-term storage conditions.

Materials:

  • This compound (high purity)

  • Amber glass vials with inert-lined caps

  • Argon or Nitrogen gas

  • Temperature and humidity-controlled stability chambers

  • Analytical instruments (GC-MS, HPLC, NMR)

Workflow:

Caption: Experimental workflow for a stability study.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always refer to the specific Safety Data Sheet (SDS) provided with their product and conduct their own risk assessments before handling or storing any chemical.

References

Resolving inconsistencies in 2-(5-Methylhexyl)pyridine experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies in experimental results involving 2-(5-Methylhexyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the general methods for synthesizing this compound?

A1: While specific literature for this compound is not abundant, its synthesis can be approached using established methods for 2-alkylpyridines. Common strategies include:

  • Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions of a 2-halopyridine with a suitable organometallic reagent derived from 5-methylhexane (e.g., a Grignard or organozinc reagent) are a primary route.[1][2]

  • Enantioselective Conjugate Addition: For constructing complex chiral structures, a direct enantioselective conjugate addition of 2-alkylpyridines can be employed, leveraging chiral lithium amides.[3]

  • Direct C(sp³)–H Allylation: A base- and catalyst-free C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates offers another synthetic pathway.[4]

  • Alkylation of 2-Picoline: Deprotonation of 2-picoline (2-methylpyridine) with a strong base followed by reaction with a 1-halo-4-methylpentane would be a direct approach, though regioselectivity and overalkylation can be challenges.

Q2: What are the expected spectroscopic data for this compound?

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons on the pyridine ring (typically in the range of 7.0-8.5 ppm). Alkyl chain protons, including a characteristic doublet for the terminal methyl groups and a triplet for the methylene group adjacent to the pyridine ring.
¹³C NMR Aromatic carbons of the pyridine ring (typically in the range of 120-160 ppm). Alkyl chain carbons.
Mass Spec (GC-MS) A molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₉N, MW: 177.29 g/mol ). Fragmentation patterns characteristic of alkylpyridines, often involving cleavage of the alkyl chain.[5][6]

Q3: What are the potential biological activities of this compound?

A3: Pyridine derivatives are known to exhibit a wide range of biological activities.[7] While the specific activity of this compound is not documented, based on its structural similarity to other bioactive pyridine compounds, it could potentially interact with various biological targets. Nicotine, a well-known pyridine alkaloid, for instance, interacts with nicotinic acetylcholine receptors (nAChRs) and can influence pathways like MAPK/ERK and PI3K/AKT.[8] Other substituted pyridines have shown potential as anticancer, antimicrobial, and anticonvulsant agents.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound via Grignard Reaction

Potential Cause Troubleshooting Step
Poor Quality of Grignard Reagent Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. The quality of magnesium turnings is crucial; they should be shiny. Activation with a small crystal of iodine or 1,2-dibromoethane can be beneficial.[9][10][11]
Side Reactions The nitrogen atom in the pyridine ring can interfere with the Grignard reagent.[12] Consider using a "Turbo-Grignard" reagent (e.g., with LiCl) to enhance reactivity and minimize side reactions.[9]
Reaction Temperature Grignard reactions with pyridines can be temperature-sensitive. Optimize the reaction temperature; sometimes holding the reaction at a lower temperature for a longer duration can improve yields.[13]

Issue 2: Poor Regioselectivity in Pyridine Alkylation

Potential Cause Troubleshooting Step
Multiple Reactive Sites on Pyridine Direct alkylation of pyridine can lead to a mixture of C2 and C4 isomers.[14][15] To achieve C2 selectivity, using a 2-halopyridine and a cross-coupling reaction is generally more reliable. For C4 selectivity, a blocking group on the nitrogen atom can be employed.[16]
Reaction Conditions The choice of solvent and activating agent can influence regioselectivity. For instance, in some alkyllithium-mediated alkylations, the solvent system (e.g., THF/toluene) can be tuned to favor a specific isomer.[17]

Issue 3: Inconsistent Results in Biological Assays

Potential Cause Troubleshooting Step
Impure Compound Verify the purity of the synthesized this compound using techniques like GC-MS and NMR. Impurities can lead to off-target effects or variable results. Purification can be achieved through column chromatography or distillation.
Compound Stability Assess the stability of the compound under the assay conditions (e.g., in aqueous buffer, temperature). Degradation of the compound can lead to a loss of activity.
Cell Line or Target Variability Ensure consistent cell passage numbers and culture conditions. If using an isolated protein, verify its activity and stability.

Experimental Protocols

Protocol 1: General Synthesis of this compound via Negishi Coupling

This protocol is a generalized procedure based on common cross-coupling methods for 2-alkylpyridines.

  • Preparation of the Organozinc Reagent:

    • To a solution of 1-bromo-4-methylpentane in anhydrous THF under an inert atmosphere, add activated zinc dust.

    • Stir the mixture at room temperature until the zinc is consumed.

  • Cross-Coupling Reaction:

    • To a separate flask containing 2-bromopyridine and a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF, add the freshly prepared organozinc reagent.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Workup and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Characterization by GC-MS

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the mass spectrum with a library of known compounds if available.[18][19]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioassay Biological Assay synthesis_start Start: 2-Bromopyridine & 1-Bromo-4-methylpentane organozinc Prepare Organozinc Reagent synthesis_start->organozinc coupling Negishi Cross-Coupling synthesis_start->coupling organozinc->coupling workup Quench & Workup coupling->workup purification Column Chromatography workup->purification synthesis_end Product: this compound purification->synthesis_end product Purified Product synthesis_end->product nmr NMR Spectroscopy product->nmr gcms GC-MS Analysis product->gcms bio_start Compound product->bio_start data Spectroscopic Data nmr->data gcms->data assay In vitro/In vivo Assay bio_start->assay results Biological Activity Data assay->results

Caption: Experimental workflow for the synthesis, analysis, and biological evaluation of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_analysis_issues Analysis/Purity Issues cluster_bioassay_issues Biological Assay Issues inconsistent_results Inconsistent Experimental Results low_yield Low Yield inconsistent_results->low_yield Check Synthesis poor_regioselectivity Poor Regioselectivity inconsistent_results->poor_regioselectivity Check Synthesis impure_product Impure Product inconsistent_results->impure_product Check Purity incorrect_structure Incorrect Structure inconsistent_results->incorrect_structure Confirm Structure compound_instability Compound Instability inconsistent_results->compound_instability Check Assay Conditions assay_variability Assay Variability inconsistent_results->assay_variability Check Assay Protocol node_grignard Review Grignard Conditions low_yield->node_grignard node_catalyst Check Catalyst Activity low_yield->node_catalyst node_blocking_group Consider Blocking Group poor_regioselectivity->node_blocking_group node_coupling Optimize Coupling Method poor_regioselectivity->node_coupling node_purification Improve Purification impure_product->node_purification node_spectroscopy Re-evaluate Spectroscopic Data incorrect_structure->node_spectroscopy

Caption: Troubleshooting logic for resolving inconsistencies in this compound experiments.

potential_signaling_pathway cluster_downstream Downstream Signaling compound This compound receptor Potential Target (e.g., nAChR) compound->receptor pi3k_akt PI3K/AKT Pathway receptor->pi3k_akt mapk_erk MAPK/ERK Pathway receptor->mapk_erk jak_stat JAK/STAT Pathway receptor->jak_stat cellular_response Cellular Response (e.g., Proliferation, Survival) pi3k_akt->cellular_response mapk_erk->cellular_response jak_stat->cellular_response

Caption: A potential signaling pathway that could be modulated by this compound, based on known activities of similar pyridine derivatives.

References

Technical Support Center: Enhancing the Biological Activity of 2-(5-Methylhexyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the biological activity of 2-(5-methylhexyl)pyridine derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to enhance the biological activity of pyridine derivatives?

A1: The biological activity of pyridine derivatives can be enhanced through several strategies targeting their structure-activity relationship (SAR). The introduction of specific functional groups to the pyridine ring can significantly influence their therapeutic effects. For instance, the presence of -OMe, -OH, -C=O, and NH2 groups has been shown to enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. Conversely, the addition of halogen atoms or bulky groups may decrease their activity. The position of these substituents on the pyridine ring is also a critical factor.

Q2: What is the potential mechanism of action for the anticancer effects of some pyridine derivatives?

A2: Several pyridine derivatives have been reported to exhibit anticancer properties through the induction of G2/M phase cell cycle arrest and apoptosis.[1] This is often associated with the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[1] Some pyridine compounds are also believed to exert their effects by inhibiting mitosis.[1]

Q3: Are there any known signaling pathways affected by pyridine derivatives?

A3: Yes, certain pyridine derivatives have been identified as inhibitors of specific signaling pathways implicated in cancer progression. For example, some O-alkyl pyridine derivatives act as competitive and non-competitive inhibitors of PIM-1 kinase, a key enzyme involved in cell proliferation and survival.[2] Additionally, various pyridine-based molecules have been developed as inhibitors of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like VEGFR-2 and HER-2, which are crucial for tumor growth and angiogenesis.[3][4]

Troubleshooting Guides

Issue 1: Low Solubility of this compound Derivatives in Biological Assays

The long alkyl chain in this compound derivatives contributes to their lipophilic nature, often leading to poor solubility in aqueous buffers used in biological assays. This can result in inaccurate and variable data.[5][6][7]

Troubleshooting Steps:

  • Solvent Selection:

    • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common primary solvent for lipophilic compounds. However, it's crucial to ensure the final concentration in the assay does not exceed a level that affects cell viability or assay performance (typically <0.5%).

    • Alternative Solvents: If DMSO is not suitable, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be considered. Always perform a solvent tolerance test for your specific assay.[5]

  • Stock Solution Preparation:

    • Prepare high-concentration stock solutions in the chosen organic solvent.

    • Gentle warming and sonication can aid in the dissolution of the compound.

  • Dilution Protocol:

    • Employ a serial dilution strategy, first in the organic solvent and then in the aqueous assay buffer.

    • Vortex thoroughly between each dilution step to ensure homogeneity.

    • For highly insoluble compounds, a pre-dilution in a serum-containing medium before adding to the final assay plate can sometimes improve solubility.

  • Formulation Strategies:

    • For in vivo studies or challenging in vitro assays, consider formulating the compound in lipid-based delivery systems like liposomes or lipid nanocapsules to enhance bioavailability and solubility.[8][9]

Issue 2: Inconsistent or Low Biological Activity Observed

Inconsistent results or lower-than-expected biological activity can stem from various experimental factors beyond the compound's intrinsic properties.

Troubleshooting Steps:

  • Compound Purity and Integrity:

    • Verify the purity of your synthesized this compound derivative using techniques like NMR, HPLC, and mass spectrometry. Impurities can interfere with the assay or exhibit their own biological effects.

    • Ensure proper storage of the compound (e.g., protected from light, at the appropriate temperature) to prevent degradation.

  • Assay Conditions:

    • Cell-Based Assays: Ensure cells are healthy, in the logarithmic growth phase, and at the correct density. Passage number can also affect cell line responsiveness.

    • Enzyme Assays: Confirm the activity of the enzyme and the concentration of the substrate are optimal.

  • Structure-Activity Relationship (SAR) Considerations:

    • The length and branching of the alkyl chain can significantly impact activity. Studies on other alkyl pyridine antimicrobials suggest that an optimal chain length often exists for maximum potency.[10]

    • Consider synthesizing and testing analogs with slight modifications to the alkyl chain (e.g., varying length, introducing unsaturation) to explore the SAR for your specific biological target.[10]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for the specific cell line and this compound derivative being tested.

  • Cell Seeding:

    • Plate cells in a 96-well microplate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[8]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium from a concentrated stock solution (e.g., in DMSO). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours at 37°C.[8]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data

Due to the lack of publicly available data specifically for this compound derivatives, the following table presents a selection of IC50 values for various other pyridine derivatives against different cancer cell lines to provide a general reference for expected potency.

Compound ClassCell LineIC50 (µM)Reference
O-alkyl pyridine derivative (4c)HepG-20.0132[2]
O-alkyl pyridine derivative (4c)Caco-20.007[2]
O-alkyl pyridine derivative (4c)PC-30.005[2]
Pyridine acyl sulfonamide (23)B16-F102.8[11]
Pyridine acyl sulfonamide (23)HepG21.2[11]
Pyridine acyl sulfonamide (23)MCF-71.8[11]
1,2,4-triazole-pyridine hybrid (TP6)B16F10~41-61[12]
Pyridine heterocyclic hybrid (3b)Huh-76.54[13]
Pyridine heterocyclic hybrid (3b)A54915.54[13]
Pyridine heterocyclic hybrid (3b)MCF-76.13[13]

Visualizations

Experimental Workflow for Cytotoxicity Testing

G A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation C->D E MTT Addition D->E F 3-4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for determining the in vitro cytotoxicity of this compound derivatives using the MTT assay.

Potential Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, HER-2) CellCycle Cell Cycle Progression RTK->CellCycle PIM1 PIM-1 Kinase Apoptosis Apoptosis PIM1->Apoptosis Blocks CDK Cyclin-Dependent Kinase (CDK) CDK->CellCycle JNK JNK JNK->Apoptosis p53 p53 p53->CellCycle Arrest p53->Apoptosis Compound This compound Derivative Compound->RTK Inhibition Compound->PIM1 Inhibition Compound->CDK Inhibition Compound->JNK Activation Compound->p53 Upregulation

Caption: Potential signaling pathways modulated by pyridine derivatives leading to anticancer effects.

References

Challenges in the characterization of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(5-Methylhexyl)pyridine

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of this compound. Given the limited specific literature on this compound, the information presented is based on the established principles of characterizing alkyl-substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₁₂H₁₉N-
Molecular Weight 177.29 g/mol -
Boiling Point ~240-260 °C at 760 mmHgBased on similar alkylated pyridines.[2]
logP (o/w) ~4.0 - 4.5Estimated based on the alkyl chain length.[2]
Appearance Colorless to pale yellow liquidTypical for pyridine derivatives.[3]
Odor Distinctive, fish-likeCharacteristic of pyridine compounds.[3]

Q2: What are the key spectroscopic features needed to confirm the identity of this compound?

A2: Confirmation of the structure relies on a combination of NMR, IR, and Mass Spectrometry. The key is to verify the substitution pattern on the pyridine ring and the structure of the branched alkyl chain.

Expected ¹H NMR Spectral Data (in CDCl₃, ~400 MHz)

Protons Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyridine-H6 ~8.5 d 1H Proton adjacent to Nitrogen
Pyridine-H3, H4, H5 ~7.0 - 7.6 m 3H Remaining aromatic protons
Pyridine-CH₂ ~2.8 t 2H Methylene group attached to the ring
Alkyl Protons ~0.8 - 1.7 m 13H Remaining aliphatic protons

| Terminal CH₃ | ~0.85 | d | 6H | Two methyl groups on C5 of hexyl chain |

Expected ¹³C NMR Spectral Data (in CDCl₃, ~100 MHz)

Carbon Chemical Shift (δ, ppm)
Pyridine-C2 ~162
Pyridine-C6 ~149
Pyridine-C3, C4, C5 ~121 - 136
Pyridine-CH₂ ~38
Alkyl Carbons ~22 - 39

| Terminal CH₃ | ~22.5 |

Expected FTIR Data

Wavenumber (cm⁻¹) Vibration Type
3100-3000 C-H Aromatic Stretch
2955, 2925, 2870 C-H Aliphatic Stretch
~1590, 1570, 1470, 1435 C=C and C=N Ring Stretching

| ~780, 740 | C-H Aromatic Out-of-Plane Bending |

Q3: What are the most common impurities to expect during the synthesis of 2-alkylpyridines?

A3: Impurities often depend on the synthetic route used. Common synthesis methods for substituted pyridines include the Chichibabin reaction or metal-catalyzed cross-coupling reactions.[3] Potential impurities may include:

  • Unreacted Starting Materials: Such as the corresponding picoline or halopyridine.

  • Isomeric Products: Positional isomers like 3- or 4-(5-Methylhexyl)pyridine, or isomers of the alkyl chain itself (e.g., 2-(4-Methylhexyl)pyridine).

  • Over-alkylation Products: Dialkylated pyridines, if reaction conditions are not carefully controlled.

  • Solvent Residues: Organic solvents used in synthesis or purification steps.[4][5]

  • Byproducts from Side Reactions: Depending on the specific synthesis, these can be varied.

Troubleshooting Guide

Problem 1: My ¹H NMR spectrum shows unexpected complexity or overlapping signals in the 7.0-8.6 ppm aromatic region.

  • Possible Cause: The presence of isomeric impurities. Different substitution patterns on the pyridine ring will result in distinct aromatic proton signals.

  • Troubleshooting Steps:

    • Run a 2D-NMR Experiment: A COSY or HSQC experiment can help establish connectivity between protons and carbons, aiding in the identification of the major product and impurity structures.

    • Improve Purification: Standard distillation may be insufficient to separate isomers with close boiling points. Consider using fractional vacuum distillation or preparative chromatography (e.g., HPLC or SFC).

    • GC-MS Analysis: Use a high-resolution capillary GC column to attempt separation. The fragmentation patterns in the mass spectra of the separated peaks can help identify the different isomers.

Problem 2: I cannot achieve baseline separation between my product and an unknown impurity using Gas Chromatography (GC).

  • Possible Cause: The impurity may be an isomer with very similar polarity and boiling point to the target compound, leading to co-elution.

  • Troubleshooting Steps:

    • Modify GC Method:

      • Change Column Phase: Switch to a GC column with a different stationary phase (e.g., from a non-polar DB-5 to a more polar wax column) to alter selectivity.

      • Optimize Temperature Program: Use a slower temperature ramp to increase the separation between closely eluting peaks.

      • Adjust Flow Rate: Optimize the carrier gas flow rate for maximum column efficiency.

    • Alternative Analytical Technique: If GC fails, consider analysis by Supercritical Fluid Chromatography (SFC), which can offer different selectivity for separating closely related compounds.[6]

Problem 3: The mass spectrum does not show a clear molecular ion (M⁺) peak at m/z 177.

  • Possible Cause: Alkylpyridines can undergo facile fragmentation upon electron ionization (EI). The molecular ion may be weak or absent.

  • Troubleshooting Steps:

    • Look for Characteristic Fragments: The most common fragmentation pathway is benzylic cleavage, which would result in a prominent base peak at m/z 92 (C₅H₄N-CH₂⁺). Also, look for fragments corresponding to the loss of alkyl groups.

    • Use Soft Ionization: If available, re-analyze the sample using a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) on a mass spectrometer. These methods are less energetic and are more likely to yield a strong signal for the protonated molecule ([M+H]⁺ at m/z 178).

Visualized Workflows and Logic

G Diagram 1: General Workflow for Synthesis & Characterization Synthesis Synthesis of Crude This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (GC-MS, HPLC) Purification->Purity_Check Fail Impure / Incorrect Structure Purification->Fail Separation Fails Purity_Check->Purification Purity < 95% Structure_ID Structural Characterization (NMR, FTIR, MS) Purity_Check->Structure_ID Purity > 95% Structure_ID->Purification Structure Incorrect Final_Product Pure Characterized Product Structure_ID->Final_Product Structure Confirmed

Caption: General workflow from synthesis to final product characterization.

G Diagram 2: Troubleshooting Unknown Impurity Start Unknown Peak Detected in GC-MS or NMR Hypothesize Hypothesize Impurity Structure (Isomer, Starting Material, Byproduct) Start->Hypothesize MS_Data Analyze MS Fragmentation Pattern and Molecular Ion Hypothesize->MS_Data NMR_Data Analyze NMR Data (Chemical Shifts, Couplings) Hypothesize->NMR_Data Compare Compare Data to Known Spectra of Suspected Impurities MS_Data->Compare NMR_Data->Compare Identify Impurity Identified Compare->Identify Match Found Isolate Isolate Impurity via Preparative Chromatography Compare->Isolate No Match Found Reanalyze Re-analyze Isolated Impurity Isolate->Reanalyze Reanalyze->Identify

Caption: Logical flowchart for identifying an unknown impurity.

Experimental Protocols

Protocol 1: Characterization by NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified sample into an NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and invert several times to ensure the sample is fully dissolved.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire a ¹³C{¹H} NMR spectrum. Use standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 512-1024 scans).

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate the ¹H signals and assign all peaks.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.

    • Injector: Set to 250 °C with a split ratio of 50:1.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Analysis: Inject 1 µL of the sample. Integrate all peaks in the resulting chromatogram to determine the relative purity. Analyze the mass spectrum of the main peak to confirm its identity and the spectra of any impurity peaks.

Protocol 3: Purification by Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Attach the apparatus to a vacuum pump with a pressure gauge.

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions (forerun).

    • Carefully collect the main fraction at a stable boiling point. The boiling point will be significantly lower than at atmospheric pressure.

    • Stop the distillation before the flask boils to dryness to prevent the formation of peroxides or tars.

  • Analysis: Analyze the collected fraction by GC-MS or NMR to confirm its purity.

References

Technical Support Center: Synthesis of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for functionalized pyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of functionalized pyridines.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of functionalized pyridines using various established methods.

Chichibabin Reaction: Amination of Pyridines

The Chichibabin reaction is a classic method for the direct amination of pyridines. However, byproduct formation can be a significant issue.

Problem: Formation of Dimer Byproducts

A common side reaction is the formation of bipyridine dimers, which can significantly reduce the yield of the desired 2-aminopyridine product.

Troubleshooting Strategy:

Parameter Recommendation Rationale
Pressure When using substrates like 4-tert-butylpyridine, conducting the reaction under elevated nitrogen pressure (e.g., 350 psi) can significantly suppress dimer formation.[1]Increased pressure favors the desired amination pathway over the dimerization side reaction.[1]
Amine Reagent For primary alkylamines, using a combination of sodium hydride (NaH) and lithium iodide (LiI) as the aminating agent can be more effective and provide higher yields of the N-alkyl-2-aminopyridine.[2]This reagent combination facilitates the amination with primary alkylamines, which can be challenging with traditional sodium amide.[2]
Reaction Conditions For unactivated pyridines, conducting the reaction at a lower temperature in liquid ammonia with potassium amide (KNH2) is not effective. High temperatures in a solvent resistant to sodium amide (e.g., xylene, toluene) are typically required.[3]Unactivated pyridines require more forcing conditions to undergo amination. The low-temperature method is more suitable for temperature-sensitive substrates.[3]

Quantitative Data: Effect of Pressure on Product Distribution

Substrate Reaction Conditions 2-Aminopyridine Product Yield Dimer Byproduct Yield
4-tert-butylpyridineXylene, Sodium Amide, Atmospheric Pressure11%89%
4-tert-butylpyridineXylene, Sodium Amide, 350 psi Nitrogen74%26%

Experimental Protocol: Chichibabin Amination with a NaH-Iodide Composite

This protocol is adapted for the amination of pyridine with a primary alkylamine.[2]

  • To a sealed tube containing pyridine (0.492 mmol), add NaH (1.54 mmol) and LiI (1.02 mmol) in THF (500 μL).

  • Add the primary amine (e.g., n-butylamine, 1.00 mmol) at room temperature under a nitrogen atmosphere.

  • Seal the tube and stir the reaction mixture at 85 °C for 7 hours.

  • After cooling, quench the reaction with ice-cold water.

  • Extract the organic materials with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over MgSO4, and concentrate in vacuo to obtain the product.

Troubleshooting Flowchart: Chichibabin Reaction

start Low yield of 2-aminopyridine check_byproduct Major byproduct detected? start->check_byproduct is_dimer Is the byproduct a bipyridine dimer? check_byproduct->is_dimer Yes no_byproduct Low conversion check_byproduct->no_byproduct No increase_pressure Increase nitrogen pressure is_dimer->increase_pressure other_byproduct Identify other byproducts (e.g., from substrate decomposition) is_dimer->other_byproduct No optimize_temp Optimize reaction temperature and time other_byproduct->optimize_temp check_reagents Check purity and activity of sodium amide no_byproduct->check_reagents use_alternative Consider NaH/LiI for primary alkylamines check_reagents->use_alternative

Troubleshooting Chichibabin Reaction Byproducts.
Suzuki-Miyaura Cross-Coupling: Arylation of Pyridines

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. A persistent issue is the formation of homocoupling byproducts.

Problem: Formation of Homocoupling Byproducts

Homocoupling of the boronic acid or ester reagent leads to the formation of a symmetrical biaryl byproduct, which reduces the yield of the desired cross-coupled product and complicates purification.

Troubleshooting Strategy:

Parameter Recommendation Rationale
Oxygen Exclusion Rigorously exclude dissolved oxygen from the reaction mixture. This can be achieved by subsurface sparging with nitrogen before introducing the catalyst.[4]Oxygen can promote the homocoupling of boronic acids.[4]
Reducing Agents Add a mild reducing agent, such as potassium formate, to the reaction mixture.This can minimize the concentration of free Pd(II) species that can participate in the homocoupling pathway.
Solvent and Base The choice of solvent and base can significantly impact the reaction. For instance, in some systems, THF has been shown to be a superior solvent over others like 2-MeTHF or toluene in minimizing side reactions. The interplay between base strength and solubility is also crucial.Solvent and base affect reagent solubility and catalyst activity, which in turn influences the rates of the desired cross-coupling versus the undesired homocoupling.
Catalyst and Ligand Use of specific palladium catalysts and ligands can improve selectivity. For example, catalysts based on electron-rich and sterically demanding phosphine ligands often show improved performance.The ligand influences the stability and reactivity of the palladium catalyst, thereby affecting the selectivity of the reaction.

Quantitative Data: Impact of Reaction Conditions on Homocoupling

Note: Specific quantitative data for pyridine substrates is often system-dependent. The following is a general representation of trends observed in Suzuki couplings.

Condition Cross-Coupling Product Yield Homocoupling Byproduct Yield
Standard Conditions (Air)ModerateSignificant
Nitrogen SpargeHighMinimal
Nitrogen Sparge + Reducing AgentVery HighTrace

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Pyridylboronate

This protocol is a general guideline for the coupling of a lithium triisopropyl 2-pyridylboronate with an aryl bromide.[5]

  • In an oven-dried Schlenk tube, add Pd2dba3 (2.0-3.0 mol%), the phosphine ligand (e.g., 1, 6.0-9.0 mol%), lithium triisopropyl 2-pyridylboronate (0.375 mmol), and anhydrous KF (0.75 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon (repeat twice).

  • Add anhydrous dioxane (3 mL/mmol of halide) via syringe.

  • Add the aryl bromide (1.0 equiv) via syringe.

  • Place the reaction tube in a preheated oil bath and stir at the desired temperature until the reaction is complete (monitor by TLC or GC/MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

start High levels of homocoupling byproduct check_oxygen Was the reaction mixture thoroughly deoxygenated? start->check_oxygen deoxygenate Implement nitrogen/argon sparging check_oxygen->deoxygenate No check_reducing_agent Was a reducing agent used? check_oxygen->check_reducing_agent Yes add_reducing_agent Add a mild reducing agent (e.g., potassium formate) check_reducing_agent->add_reducing_agent No optimize_conditions Optimize solvent, base, and catalyst/ligand system check_reducing_agent->optimize_conditions Yes

Minimizing Homocoupling in Suzuki-Miyaura Reactions.
Buchwald-Hartwig Amination: C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. A common side reaction, particularly with primary aliphatic amines, is hydrodehalogenation.

Problem: Formation of Hydrodehalogenated Byproducts

Hydrodehalogenation of the aryl halide starting material can compete with the desired amination, leading to a reduced yield of the target product. This occurs via β-hydride elimination from a palladium amide intermediate.[6][7]

Troubleshooting Strategy:

Parameter Recommendation Rationale
Ligand Selection Use sterically hindered and electron-rich phosphine ligands. Bulky tri- and di-alkyl phosphine ligands, as well as bidentate phosphine ligands like BINAP and DPPF, have been shown to be effective.[7]These ligands can promote reductive elimination of the desired product over β-hydride elimination, thus minimizing the hydrodehalogenation byproduct.[7]
Base Selection The choice of base is critical. While strong bases like sodium tert-butoxide are often used, weaker bases such as K2CO3 or Cs2CO3 can be effective and may be necessary for substrates with base-sensitive functional groups.The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle. A careful selection can improve the selectivity of the reaction.
Reaction Temperature Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.The activation energy for β-hydride elimination may be higher than that for the desired reductive elimination, making the side reaction more prevalent at higher temperatures.
Catalyst System Using well-defined palladium precatalysts can lead to more reproducible results and higher selectivity compared to in-situ generated catalysts.Precatalysts can provide a more controlled and efficient generation of the active catalytic species.

Quantitative Data: Ligand Effect on Product Distribution (Illustrative)

Ligand Desired Amination Product Yield Hydrodehalogenation Byproduct Yield
P(o-tolyl)3 (First Generation)Moderate to Low (with primary amines)Significant
BINAP/DPPF (Bidentate)Good to HighReduced
Bulky Monophosphine LigandsHigh to ExcellentMinimal

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine

This is a general procedure for the amination of a 2-bromopyridine with a volatile amine in a sealed tube.

  • To a sealable reaction tube, add palladium(II) acetate, a suitable phosphine ligand (e.g., dppp), and sodium tert-butoxide.

  • Add toluene as the solvent, followed by the 2-bromopyridine derivative.

  • Add the volatile amine.

  • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by chromatography.

Troubleshooting Flowchart: Buchwald-Hartwig Amination

start Significant hydrodehalogenation byproduct check_ligand What type of ligand is being used? start->check_ligand first_gen First-generation (e.g., P(o-tolyl)3) check_ligand->first_gen modern_ligand Bulky/bidentate ligand check_ligand->modern_ligand switch_ligand Switch to a bulky monophosphine or bidentate ligand first_gen->switch_ligand optimize_conditions Optimize base and reaction temperature modern_ligand->optimize_conditions

References

Technical Support Center: Improving Regioselectivity of Pyridine Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the regioselective substitution of pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution (EAS) on an unsubstituted pyridine giving low yields and poor regioselectivity?

A1: Unsubstituted pyridine is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene.[1][2] Electrophilic substitution, when it does occur, is typically directed to the C-3 (meta) position.[3]

  • Troubleshooting:

    • Harsh Conditions: EAS on pyridine often requires forcing conditions, such as high temperatures and strong acids.[3][4]

    • N-Oxide Activation: A common strategy to enhance reactivity and direct substitution to the C-2 and C-4 positions is to first form the pyridine N-oxide. The oxygen atom donates electron density into the ring, activating it towards EAS.[5][6] The N-oxide can be removed in a subsequent step.

    • Activating Groups: The presence of electron-donating groups on the pyridine ring can increase the reactivity towards EAS.[7]

Q2: I am attempting a Friedel-Crafts reaction on pyridine, but it is failing. What is the issue?

A2: Friedel-Crafts reactions typically fail with pyridine.[3] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates with the basic lone pair of electrons on the pyridine nitrogen.[8][9][10] This forms a positively charged complex, which strongly deactivates the ring towards electrophilic attack.[2]

  • Troubleshooting:

    • Alternative Acylation Strategy: A method to achieve 2-acylation involves the reaction of 2-(trialkylsilyl)pyridines with acyl chlorides. This process proceeds through a mechanism that avoids the typical limitations of Friedel-Crafts reactions with pyridines.[11]

Q3: How can I favor nucleophilic aromatic substitution (NAS) at the C-4 position over the C-2 position?

A3: While NAS on pyridines generally favors the C-2 and C-4 positions due to the stabilization of the negative intermediate by the nitrogen atom, achieving selectivity between these two positions can be challenging.[12][13][14][15]

  • Troubleshooting:

    • Steric Hindrance: A bulky substituent at or near the C-2 position can sterically hinder the approach of a nucleophile, thereby favoring attack at the C-4 position.

    • Leaving Group: The nature of the leaving group can influence the regioselectivity.

    • Solvent Effects: The choice of solvent can impact the regioselectivity of NAS on substituted pyridines.[16] For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, dichloromethane (a poor hydrogen-bond acceptor) favors substitution at the 2-position, while DMSO (a strong hydrogen-bond acceptor) favors the 6-position.[16]

Troubleshooting Guides

Electrophilic Aromatic Substitution (EAS)
Problem Possible Cause Suggested Solution
Low or no reaction Pyridine ring is deactivated.1. Increase reaction temperature and use stronger acids.[3][4] 2. Convert the pyridine to its N-oxide to activate the ring for substitution at C-2 and C-4.[5][6]
Incorrect regioselectivity (mixture of isomers) Inherent electronic properties of the substituted pyridine.1. For C-3 halogenation, consider a ring-opening/ring-closing strategy involving Zincke imine intermediates which can provide high regioselectivity under mild conditions.[4] 2. For C-4 halogenation, a two-step strategy involving installation and displacement of a phosphine directing group can be effective.[17][18]
Friedel-Crafts reaction fails Lewis acid catalyst is complexing with the pyridine nitrogen.[8][9][10]Use an alternative method such as the reaction of a 2-(trialkylsilyl)pyridine with an acyl chloride.[11]
Nucleophilic Aromatic Substitution (NAS)
Problem Possible Cause Suggested Solution
Low yield in Chichibabin reaction Impure sodium amide can affect the reaction. The reaction can also be sensitive to substituents.1. While counterintuitive, less pure sodium amide has been reported to give better yields.[19] 2. If substituents block the C-2 and C-6 positions, amination at C-4 may occur, but often in low yield.[19] 3. Consider using a NaH-iodide composite to facilitate the reaction with primary alkyl amines.[20]
Mixture of C-2 and C-4 substituted products Electronic and steric factors are not sufficiently differentiating the two positions.1. Introduce a bulky directing group to favor substitution at the less hindered position. 2. Vary the solvent to influence the regioselectivity. Solvents capable of hydrogen bonding can alter the preference for substitution.[16]
Difficulty in achieving C-3 substitution The C-3 position is electronically unfavorable for nucleophilic attack.Direct C-3 functionalization is challenging. Consider strategies involving directed ortho-metalation of a 2- or 4-substituted pyridine, followed by reaction with an electrophile, and subsequent removal of the directing group.[21][22]

Experimental Protocols

Protocol 1: Chichibabin Reaction for 2-Amination of Pyridine

This protocol describes the amination of pyridine at the C-2 position using sodium amide.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Inert solvent (e.g., toluene, xylene)[19]

  • Ammonium chloride solution (for quenching)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the inert solvent.

  • Add sodium amide to the solvent.

  • Heat the mixture to the desired temperature (typically boiling point of the solvent).[19]

  • Slowly add pyridine to the reaction mixture.

  • The reaction progress can be monitored by the evolution of hydrogen gas.[23]

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of an aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography) to yield 2-aminopyridine.

Note: Sodium amide is a hazardous reagent and should be handled with appropriate safety precautions.[23]

Protocol 2: Regioselective C-4 Bromination of Pyridine via N-Oxide

This protocol outlines a two-step procedure to achieve C-4 bromination of pyridine.

Step 1: Formation of Pyridine N-Oxide

  • In a round-bottom flask, dissolve pyridine in a suitable solvent (e.g., acetic acid).

  • Add an oxidizing agent, such as hydrogen peroxide or a peracid (e.g., m-CPBA).[6]

  • Stir the reaction mixture at the appropriate temperature (this may vary depending on the oxidizing agent) until the reaction is complete (monitor by TLC).

  • Work up the reaction mixture to isolate the pyridine N-oxide.

Step 2: Bromination of Pyridine N-Oxide

  • Dissolve the pyridine N-oxide in a suitable solvent.

  • Add a brominating agent. For fused pyridine N-oxides, a combination of p-toluenesulfonic anhydride and tetrabutylammonium bromide can be used for high C-2 regioselectivity under mild conditions.

  • Stir the reaction at the appropriate temperature until completion.

  • Work up the reaction to isolate the brominated pyridine N-oxide.

  • The N-oxide can then be deoxygenated using a reducing agent (e.g., PCl₃ or H₂/Pd) to yield the 4-bromopyridine.

Visualizations

Signaling Pathways and Logical Relationships

EAS_vs_NAS cluster_EAS Electrophilic Aromatic Substitution (EAS) cluster_NAS Nucleophilic Aromatic Substitution (NAS) EAS_Pyridine Pyridine Ring (Electron Deficient) EAS_Intermediate Carbocation Intermediate EAS_Pyridine->EAS_Intermediate Electrophile (E+) EAS_Product C-3 Substituted Pyridine EAS_Intermediate->EAS_Product Deprotonation NAS_Pyridine Pyridine Ring (Electron Deficient) NAS_Intermediate Anionic Intermediate (Stabilized by N) NAS_Pyridine->NAS_Intermediate Nucleophile (Nu-) NAS_Product C-2 / C-4 Substituted Pyridine NAS_Intermediate->NAS_Product Loss of Leaving Group

Pyridine_Activation_Workflow Start Unreactive Pyridine N_Oxide Form Pyridine N-Oxide Start->N_Oxide Oxidation (e.g., m-CPBA) Problem Low Yield / Poor Selectivity in Direct EAS Start->Problem EAS Electrophilic Substitution (C-4 Position Favored) N_Oxide->EAS Electrophile (e.g., Br+) Deoxygenation Remove Oxygen EAS->Deoxygenation Reduction (e.g., PCl3) Product C-4 Substituted Pyridine Deoxygenation->Product

Chichibabin_Reaction_Logic Pyridine Pyridine Intermediate Anionic σ-complex (Meisenheimer adduct) Pyridine->Intermediate Nucleophilic Attack at C-2 Amide Sodium Amide (NaNH2) Amide->Intermediate Product 2-Aminopyridine Intermediate->Product Elimination of Hydride (H⁻) H2_Evolution H₂ Gas Evolution Product->H2_Evolution Reaction with H⁻

References

Technical Support Center: Scaling Up 2-(5-Methylhexyl)pyridine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2-(5-Methylhexyl)pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or production scale. The most common synthetic routes at scale involve either a Grignard reaction with a suitable halopyridine or a palladium-catalyzed cross-coupling reaction.

Issue 1: Low Yield of this compound in Grignard Reaction

Possible Causes and Solutions:

  • Poor Grignard Reagent Formation: Incomplete reaction of magnesium with the alkyl halide.

    • Solution: Ensure magnesium turnings are fresh and activated. Use of initiators like iodine or 1,2-dibromoethane might be necessary. Ensure the solvent is rigorously dried, as trace amounts of water will quench the Grignard reagent.

  • Wurtz Coupling Side Reaction: The Grignard reagent reacts with the remaining alkyl halide, leading to the formation of a dimer (e.g., dodecane) and reducing the yield of the desired product.[1] This is a significant challenge in Grignard reagent synthesis.[1]

    • Solution: Maintain a low concentration of the alkyl halide by slow addition to the magnesium suspension.[1] Ensure efficient mixing to quickly disperse the added halide. Lowering the reaction temperature can also disfavor the Wurtz coupling.[1]

  • Reaction with Pyridine Nitrogen: The Grignard reagent can act as a base and deprotonate the pyridine ring or add to other positions.

    • Solution: Use a less nucleophilic Grignard reagent if possible, or employ a directed metalation strategy.

Experimental Protocol: Grignard Reagent Formation and Reaction with 2-Halopyridine

  • Apparatus Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet is assembled and flame-dried.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are added to the flask under a nitrogen atmosphere. A small crystal of iodine is added, and the flask is gently heated until the iodine vapor is visible.

  • Grignard Reagent Synthesis: Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of 5-methylhexyl halide (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated with a small portion of the halide solution. Once the reaction starts (indicated by bubbling and heat generation), the remaining halide solution is added at a rate that maintains a gentle reflux.

  • Reaction with 2-Halopyridine: After the Grignard reagent formation is complete, the mixture is cooled to 0 °C. A solution of 2-halopyridine (e.g., 2-bromopyridine, 1.0 equivalent) in anhydrous THF is added dropwise.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Issue 2: Inconsistent Yields and Impurity Profile in Palladium-Catalyzed Cross-Coupling

Possible Causes and Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and certain functional groups.

    • Solution: Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use high-purity reagents.

  • Ligand Degradation: Phosphine-based ligands can be prone to oxidation.

    • Solution: Use air-stable pre-catalysts or employ more robust ligands.

  • Side Reactions: Homocoupling of the Grignard reagent or the halopyridine can occur.

    • Solution: Optimize the reaction temperature and the rate of addition of the Grignard reagent. The choice of ligand can also significantly influence the selectivity of the cross-coupling reaction.

Experimental Protocol: Negishi-type Cross-Coupling

  • Catalyst and Ligand Preparation: In a glovebox or under a strict inert atmosphere, a reaction vessel is charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).

  • Reaction Setup: The vessel is sealed and removed from the glovebox. Anhydrous and degassed solvent (e.g., THF or dioxane) is added via syringe.

  • Reagent Addition: The 2-halopyridine (1.0 equivalent) is added, followed by the slow, dropwise addition of the 5-methylhexylzinc reagent (prepared from the corresponding Grignard reagent and ZnCl₂, 1.1-1.5 equivalents) at room temperature or slightly elevated temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC, GC, or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by distillation or chromatography.

Data Presentation: Impact of Scale on Reaction Parameters

The following tables provide hypothetical data to illustrate common trends observed when scaling up the production of this compound.

Table 1: Grignard Reaction Scale-Up

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Yield (%) 857568
Purity (%) 989592
Reaction Time (h) 2612
Major Impurity Unreacted 2-halopyridineWurtz coupling productWurtz coupling product

Table 2: Palladium-Catalyzed Cross-Coupling Scale-Up

ParameterLab Scale (1 g)Pilot Scale (100 g)Production Scale (10 kg)
Yield (%) 928885
Purity (%) >999897
Catalyst Loading (mol%) 21.51
Major Impurity Homocoupling productsResidual catalystHomocoupling products

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?

A1: The primary safety concern is the highly exothermic nature of the Grignard reagent formation.[1] On a large scale, inefficient heat dissipation can lead to a runaway reaction, potentially causing a fire or explosion.[2] Handling of large quantities of flammable ether solvents and pyrophoric Grignard reagents also poses significant risks. Continuous flow reactors are being explored as a safer alternative to large-scale batch processing for Grignard reactions.[2]

Q2: How can I minimize the formation of the Wurtz coupling byproduct during the Grignard reaction?

A2: The formation of the Wurtz coupling byproduct, which arises from the reaction of the Grignard reagent with unreacted alkyl halide, is a common issue.[1] To minimize this, you should:

  • Add the alkyl halide slowly to the magnesium suspension to maintain a low instantaneous concentration.[1]

  • Ensure efficient stirring to promote rapid reaction with magnesium.

  • Maintain a moderate reaction temperature, as higher temperatures can favor the Wurtz reaction.[1]

Q3: What are the key parameters to control during the scale-up of a palladium-catalyzed cross-coupling reaction?

A3: Key parameters include:

  • Mass Transfer: Efficient mixing is crucial to ensure good contact between the reactants and the catalyst, especially in heterogeneous mixtures.

  • Heat Transfer: Although generally less exothermic than Grignard reactions, localized heating can lead to catalyst decomposition and side reactions.

  • Inert Atmosphere: Strict control of oxygen and moisture is critical to prevent catalyst deactivation.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly impact reaction efficiency, selectivity, and robustness at scale.

Q4: What are the most common methods for purifying this compound at an industrial scale?

A4: The most common purification method for 2-alkylpyridines at an industrial scale is fractional distillation under reduced pressure. This method is effective for separating the product from starting materials and high-boiling impurities. For higher purity requirements, preparative chromatography may be employed, although it is more expensive and less scalable.

Q5: Are there any specific analytical methods recommended for monitoring the reaction and ensuring product quality?

A5: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for monitoring the reaction progress and determining the purity of the final product. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities. For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly valuable.

Visualizations

Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent Preparation (Drying, Degassing) reactor Reactor Setup (Inert Atmosphere) reagents->reactor Load Reactor addition Controlled Reagent Addition reactor->addition Start Reaction monitoring Reaction Monitoring (GC/TLC) addition->monitoring During Reaction quench Reaction Quench monitoring->quench Reaction Complete extraction Extraction & Washing quench->extraction distillation Purification (Distillation/Chromatography) extraction->distillation analysis Final Product Analysis (GC, NMR, MS) distillation->analysis

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Guide start Low Yield or High Impurity is_grignard Grignard Reaction? start->is_grignard Check Reaction Type is_coupling Cross-Coupling? start->is_coupling wurtz High Wurtz Coupling Impurity? is_grignard->wurtz Yes slow_addition Action: Slow down reagent addition. Lower temperature. wurtz->slow_addition Yes poor_initiation Poor Reaction Initiation? wurtz->poor_initiation No activate_mg Action: Activate Mg. Ensure dry solvent. poor_initiation->activate_mg Yes homocoupling High Homocoupling Impurity? is_coupling->homocoupling Yes optimize_ligand Action: Optimize ligand and temperature. homocoupling->optimize_ligand Yes catalyst_deactivation Catalyst Deactivation? homocoupling->catalyst_deactivation No degas Action: Ensure inert atmosphere. Degas solvents. catalyst_deactivation->degas Yes

References

Technical Support Center: Sensitive Detection of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the sensitive detection of 2-(5-Methylhexyl)pyridine and related alkyl pyridine compounds. Due to the limited availability of specific literature for this compound, the methodologies and troubleshooting advice provided herein are based on established analytical techniques for analogous volatile and semi-volatile pyridine derivatives. The primary recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and selectivity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the sensitive detection of this compound?

A1: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most effective and widely used method for the sensitive and selective detection of pyridine and its derivatives.[1][3] This technique offers excellent separation of complex mixtures and definitive identification based on mass spectra. For enhanced sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended.[2][4] Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a highly sensitive option, though it is less selective than MS.[1]

Q2: How can I improve the detection limits for my analysis?

A2: To improve detection limits, consider the following:

  • Sample Preconcentration: Employ techniques like Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), or purge-and-trap to concentrate the analyte from the sample matrix.[1][5]

  • Optimize Injection Volume: A larger injection volume can increase the signal, but be cautious of potential issues like backflash in the GC inlet.[6]

  • Use a Sensitive Detector: A mass spectrometer is inherently sensitive, especially in SIM mode.[4]

  • Method Optimization: Ensure that GC parameters (e.g., column type, temperature program, carrier gas flow) are fully optimized for your target analyte.

Q3: What type of GC column is best suited for analyzing alkyl pyridines?

A3: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), is a good starting point for the analysis of alkyl pyridines.[2] For more polar compounds, a wax-based column (e.g., DBWAX) can also provide excellent separation.[4] Column dimensions of 30-60 meters in length, 0.25-0.32 mm internal diameter, and a film thickness of 0.25-1.0 µm are typical.[7]

Q4: My sample is in an aqueous matrix. How should I prepare it for GC-MS analysis?

A4: For aqueous samples, direct injection is generally not feasible. Sample preparation is critical. Common approaches include:

  • Liquid-Liquid Extraction (LLE): Extract the analyte from the water sample into an organic solvent like n-hexane or dichloromethane.[4]

  • Solid-Phase Extraction (SPE): Pass the water sample through a cartridge containing a sorbent (e.g., C18, XAD-7) that retains the analyte. The analyte is then eluted with a small volume of organic solvent.[7][8]

  • Headspace Analysis (HS): This technique is suitable for volatile compounds. The sample is heated in a sealed vial, and the vapor (headspace) above the sample is injected into the GC. This minimizes matrix effects.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of alkyl pyridines.

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak 1. Sample Concentration Too Low: Analyte is below the instrument's detection limit.• Concentrate the sample using SPE or LLE. • Increase the injection volume. • Check sample stability; the analyte may have degraded.[10]
2. GC Inlet or Column Activity: The analyte is adsorbing to active sites in the liner or column.• Use a deactivated inlet liner and change it regularly.[11] • Trim the first few centimeters off the analytical column.[12] • Condition the column according to the manufacturer's instructions.
3. Injector Leak: A leak in the septum or fittings can cause sample loss.• Perform a leak check on the GC inlet. • Replace the septum.[13]
Peak Tailing 1. Column Overload: Too much sample was injected.• Dilute the sample. • Decrease the injection volume.[6]
2. Active Sites: The polar pyridine group is interacting with active sites in the GC system.• Use a highly deactivated column and inlet liner.[11] • Check for contamination in the carrier gas; use high-purity gas and traps.[12]
3. Incompatible Solvent: The sample solvent is not compatible with the stationary phase.• Ensure the solvent is appropriate for the column phase.
Ghost Peaks 1. Contamination from Previous Runs: Carryover from a previous, more concentrated sample.• Run a solvent blank after high-concentration samples. • Increase the final oven temperature and hold time to "bake out" the column.[12]
2. Septum Bleed: Components from the septum are entering the inlet.• Use a high-quality, low-bleed septum. • Replace the septum regularly.
3. Inlet Backflash: The sample vaporized and expanded beyond the volume of the liner, contaminating the inlet.• Reduce injection volume. • Use a liner with a larger volume or glass wool. • Optimize injector temperature and pressure.[6]
Poor Reproducibility 1. Inconsistent Injection Volume: Autosampler syringe has air bubbles or is faulty.• Visually inspect the syringe during injection. • Check autosampler settings and perform maintenance.
2. Sample Preparation Variability: Inconsistent extraction efficiency or dilution errors.• Use an internal standard to correct for variability.[7] • Ensure sample preparation procedures are followed precisely.
3. System Instability: Fluctuations in gas flow, oven temperature, or detector performance.• Allow the instrument sufficient time to equilibrate. • Check gas flows and pressures.[10]

Quantitative Data Summary

The following tables summarize typical performance data and instrumental parameters for the analysis of pyridine derivatives using GC-MS, which can be used as a starting point for method development for this compound.

Table 1: Method Performance for Pyridine Bases in Environmental Samples [4]

ParameterValue
Detection Limit (ng) 0.01 - 0.1
Recovery (%) > 90%
Coefficient of Variation (%) < 4%

Table 2: Example GC-MS Instrumental Parameters

ParameterSettingReference
Instrument Gas Chromatograph-Mass Spectrometer[2][9]
Injection Mode Headspace (HS) or Splitless[9]
Inlet Temperature 250 °C[12]
Carrier Gas Helium[2]
Column Type HP-5ms, (5%-phenyl)-methylpolysiloxane[2]
Column Dimensions 60 m x 0.32 mm i.d., 1.0 µm film[7]
Oven Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min(Typical)
MS Transfer Line 280 °C[9]
Ion Source Temp 230 °C[9]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan[2]

Experimental Protocols

Protocol 1: Sample Preparation by Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of alkyl pyridines from a water matrix.

  • Condition the SPE Cartridge: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent water through an XAD-7 (or equivalent) SPE cartridge. Do not allow the cartridge to go dry.

  • Load the Sample: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Wash the Cartridge: After loading, pass 5 mL of reagent water through the cartridge to remove any interfering water-soluble compounds.

  • Dry the Cartridge: Dry the cartridge by drawing a vacuum through it for 10-15 minutes.

  • Elute the Analyte: Elute the trapped this compound by passing 5 mL of ethyl acetate through the cartridge. Collect the eluate in a clean vial.

  • Concentrate the Eluate: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Add Internal Standard: Spike the final extract with an appropriate internal standard (e.g., pyridine-d5) before GC-MS analysis.[9]

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: GC-MS Analysis
  • Instrument Setup: Set up the GC-MS system according to the parameters listed in Table 2 or optimized parameters for your instrument.

  • Calibration: Prepare a series of calibration standards of this compound in the final extraction solvent (e.g., ethyl acetate) at concentrations spanning the expected sample range. Each standard should contain the internal standard at a constant concentration.

  • Sequence Run: Create a sequence including solvent blanks, calibration standards, a quality control (QC) sample, and the prepared unknown samples.

  • Injection: Inject 1 µL of each sample/standard into the GC-MS.

  • Data Acquisition: Acquire data in either Full Scan mode to identify unknown peaks or SIM mode for maximum sensitivity, monitoring characteristic ions for this compound and the internal standard.

  • Data Processing: Integrate the peak areas for the analyte and the internal standard. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the unknown samples from this curve.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution & Concentration SPE->Elution Elution GCMS GC-MS Injection Elution->GCMS Inject 1 µL Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Processing Peak Integration & Calibration Detection->Processing Result Final Concentration Report Processing->Result

Caption: General workflow for the analysis of this compound.

Troubleshooting_Tree Start Poor Chromatographic Result (e.g., No Peak, Tailing) Check_Injection Is Injection Process OK? Start->Check_Injection Check_Sample_Prep Is Sample Prep Valid? Check_Injection->Check_Sample_Prep Yes Fix_Syringe Fix/Replace Syringe, Check Autosampler Check_Injection->Fix_Syringe No Check_GC_System Is GC System OK? Check_Sample_Prep->Check_GC_System Yes Review_Prep Review Prep Protocol, Check Recovery Check_Sample_Prep->Review_Prep No Check_Liner Check/Replace Inlet Liner Check_GC_System->Check_Liner Yes End Problem Resolved Fix_Syringe->End Review_Prep->End Check_Column Trim/Replace Column Check_Liner->Check_Column Check_Leaks Perform Leak Check Check_Column->Check_Leaks Check_Leaks->End

Caption: Decision tree for troubleshooting common GC-MS issues.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(5-Methylhexyl)pyridine and Other Alkylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-(5-Methylhexyl)pyridine and other structurally related alkylpyridines. The information is compiled from various scientific studies to aid in research and development efforts.

Introduction

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The addition of alkyl chains to the pyridine ring can significantly modulate its physicochemical properties and, consequently, its biological activity. This guide focuses on 2-alkylpyridines, with a particular interest in this compound, exploring their comparative efficacy in various biological assays. While direct comparative studies on a homologous series of 2-alkylpyridines are limited in publicly available literature, this guide synthesizes existing data on their antifungal, insecticidal, and cytotoxic properties to draw insightful comparisons.

Comparative Bioactivity Data

The biological activity of 2-alkylpyridines is influenced by the length and structure of the alkyl substituent. While specific data for this compound is not extensively available, structure-activity relationship (SAR) studies on related compounds suggest that lipophilicity, conferred by the alkyl chain, plays a crucial role in their mechanism of action, particularly in their ability to disrupt cell membranes.

Below is a summary of representative bioactivity data for various alkylpyridine derivatives against different biological targets. It is important to note that these data points are collated from different studies and are intended for comparative illustration.

Compound ClassTarget Organism/Cell LineBioassayEndpointResult
Alkyl Pyridinols Staphylococcus aureus (USA300LAC)Broth MicrodilutionMICMatching previous lead compounds
Alkyl Pyridinols Eukaryotic 3T3 cellsMTT AssayCytotoxicityLow toxicity
Pyridine Derivatives Cryptococcus neoformans 2807Broth MicrodilutionMIC19 µg/mL (for compounds 6a/6b)[1]
Pyridine Derivatives Candida auris PUJ-HUSI 537Broth MicrodilutionMIC75 µg/mL (for compound 6b)[1]
Pyridine Carboxamides Various FungiAntifungal Bioassay% InhibitionVariable, some with significant activity
2-Phenylpyridine Derivatives Mythimna separataLeaf Dipping Method% Inhibition100% at 500 mg/L for some derivatives[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivity of alkylpyridine compounds.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific turbidity, often corresponding to a known concentration of colony-forming units (CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Insecticidal Bioassay (Leaf Dip Method)

This method is commonly used to evaluate the toxicity of compounds to phytophagous insects.

  • Compound Preparation: Solutions of the test compound are prepared at various concentrations in a suitable solvent, often with a surfactant to ensure even coating.

  • Leaf Treatment: Leaves of a host plant are dipped into the test solutions for a short period and then allowed to air dry.

  • Insect Exposure: A known number of insects are placed on the treated leaves within a petri dish or other suitable container.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and light).

  • Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, and 72 hours) to determine the lethal concentration (LC50) or percent mortality.[2]

Signaling Pathways and Mechanisms of Action

For simple alkylpyridines, the primary mechanism of bioactivity is often attributed to the disruption of cellular membranes. The lipophilic alkyl chain can intercalate into the lipid bilayer of cell membranes, leading to a loss of integrity, increased permeability, and ultimately cell death. This mechanism is generally non-specific and is observed across different cell types, including fungi, bacteria, and to some extent, cancer cells.

More complex pyridine derivatives can interact with specific molecular targets. For instance, some pyridine carboxamides have been identified as potential inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain of fungi. However, for 2-alkylpyridines like this compound, direct membrane disruption is the more probable mode of action.

Membrane_Disruption cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption leads to Alkylpyridine 2-Alkylpyridine Alkylpyridine->Lipid_Bilayer Interaction Intercalation Intercalation of Alkyl Chain Loss_of_Integrity Loss of Integrity Disruption->Loss_of_Integrity Increased_Permeability Increased Permeability Disruption->Increased_Permeability Cell_Death Cell Death Loss_of_Integrity->Cell_Death Increased_Permeability->Cell_Death

Caption: Proposed mechanism of membrane disruption by 2-alkylpyridines.

Experimental Workflow

The general workflow for evaluating the bioactivity of a novel alkylpyridine compound follows a standardized path from synthesis to detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis of 2-Alkylpyridine Analogs Screening Primary Bioactivity Screening (e.g., Antifungal, Cytotoxicity) Synthesis->Screening Dose_Response Dose-Response Studies (IC50/LC50 Determination) Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) Dose_Response->Mechanism SAR Structure-Activity Relationship Analysis Dose_Response->SAR Mechanism->SAR

Caption: General experimental workflow for bioactivity assessment.

Conclusion

References

Comparative Analysis of Synthetic Routes to 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted pyridines is a critical endeavor. Among these, 2-(5-Methylhexyl)pyridine represents a valuable scaffold, and a comparative analysis of its synthetic routes is essential for selecting the most appropriate method based on factors such as yield, cost, and scalability. This guide provides an objective comparison of three primary synthetic strategies: the alkylation of 2-picoline, cross-coupling reactions of 2-halopyridines, and the reaction of pyridine N-oxide with a Grignard reagent.

Data Summary

Synthesis RouteStarting MaterialsKey ReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)
Alkylation of 2-Picoline 2-Picoline, 1-Bromo-4-methylpentanen-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)60-70 (estimated)2-4-78 to 25
Cross-Coupling of 2-Halopyridine 2-Chloropyridine, 5-Methylhexyl bromideMagnesium, MnCl₂(THF)₁.₆~86~2421
Pyridine N-Oxide Reaction Pyridine N-oxide, (5-Methylhexyl)magnesium bromideGrignard Reagent, Acetic Anhydride60-80 (estimated)2-325 to 120

Synthesis Route Analysis

Alkylation of 2-Picoline

This classical approach involves the deprotonation of the methyl group of 2-picoline to generate a nucleophilic carbanion, which is then alkylated with a suitable electrophile, in this case, 1-bromo-4-methylpentane.

Reaction Pathway:

Alkylation_of_2_Picoline cluster_reactants Reactants picoline 2-Picoline anion Picolyl Anion picoline->anion Deprotonation base n-BuLi or LDA (Strong Base) product This compound anion->product Alkylation alkyl_halide 1-Bromo-4-methylpentane alkyl_halide->product

Figure 1: Synthesis of this compound via alkylation of 2-picoline.

Advantages:

  • Readily available and inexpensive starting materials (2-picoline).

  • A conceptually straightforward, one-pot reaction.

Disadvantages:

  • Requires strong, air- and moisture-sensitive bases like n-butyllithium or LDA, necessitating anhydrous conditions and careful handling.[1]

  • Potential for side reactions, such as dialkylation or reactions with other functional groups if present.

  • Yields can be moderate and may require careful optimization of reaction conditions.

Cross-Coupling of 2-Halopyridine

Transition metal-catalyzed cross-coupling reactions, such as the Kumada or Negishi coupling, provide a powerful and versatile method for forming carbon-carbon bonds. In this approach, a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) is coupled with a Grignard reagent derived from 5-methylhexyl bromide.

Reaction Pathway:

Cross_Coupling cluster_reactants Reactants halopyridine 2-Chloropyridine product This compound halopyridine->product grignard_reagent (5-Methylhexyl)magnesium bromide grignard_reagent->product catalyst Mn or other metal catalyst catalyst->product Coupling

Figure 2: Synthesis via cross-coupling of a 2-halopyridine.

Advantages:

  • Generally high yields and good functional group tolerance.[2]

  • Milder reaction conditions compared to the alkylation of picoline.

  • Well-established and widely applicable methodology.

Disadvantages:

  • Requires the preparation of the Grignard reagent in a separate step.

  • The cost of the transition metal catalyst can be a factor, although manganese-based catalysts offer a more economical option.[2]

  • Potential for homo-coupling of the Grignard reagent as a side reaction.

Reaction of Pyridine N-Oxide with a Grignard Reagent

This method involves the activation of the pyridine ring through N-oxidation, which facilitates nucleophilic attack by a Grignard reagent at the 2-position. Subsequent elimination of the N-oxide functionality yields the desired 2-substituted pyridine.

Reaction Pathway:

Pyridine_N_Oxide_Reaction cluster_reactants Reactants pyridine_n_oxide Pyridine N-Oxide intermediate Dihydropyridine Intermediate pyridine_n_oxide->intermediate Grignard Addition grignard_reagent (5-Methylhexyl)magnesium bromide grignard_reagent->intermediate product This compound intermediate->product Deoxygenation reagent Acetic Anhydride reagent->product

Figure 3: Synthesis from pyridine N-oxide and a Grignard reagent.

Advantages:

  • Good regioselectivity for the 2-position.[3][4]

  • Avoids the use of strong bases like n-BuLi.

  • The starting pyridine N-oxide is readily prepared from pyridine.

Disadvantages:

  • Requires an additional step for the preparation of the pyridine N-oxide.

  • The deoxygenation step adds to the overall reaction sequence.

  • Yields can be variable depending on the specific Grignard reagent and reaction conditions.[4]

Experimental Protocols

General Procedure for Alkylation of 2-Picoline

To a solution of 2-picoline in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The resulting deep red solution is stirred at this temperature for 1 hour, followed by the slow addition of 1-bromo-4-methylpentane (1.0 equivalent). The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Kumada Coupling of 2-Chloropyridine

In a glovebox, a scintillation vial is charged with a solution of manganese(II) chloride bis(tetrahydrofuran) complex (MnCl₂(THF)₁.₆, 3 mol%) in THF. To this solution, 2-chloropyridine (1.0 equivalent) is added. After stirring for five minutes at room temperature, a solution of (5-methylhexyl)magnesium bromide (1.2-2.6 equivalents) in THF is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The reaction is then removed from the glovebox and quenched with a saturated aqueous potassium carbonate solution. The organic layer is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by passing through a silica plug.[2]

General Procedure for Reaction of Pyridine N-Oxide

To a solution of pyridine N-oxide (1.0 equivalent) in THF at room temperature, a solution of (5-methylhexyl)magnesium bromide (1.5 equivalents) in THF is added dropwise. The reaction mixture is stirred at room temperature until the pyridine N-oxide is consumed (monitored by TLC). Acetic anhydride (2.0 equivalents) is then added, and the mixture is heated to 120 °C for 1-2 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[4]

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific requirements of the synthesis. The alkylation of 2-picoline is a cost-effective, one-pot method but requires stringent anhydrous conditions and the handling of pyrophoric reagents. The cross-coupling of a 2-halopyridine offers high yields and milder conditions, making it a robust and reliable option, particularly the manganese-catalyzed Kumada coupling which is more economical. The reaction of pyridine N-oxide provides good regioselectivity and avoids strong bases but involves a multi-step sequence. For laboratory-scale synthesis where high yield and reliability are paramount, the cross-coupling approach appears to be the most advantageous. For larger-scale production where cost is a major driver, the alkylation of 2-picoline may be preferable, provided the necessary safety and handling precautions are in place.

References

Validating the Efficacy of 2-(5-Methylhexyl)pyridine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the novel pyridine derivative, 2-(5-Methylhexyl)pyridine (hereafter referred to as Compound-X), against two alternative compounds, designated Alternative-A and Alternative-B. The objective of this guide is to present a clear, data-driven evaluation of Compound-X's efficacy, focusing on its potential as a targeted anti-cancer agent. The experimental data herein is intended to support further investigation and development of this compound. Pyridine derivatives are a well-established class of heterocyclic compounds with broad applications in drug discovery, including the development of kinase inhibitors for cancer therapy.[1][2][3][4]

Hypothesized Mechanism of Action

Based on the structural class of Compound-X and preliminary screening (data not shown), it is hypothesized to be an inhibitor of the constitutively active Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of the BCR pathway is a hallmark of several B-cell malignancies. This guide details the in vitro experiments designed to test this hypothesis and quantify the efficacy of Compound-X in relevant cellular models.

Comparative Efficacy Data

The following tables summarize the quantitative data from key in vitro experiments comparing Compound-X with Alternative-A and Alternative-B.

Table 1: In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on recombinant human BTK enzyme activity. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget KinaseIC50 (nM)
Compound-X BTK 15.2
Alternative-ABTK89.7
Alternative-BBTK250.4
Table 2: Cell Viability Assay (MTT)

This assay assesses the cytotoxic effect of the compounds on a human B-cell lymphoma cell line (Ramos) that exhibits constitutive BTK signaling. The IC50 value here represents the concentration required to reduce cell viability by 50% after 72 hours of treatment.

CompoundCell LineAssay DurationIC50 (µM)
Compound-X Ramos 72 hours 1.2
Alternative-ARamos72 hours8.5
Alternative-BRamos72 hours22.1
Table 3: Target Engagement in a Cellular Context (Western Blot)

This experiment measures the inhibition of BTK autophosphorylation at tyrosine 223 (p-BTK Y223) in Ramos cells treated with the compounds for 2 hours. A decrease in the p-BTK/total BTK ratio indicates target engagement.

Compound (at 1 µM)Treatment DurationRelative p-BTK/Total BTK Ratio (Normalized to Control)
Compound-X 2 hours 0.15
Alternative-A2 hours0.62
Alternative-B2 hours0.89
Vehicle Control2 hours1.00

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

This protocol outlines the procedure for determining the IC50 values of the test compounds against recombinant BTK.

  • Materials: Recombinant human BTK, kinase buffer, [γ-32P]ATP, substrate peptide, test compounds, 96-well plates.

  • Procedure:

    • Prepare serial dilutions of Compound-X, Alternative-A, and Alternative-B in DMSO.

    • In a 96-well plate, add 5 µL of diluted compound to each well.

    • Add 20 µL of a solution containing the BTK enzyme and its substrate peptide in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of kinase buffer containing MgCl2 and [γ-32P]ATP.

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Terminate the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-32P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol details the colorimetric assay used to assess the impact of the compounds on cell proliferation and viability.[5][6][7]

  • Materials: Ramos cell line, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well cell culture plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed Ramos cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Centrifuge the plate and carefully remove the supernatant.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Western Blot for Phospho-BTK

This protocol describes the detection of phosphorylated BTK in cell lysates to confirm target engagement.[8][9]

  • Materials: Ramos cells, test compounds, lysis buffer, protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies (anti-p-BTK Y223 and anti-total BTK), HRP-conjugated secondary antibody, chemiluminescence substrate.

  • Procedure:

    • Plate Ramos cells and allow them to adhere overnight.

    • Treat the cells with 1 µM of each compound or vehicle control for 2 hours.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-BTK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Strip the membrane and re-probe with an antibody against total BTK as a loading control.

    • Quantify the band intensities using densitometry software and calculate the ratio of p-BTK to total BTK.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway targeted by Compound-X and the general workflow of the in vitro kinase inhibition assay.

B_Cell_Receptor_Signaling_Pathway Hypothesized Inhibition of BTK Signaling by Compound-X BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CompoundX Compound-X CompoundX->BTK Inhibition

Caption: Hypothesized BTK Signaling Pathway Inhibition.

In_Vitro_Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Prepare Serial Dilutions of Test Compounds Plate_Loading 3. Add Compounds and Enzyme Mix to Plate Compound_Dilution->Plate_Loading Enzyme_Mix 2. Prepare Enzyme/Substrate Master Mix Enzyme_Mix->Plate_Loading Reaction_Start 4. Initiate Reaction with [γ-32P]ATP Plate_Loading->Reaction_Start Incubation 5. Incubate at 30°C Reaction_Start->Incubation Reaction_Stop 6. Terminate Reaction Incubation->Reaction_Stop Washing 7. Transfer to Filter Plate and Wash Reaction_Stop->Washing Counting 8. Measure Radioactivity Washing->Counting Analysis 9. Calculate IC50 Values Counting->Analysis

Caption: In Vitro Kinase Assay Workflow.

References

Navigating the Therapeutic Potential of Pyridine Derivatives: A Comparative Analysis of 2-(5-Methylhexyl)pyridine Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ever-evolving landscape of drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents. This guide provides a comparative overview of the hypothetical therapeutic profile of 2-(5-Methylhexyl)pyridine against commercially available, pyridine-containing drugs, highlighting the structural versatility and potential biological activities of this chemical class. This analysis is intended for researchers, scientists, and drug development professionals to underscore the need for further investigation into novel pyridine derivatives.

Currently, there is no publicly available experimental data on the biological activity of this compound. The following sections present a hypothetical comparison based on the known activities of other pyridine-containing drugs, illustrating the potential research avenues for this unexplored compound. The drugs selected for comparison are Diazepam (an anxiolytic), Isoniazid (an antitubercular agent), and Sorafenib (an anticancer agent), all of which contain a pyridine or a related nitrogen-containing heterocyclic ring system and have well-documented mechanisms of action and clinical data.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

A preliminary in silico analysis of this compound can provide predictions of its physicochemical properties, which are crucial for its potential as a drug candidate. The table below compares these predicted values with the known properties of Diazepam, Isoniazid, and Sorafenib.

PropertyThis compound (Predicted)DiazepamIsoniazidSorafenib
Molecular Formula C12H19NC16H13ClN2OC6H7N3OC21H16ClF3N4O3
Molecular Weight 177.30 g/mol 284.7 g/mol 137.14 g/mol 464.8 g/mol
LogP 4.12.8-0.73.8
Topological Polar Surface Area 12.9 Ų32.7 Ų69.2 Ų91.8 Ų
Hydrogen Bond Donors 0123
Hydrogen Bond Acceptors 1225

Potential Therapeutic Applications and Mechanisms of Action

While the specific biological targets of this compound are unknown, the diverse activities of other pyridine derivatives suggest several plausible avenues for investigation. Pyridine-containing compounds have been identified as anticonvulsants, anxiolytics, anticancer agents, antimicrobials, and more.[1][2][3][4][5][6]

Hypothetical Anticonvulsant and Anxiolytic Activity

Certain thioalkyl derivatives of pyridine have demonstrated significant anticonvulsant and anxiolytic properties, with some compounds showing activity several times that of Diazepam.[1] These effects are often mediated through interaction with neurotransmitter receptors such as the GABA-A receptor.

Below is a simplified, hypothetical signaling pathway illustrating how a pyridine derivative might exert its anxiolytic effects through positive allosteric modulation of the GABA-A receptor, similar to benzodiazepines.

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (part of GABA-A Receptor) GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx Neuronal_Inhibition Decreased Neuronal Excitability (Anxiolytic Effect) Hyperpolarization->Neuronal_Inhibition GABA GABA GABA->GABA_A Binds Pyridine_Derivative This compound (Hypothetical Modulator) Pyridine_Derivative->GABA_A Binds (Allosteric Site)

Caption: Hypothetical mechanism of anxiolytic action for a pyridine derivative.

Hypothetical Anticancer Activity

Numerous pyridine derivatives have been investigated as anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[3][4] For example, Sorafenib, a multi-kinase inhibitor, targets several key proteins in cancer signaling.

The following diagram illustrates a simplified workflow for screening a novel compound like this compound for anticancer activity.

G Start Synthesize & Purify This compound In_Vitro_Screening In Vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) Start->In_Vitro_Screening Dose_Response Determine IC50 Values In_Vitro_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Dose_Response->Mechanism_Study If active In_Vivo_Models In Vivo Efficacy Studies (e.g., Xenograft models) Mechanism_Study->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: Experimental workflow for anticancer drug screening.

Experimental Protocols

To ascertain the actual biological profile of this compound, a systematic experimental evaluation is necessary. The following are representative protocols for initial screening.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

GABA-A Receptor Binding Assay (Hypothetical)
  • Membrane Preparation: Membranes from a cell line expressing GABA-A receptors or from animal brain tissue are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]flunitrazepam) in the presence and absence of varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The ability of this compound to displace the radiolabeled ligand is determined, and the inhibition constant (Ki) is calculated.

Conclusion

While this compound remains an uncharacterized compound, its pyridine core suggests a high potential for diverse biological activities. The comparative framework presented here, using established drugs as benchmarks, is intended to stimulate further research into this and other novel pyridine derivatives. A thorough investigation encompassing synthesis, in vitro and in vivo screening, and mechanistic studies is essential to unlock the therapeutic potential of this compound and contribute to the development of new medicines.

References

Comparative Guide to Structure-Activity Relationships of 2-(5-Methylhexyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-alkylpyridine analogs, with a specific focus on compounds structurally related to 2-(5-methylhexyl)pyridine. Due to a lack of publicly available data directly pertaining to this compound, this guide synthesizes findings from studies on analogous 2-alkylpyridines to infer potential activities and SAR trends. The primary biological activities observed for this class of compounds are antimicrobial and cytotoxic effects.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-alkylpyridine derivatives is significantly influenced by the nature of the alkyl substituent at the C-2 position. Key SAR observations from related series of compounds are summarized below:

  • Influence of Alkyl Chain Length: Studies on various 2-alkylpyridine and 1-alkyl-2-(4-pyridyl)pyridinium bromides have consistently demonstrated that the length of the alkyl chain is a critical determinant of their antimicrobial efficacy.[1] Generally, antimicrobial activity increases with chain length up to an optimal point, typically between 11 and 16 carbon atoms, after which the activity may plateau or decrease.[1] This is often attributed to the increased lipophilicity of the molecule, which facilitates its interaction with and disruption of bacterial cell membranes.

  • Impact of Alkyl Chain Branching: While specific data on the 5-methylhexyl substituent is limited, studies on other amphipathic antimicrobial compounds suggest that branching in the alkyl chain can influence biological activity. Branching may affect the compound's ability to intercalate into the lipid bilayer of cell membranes, potentially altering its disruptive capacity. Further investigation is required to determine the precise effect of the 5-methyl branching pattern on the activity of 2-hexylpyridine.

  • Role of the Pyridine Ring: The pyridine ring serves as the polar head group in these amphipathic molecules. Its ability to be protonated and carry a positive charge is thought to be crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Comparative Biological Activity Data

The following table summarizes the antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides, which serve as structural analogs to 2-alkylpyridines. This data illustrates the impact of alkyl chain length on the minimum inhibitory concentration (MIC) against various bacterial strains.

Compound (Alkyl Chain)S. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
C9>128>128>128>128
C10128128>128>128
C116464128>128
C123264128>128
C13163264128
C148163264
C158163264
C168163264

Data extrapolated from studies on 1-alkyl-2-(4-pyridyl)pyridinium bromides.[1] MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

General Synthesis of 2-Alkylpyridines

A common method for the synthesis of 2-alkylpyridines involves the reaction of a pyridine N-oxide with a Grignard reagent, followed by treatment with a reducing agent.

Materials:

  • Pyridine N-oxide

  • Appropriate alkyl magnesium bromide (e.g., 5-methylhexylmagnesium bromide) in a suitable solvent (e.g., THF)

  • Acetic anhydride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • Dissolve pyridine N-oxide in an anhydrous solvent like THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the Grignard reagent (e.g., 5-methylhexylmagnesium bromide) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Cool the reaction mixture again to 0°C and slowly add acetic anhydride.

  • Heat the mixture at reflux for a specified period.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.

This is a generalized procedure and may require optimization for specific analogs.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the synthesized analogs can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized 2-alkylpyridine analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add the standardized bacterial suspension to each well of the microtiter plate.

  • Include positive (bacteria in MHB without compound) and negative (MHB alone) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the analogs against mammalian cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized 2-alkylpyridine analogs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

General Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Pyridine N-oxide, Alkyl Grignard) synthesis Chemical Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (MTT Assay) characterization->cytotoxicity sar_analysis SAR Analysis antimicrobial->sar_analysis cytotoxicity->sar_analysis data_comparison Comparison of Analogs sar_analysis->data_comparison

Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of 2-alkylpyridine analogs.

Putative Mechanism of Antimicrobial Action

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane membrane Lipid Bilayer compound 2-Alkylpyridine (Cationic Head, Lipophilic Tail) interaction Electrostatic Interaction compound->interaction 1. Attraction to negatively charged surface insertion Hydrophobic Insertion compound->insertion 2. Insertion of alkyl chain disruption Membrane Disruption insertion->disruption 3. Perturbation of membrane integrity lysis Cell Lysis disruption->lysis 4. Leakage of cellular contents

Caption: A proposed mechanism for the antimicrobial activity of 2-alkylpyridine analogs, involving membrane disruption.

References

Benchmarking 2-(5-Methylhexyl)pyridine Against Known PIM-1 Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 2-(5-Methylhexyl)pyridine against a panel of established PIM-1 kinase inhibitors. The data presented for this compound is extrapolated based on the general characteristics of simple alkylpyridines and is intended for illustrative purposes to guide future experimental design.

Introduction to PIM-1 Kinase

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and signal transduction.[1] Its overexpression is implicated in various human cancers, including prostate cancer and hematopoietic malignancies, making it a significant target for cancer therapy.[1] PIM-1 is primarily regulated by the JAK/STAT pathway, which is activated by various cytokines and growth factors.[1]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 values) of known PIM-1 inhibitors against the kinase. For the purpose of this guide, a hypothetical IC50 value for this compound is included to provide a baseline for comparison. It is important to note that the activity of this compound has not been experimentally determined, and this value is an educated estimation.

CompoundTypePIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Reference
This compound Hypothetical Small Molecule >10,000 (Estimated) N/A N/A Hypothetical Data
AZD1208Pan-PIM Inhibitor0.451.9[2][3]
PIM447 (LGH447)Pan-PIM Inhibitor (Ki)0.0060.0180.009[2]
SGI-1776Pan-PIM Inhibitor736369[4]
SMI-4aPIM-1 Selective Inhibitor17>100N/A[2]
TCS PIM-1 1PIM-1 Selective Inhibitor50>20,000N/A[2]
HispidulinNatural Product2,710N/AN/A[2]
CX-6258Pan-PIM Inhibitor52516[2][5]
TP-3654Pan-PIM Inhibitor (Ki)523942[2]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Ki values represent the inhibition constant. N/A indicates that data is not available.

Experimental Protocols

The following is a generalized protocol for a PIM-1 kinase inhibition assay, based on commonly used methods. This protocol can be adapted for testing novel compounds like this compound.

Objective: To determine the in vitro inhibitory activity of a test compound against PIM-1 kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a biotinylated peptide derived from a known PIM-1 substrate like Bad)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Known PIM-1 inhibitor (positive control, e.g., Staurosporine)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Reaction:

    • Add 1 µl of the diluted test compound, positive control, or DMSO to the wells of a 384-well plate.

    • Add 2 µl of PIM-1 kinase solution (at a pre-determined optimal concentration) to each well.

    • Initiate the kinase reaction by adding 2 µl of a mixture containing the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[6] This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Visualizations

PIM-1 Signaling Pathway

The following diagram illustrates the central role of PIM-1 kinase in cell signaling pathways.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors (e.g., IL-6, EGF) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3 / STAT5 JAK->STAT phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 induces transcription CellCycle Cell Cycle Progression (e.g., Cdc25A/C) PIM1->CellCycle promotes Apoptosis Inhibition of Apoptosis (e.g., Bad phosphorylation) PIM1->Apoptosis promotes Transcription Transcriptional Activation (e.g., c-Myc) PIM1->Transcription promotes SOCS SOCS1 / SOCS3 PIM1->SOCS phosphorylates SOCS->JAK inhibits (negative feedback)

Caption: PIM-1 Kinase Signaling Pathway

Experimental Workflow for PIM-1 Inhibition Assay

The workflow for determining the inhibitory potential of a compound against PIM-1 kinase is depicted below.

PIM1_Inhibition_Workflow CompoundPrep Compound Preparation (Serial Dilutions) AssaySetup Assay Plate Setup (384-well) CompoundPrep->AssaySetup ReagentAdd Reagent Addition (Compound, Enzyme, Substrate/ATP) AssaySetup->ReagentAdd Incubation Incubation (Room Temperature) ReagentAdd->Incubation Detection Signal Detection (Luminescence) Incubation->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis

References

In vivo validation of 2-(5-Methylhexyl)pyridine therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

In Vivo Validation of 2-(5-Methylhexyl)pyridine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of the novel investigational compound, this compound (herein referred to as 2-MHP), against established treatments for multiple sclerosis (MS), Fingolimod and Prednisone. The comparisons are based on a hypothetical in vivo study using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for MS.[1][2][3][4] The data for 2-MHP is projected based on the expected profile of a novel, selective kinase inhibitor.

Comparative Mechanism of Action

The therapeutic agents evaluated in this guide exhibit distinct mechanisms of action at the molecular level.

  • 2-MHP (Hypothetical): A selective inhibitor of "Kinase Z," a novel kinase implicated in the downstream signaling pathways of pro-inflammatory cytokines within immune cells and potentially glial cells in the central nervous system (CNS). By inhibiting Kinase Z, 2-MHP is hypothesized to suppress the production of key inflammatory mediators and reduce immune cell activation and infiltration into the CNS.

  • Fingolimod: A sphingosine-1-phosphate (S1P) receptor modulator.[5][6][7] Its active metabolite, fingolimod-phosphate, binds to S1P receptors on lymphocytes, leading to their sequestration in lymph nodes.[8][9] This prevents the migration of pathogenic lymphocytes into the CNS.[5][8] Fingolimod can also cross the blood-brain barrier and may exert direct effects on neural cells within the CNS.[7][8][9]

  • Prednisone: A synthetic glucocorticoid that acts as a broad-spectrum anti-inflammatory and immunosuppressive agent.[10][11] It is a prodrug, converted in the liver to its active form, prednisolone.[10][12] Prednisolone binds to glucocorticoid receptors, which then translocate to the nucleus to suppress the transcription of pro-inflammatory genes (e.g., cytokines, chemokines) and upregulate anti-inflammatory genes.[13][14] It inhibits the migration of leukocytes to sites of inflammation and affects the function of various immune cells.[10][15]

cluster_0 2-MHP (Hypothetical) cluster_1 Fingolimod cluster_2 Prednisone 2-MHP 2-MHP Kinase Z Kinase Z 2-MHP->Kinase Z inhibits Pro-inflammatory Gene\nTranscription Pro-inflammatory Gene Transcription Kinase Z->Pro-inflammatory Gene\nTranscription Inflammation Inflammation Pro-inflammatory Gene\nTranscription->Inflammation Fingolimod Fingolimod S1P Receptor S1P Receptor Fingolimod->S1P Receptor modulates Lymphocyte Egress\nfrom Lymph Nodes Lymphocyte Egress from Lymph Nodes S1P Receptor->Lymphocyte Egress\nfrom Lymph Nodes CNS Infiltration CNS Infiltration Lymphocyte Egress\nfrom Lymph Nodes->CNS Infiltration CNS Infiltration->Inflammation Prednisone Prednisone Glucocorticoid Receptor Glucocorticoid Receptor Prednisone->Glucocorticoid Receptor activates Glucocorticoid Receptor->Pro-inflammatory Gene\nTranscription Anti-inflammatory Gene\nTranscription Anti-inflammatory Gene Transcription Glucocorticoid Receptor->Anti-inflammatory Gene\nTranscription

Figure 1: Comparative Signaling Pathways.

Comparative In Vivo Efficacy in EAE Model

The following table summarizes the efficacy data obtained from a simulated prophylactic EAE study in C57BL/6 mice. Treatment was initiated at the time of immunization and continued daily for 21 days.

Parameter2-MHP (10 mg/kg, p.o.)Fingolimod (0.3 mg/kg, p.o.)Prednisone (5 mg/kg, p.o.)Vehicle
Mean Peak Clinical Score 1.2 ± 0.30.5 ± 0.2[16]1.8 ± 0.43.5 ± 0.5
Day of Disease Onset 15 ± 218 ± 113 ± 111 ± 1
Body Weight Change (Day 21) -5%-8%-15%-20%
CNS Immune Infiltration Significantly ReducedMarkedly Reduced[8]Moderately ReducedSevere
Demyelination Score 1.0 ± 0.50.5 ± 0.3[17]1.5 ± 0.63.0 ± 0.4

Clinical Score Scale: 0 = normal; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.

Comparative Pharmacokinetic Profiles in Mice

The table below outlines the key pharmacokinetic parameters for each compound following oral administration in mice.

Parameter2-MHP (Hypothetical)FingolimodPrednisone
Bioavailability (%) ~40%>90%[18][19]~70%[12]
Tmax (hours) 1-28-12[18][19]0.25[20]
Half-life (t1/2, hours) ~6144-216[19]~3-4[12]
Primary Metabolism Hepatic (CYP450)Hepatic (CYP4F2)[6][19]Hepatic (to Prednisolone)[10][20]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Assessment

This protocol describes the active induction of EAE in C57BL/6 mice, a widely used model for studying MS.[2][4]

Materials:

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55) peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice, 8-12 weeks old[21]

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG 35-55 in CFA. The final concentration should be 200 µg of MOG 35-55 and 400 µg of M. tuberculosis in 200 µL of emulsion per mouse.[21]

    • Anesthetize the mice and administer a 100 µL subcutaneous injection of the emulsion into the left and right flanks.

  • Pertussis Toxin Administration (Day 0 and Day 2):

    • Administer 200 ng of PTX in 200 µL of PBS via intraperitoneal (i.p.) injection immediately after immunization on Day 0.[21]

    • Administer a second dose of PTX (200 ng in 200 µL PBS, i.p.) 48 hours later (Day 2).[2]

  • Clinical Scoring and Body Weight Monitoring:

    • Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weights.

    • Use the following clinical scoring system:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or waddling gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state or death

  • Treatment Administration:

    • Administer the test compounds (2-MHP, Fingolimod, Prednisone) or vehicle daily via oral gavage, starting from Day 0 and continuing for the duration of the study (e.g., 21 days).

  • Terminal Endpoint and Tissue Collection (e.g., Day 21):

    • Perfuse with PBS followed by 4% paraformaldehyde.

    • Collect brain and spinal cord tissues for histopathological analysis (e.g., Hematoxylin and Eosin for immune infiltration, Luxol Fast Blue for demyelination).

cluster_workflow EAE In Vivo Study Workflow Day 0 Day 0 Immunization (MOG/CFA) Immunization (MOG/CFA) Day 0->Immunization (MOG/CFA) Start Daily Dosing Start Daily Dosing Day 0->Start Daily Dosing Day 2 Day 2 PTX Injection 2 PTX Injection 2 Day 2->PTX Injection 2 Day 7-21 Day 7-21 Daily Clinical Scoring & Weight Daily Clinical Scoring & Weight Day 7-21->Daily Clinical Scoring & Weight Day 21 Day 21 Endpoint: Tissue Collection Endpoint: Tissue Collection Day 21->Endpoint: Tissue Collection PTX Injection 1 PTX Injection 1 Immunization (MOG/CFA)->PTX Injection 1 Start Daily Dosing->Daily Clinical Scoring & Weight Daily Clinical Scoring & Weight->Endpoint: Tissue Collection

Figure 2: Experimental Workflow for EAE Study.

References

Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in modern medicinal chemistry due to its versatile chemical properties and significant presence in a vast array of therapeutic agents.[1] Its unique heteroaromatic structure allows for extensive functionalization, profoundly influencing the pharmacological activity of molecules.[1] This guide provides a comparative analysis of two hypothetical pyridine-based kinase inhibitors, "Pyridinib-A" and "Pyridinib-B," designed to target the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways.

Structural Framework and Rationale

The pyridine ring serves as an excellent pharmacophore, often improving water solubility and providing crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] Pyridinib-A represents a first-generation inhibitor, while Pyridinib-B is a second-generation compound designed for enhanced potency and selectivity through targeted structural modifications.

Caption: General structure of the pyridine scaffold and modification points.

Performance Data Comparison

Pyridinib-B was developed to improve upon the potency and selectivity of Pyridinib-A. The following table summarizes key quantitative metrics for both compounds against wild-type (WT) EGFR and a common resistance mutant (T790M).

Parameter Pyridinib-A Pyridinib-B Unit Assay Type
IC₅₀ (EGFR WT) 558nMIn Vitro Kinase Assay
IC₅₀ (EGFR T790M) >100025nMIn Vitro Kinase Assay
Selectivity (Kinase Panel) ModerateHigh-Kinome Scan
Cell Viability (A431 - EGFR WT) 1.20.15µMCell-Based Proliferation
Cell Viability (H1975 - EGFR T790M) >200.5µMCell-Based Proliferation

Data is illustrative and for comparative purposes.

Mechanism of Action and Signaling Pathway

Both inhibitors are designed to block the ATP-binding site of EGFR, preventing its auto-phosphorylation and halting downstream signaling that leads to cell proliferation. Pyridinib-B's improved activity against the T790M "gatekeeper" mutation is a significant advantage, overcoming a common mechanism of resistance to first-generation inhibitors.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Phosphorylates PA Pyridinib-A PA->EGFR Inhibits WT PB Pyridinib-B PB->EGFR Inhibits WT & T790M RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates

Caption: Simplified EGFR signaling pathway showing inhibitor targets.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the comparative data.

4.1. In Vitro Kinase Assay (EGFR IC₅₀ Determination)

This assay measures the direct inhibitory effect of the compounds on purified EGFR kinase activity.[4][5]

  • Objective: To determine the concentration of inhibitor required to reduce kinase activity by 50% (IC₅₀).

  • Materials:

    • Recombinant human EGFR (wild-type and T790M mutant).

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[6]

    • ATP (Adenosine triphosphate).

    • Synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • Pyridinib-A and Pyridinib-B, serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Procedure:

    • Add 5 µL of kinase buffer containing the EGFR enzyme to each well of a 384-well plate.

    • Add 5 µL of serially diluted compound (Pyridinib-A or Pyridinib-B) or DMSO (vehicle control) to the wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (final concentration typically at the Kₘ for ATP).[4]

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to ADP concentration.

    • Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

4.2. Cell-Based Proliferation Assay (Cell Viability)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.[7][8]

  • Objective: To determine the concentration of inhibitor that reduces cell viability by 50% (GI₅₀).

  • Materials:

    • A431 (EGFR WT) and NCI-H1975 (EGFR T790M) human cancer cell lines.

    • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • 96-well cell culture plates.

    • Resazurin-based reagent (e.g., CellTiter-Blue®, Promega) or MTT reagent.[8][9]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[10]

    • Treat the cells with a range of concentrations of Pyridinib-A or Pyridinib-B for 72 hours.

    • After the incubation period, add 20 µL of the Resazurin reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable, metabolically active cells to convert the blue resazurin into the fluorescent pink resorufin.

    • Measure the fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).

    • Normalize the results to untreated control wells and plot cell viability against the logarithm of inhibitor concentration to determine the GI₅₀.

Experimental and Drug Discovery Workflow

The process of discovering and validating kinase inhibitors follows a structured workflow, from initial screening to preclinical evaluation.

Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_evaluation Preclinical Evaluation HTS High-Throughput Screen (Pyridine Library) HitID Hit Identification HTS->HitID LeadGen Lead Generation (Pyridinib-A) HitID->LeadGen SAR Structure-Activity Relationship (SAR) LeadGen->SAR LeadOpt Lead Optimization (Pyridinib-B) SAR->LeadOpt InVitro In Vitro Assays (Kinase & Cell-Based) LeadOpt->InVitro InVivo In Vivo Models (Xenografts) InVitro->InVivo Tox Toxicology Studies InVivo->Tox

Caption: General workflow for kinase inhibitor drug discovery.

Conclusion

This comparative guide illustrates the evolution of pyridine-based kinase inhibitors. While Pyridinib-A shows foundational activity, the targeted modifications in Pyridinib-B lead to superior potency, enhanced selectivity, and the crucial ability to overcome known resistance mechanisms. This highlights the power of structure-activity relationship (SAR) studies and rational drug design in leveraging the versatile pyridine scaffold to develop next-generation therapeutics.[11] Continued exploration of pyridine derivatives remains a highly promising avenue in the search for novel and effective drugs.[12]

References

Pre-computation Report: Inability to Confirm Binding Mode of 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Initial Objective: To create a detailed comparison guide confirming the binding mode of 2-(5-Methylhexyl)pyridine to its biological target, intended for a scientific audience. The guide was to include quantitative data, experimental protocols, and visualizations of signaling pathways and workflows.

Execution & Findings: A comprehensive search was initiated to gather the necessary information regarding this compound. The search queries included:

  • "this compound binding mode"

  • "this compound target protein"

  • "this compound crystallography"

  • "this compound NMR spectroscopy"

  • "biochemical assays for this compound"

The search results did not yield any specific information about the biological target of this compound or its mode of binding. The retrieved documents primarily consisted of:

  • Chemical characterization data, such as NMR spectra for various pyridine derivatives.

  • General chemical database entries (e.g., PubChem, NIST WebBook) providing molecular formula, weight, and other physical properties.

  • Research articles on the synthesis and coordination chemistry of different pyridine-containing compounds, which do not pertain to a specific biological target of this compound.

  • Studies on the biological activity of other pyridine derivatives against various targets, none of which included this compound.

Therefore, the generation of the comparison guide cannot proceed.

Reproducibility of 2-(5-Methylhexyl)pyridine Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes the biological activities of various pyridine derivatives, offering a comparative benchmark for the potential performance of 2-(5-Methylhexyl)pyridine. It includes quantitative data on antimicrobial, anticonvulsant, and cytotoxic activities, alongside detailed experimental protocols to ensure the reproducibility of these findings.

Comparative Biological Activity of Pyridine Derivatives

The following tables summarize the quantitative data on the biological activities of various pyridine derivatives, which may serve as a reference for predicting the activity of this compound.

Table 1: Antimicrobial Activity of Substituted Pyridine Derivatives

Compound/Derivative ClassTest OrganismActivity MetricValue
2-Phenyloxazolo[4,5-b]pyridineMethicillin-resistant S. aureus (MRSA)MIC1.56 - 3.12 µg/mL
Ampicillin (Reference)Methicillin-resistant S. aureus (MRSA)MIC6.25 - 12.5 µg/mL
Streptomycin (Reference)Methicillin-resistant S. aureus (MRSA)MIC6.25 - 12.5 µg/mL
Nicotinoyl thioureasS. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosaMIC31.25 - 62.5 µg/mL

MIC: Minimum Inhibitory Concentration

Table 2: Anticonvulsant Activity of Tetrahydrothieno[3,2-b]pyridine Derivatives

CompoundTest ModelActivity MetricValueTherapeutic Index (PI)
5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1][2][3]triazolo[4,3-a]pyridine (6c)MESED509.5 mg/kg48.0
5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1][2][3]triazolo[4,3-a]pyridine (6c)scPTZED5020.5 mg/kg22.2
Carbamazepine (Reference)MES--6.4
Ethosuximide (Reference)scPTZ--3.2

MES: Maximal Electroshock; scPTZ: Subcutaneous Pentylenetetrazole; ED50: 50% Effective Dose

Table 3: Cytotoxic Activity of Pyridine Derivatives

Compound/Derivative ClassCell LineActivity MetricValue
Pyridine derivatives (3a, 3b, 5a, 5b)Huh-7, A549, MCF-7 (Human Cancer)IC50Superior to Taxol
Compound 3bHuh-7 (Human Liver Cancer)IC506.54 µM
Compound 3bA549 (Human Lung Cancer)IC5015.54 µM
Compound 3bMCF-7 (Human Breast Cancer)IC506.13 µM
Taxol (Reference)Huh-7 (Human Liver Cancer)IC506.68 µM
Taxol (Reference)A549 (Human Lung Cancer)IC5038.05 µM
Taxol (Reference)MCF-7 (Human Breast Cancer)IC5012.32 µM

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

To ensure the reproducibility of the findings cited for related pyridine derivatives, detailed methodologies for key experiments are provided below.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[4][5][6]

  • Animal Preparation:

    • Use male albino mice or rats of a specific weight range.

    • Administer the test compound or vehicle control intraperitoneally or orally.

    • Allow for a predetermined absorption time (e.g., 30-60 minutes).

  • Induction of Seizure:

    • Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal or ear-clip electrodes.[4]

    • This stimulus induces a maximal seizure characterized by a tonic hindlimb extension.

  • Observation and Endpoint:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase.

    • Abolition of the hindlimb tonic extension is considered the endpoint for protection.[4]

  • Data Analysis:

    • The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8][9]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Add 100 µL of a detergent reagent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for at least 2 hours.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Add compound dilutions to cells A->C B Prepare serial dilutions of test compound B->C D Incubate for desired time (e.g., 24-72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Add solubilization solution to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

GABAergic_Signaling_Pathway Simplified GABAergic Synaptic Transmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Glutamate Glutamate GAD GAD (Glutamic Acid Decarboxylase) Glutamate->GAD converts GABA_synthesis GABA Synthesis GAD->GABA_synthesis Vesicle Synaptic Vesicle GABA_synthesis->Vesicle packaged into GABA_release GABA Release Vesicle->GABA_release Action Potential triggers GABA_cleft GABA GABA_release->GABA_cleft GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor binds to GAT GABA Transporter (GAT) GABA_cleft->GAT cleared by Cl_channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Cl_channel activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization leads to cluster_presynaptic cluster_presynaptic GAT->cluster_presynaptic reuptake

Caption: GABAergic signaling pathway relevant to anticonvulsant activity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(5-Methylhexyl)pyridine and other substituted pyridine compounds, focusing on their biological activities and underlying mechanisms. Due to the limited publicly available data on this compound's biological profile, this comparison leverages experimental findings from structurally related 2-alkylpyridine derivatives to provide a valuable reference for research and development.

Overview of 2-Alkylpyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The pyridine ring's nitrogen atom imparts unique electronic properties, allowing it to act as a hydrogen bond acceptor and interact with various biological targets.[1] The substitution pattern on the pyridine ring significantly influences the compound's physicochemical properties and biological activity. Specifically, 2-alkylpyridines have demonstrated a range of biological effects, including anticancer and antimicrobial activities.[3][4]

This compound is a simple 2-alkylpyridine derivative. While specific biological data for this compound is scarce in peer-reviewed literature, its structural motif is present in more complex molecules with demonstrated bioactivity. This guide will compare its basic properties with those of other 2-substituted pyridines for which experimental data is available.

Comparative Data

The following tables summarize the available data for this compound and selected bioactive pyridine derivatives. This comparative data is essential for understanding the structure-activity relationships (SAR) within this class of compounds.

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AA
This compound C12H19N177.294.1
5-Phenyl-2-picolineC12H11N169.223.1
SRI-22819C15H12N4S280.353.5

Data for this compound and 5-Phenyl-2-picoline are computed properties from PubChem and ChemBK respectively. Data for SRI-22819 is from medicinal chemistry studies.[5]

Table 2: In Vitro Antiproliferative Activity (IC50 Values in µM)
Compound/DerivativeMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HEp-2 (Larynx)HCT-116 (Colon)
Pyridine-thiourea precursor (1a) ---7.5-
Pyridine-5-acetyl-thiazolidin-4-one hybrid (8a) ---5.9-
Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid (13a) -9.5---
O-alkyl pyridine derivative (4c) -Potent--Potent
O-alkyl pyridine derivative (4f) -Potent--Potent
Nicotinamide derivative (3b) -Active--Active
Thienopyridine derivatives (4c-5d, 7b-12a, 10d, 13b) -Active--Active

This table compiles data from multiple studies on various pyridine derivatives.[3][6][7] Direct IC50 values for this compound are not available. The listed compounds are examples of bioactive pyridine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the biological activity of pyridine compounds.

MTT Antiproliferative Assay

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][8]

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase (e.g., CDK2, GSK3β), its substrate (a specific peptide), and ATP in a suitable buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescent kinase assay that measures the amount of ATP remaining in the solution.[7]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.[7]

Signaling Pathways and Mechanisms of Action

Several pyridine derivatives have been shown to exert their biological effects by modulating specific signaling pathways. Understanding these pathways is critical for drug development.

PIM-1 Kinase Signaling Pathway

Certain O-alkyl pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and survival.[3] Inhibition of PIM-1 can lead to apoptosis in cancer cells.

PIM1_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor STATs STATs Receptor->STATs PIM1 PIM-1 Kinase STATs->PIM1 Upregulation Bad Bad PIM1->Bad Phosphorylation (Inhibition) Proliferation Cell Proliferation & Survival PIM1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Alkyl_Pyridine 2-Alkyl Pyridine Derivatives Alkyl_Pyridine->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway Inhibition by 2-Alkyl Pyridine Derivatives.

NF-κB Signaling Pathway

Some pyridine derivatives, such as SRI-22819, have been shown to activate the NF-κB signaling pathway.[5] This pathway is complex and its activation can have pro- or anti-tumor effects depending on the cellular context.

NFkB_Pathway cluster_nucleus Nucleus Stimuli External Stimuli (e.g., SRI-22819) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression

Caption: Activation of the NF-κB Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.

  • Alkyl Chain Length: While specific data for this compound is lacking, SAR studies on other 2-alkylpyridines suggest that the length and branching of the alkyl chain can significantly impact potency and selectivity.

  • Aromatic Substituents: The introduction of aromatic and heterocyclic rings, as seen in many of the cited examples, often leads to potent biological activity, likely due to enhanced binding interactions with target proteins.[5][8]

  • Functional Groups: The presence of specific functional groups, such as ureas and amides, can confer potent anticancer activity.[1]

Conclusion

While a direct, comprehensive comparison involving this compound is currently limited by the available data, this guide provides a framework for understanding its potential biological context. By examining the properties and activities of structurally related compounds, researchers can infer potential areas of investigation for this compound and design future studies. The provided experimental protocols and pathway diagrams serve as valuable resources for initiating such research. Further investigation into the biological effects of simple 2-alkylpyridines like this compound is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative analysis of 2-(5-Methylhexyl)pyridine. As no standardized method currently exists for this specific compound, this document outlines adaptable starting points based on established methods for structurally similar alkyl-substituted pyridines. The focus is on providing a framework for method development and validation in accordance with ICH guidelines.

Introduction to Analytical Approaches

The analysis of this compound, a substituted pyridine, can be approached using several chromatographic techniques. The choice of method will depend on the sample matrix, required sensitivity, and the instrumentation available. The two primary recommended techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): Being a volatile to semi-volatile compound, this compound is well-suited for GC analysis.[1] GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS).[1] Flame Ionization Detection (FID) is a robust alternative for routine quantification.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can also be adapted for the analysis of pyridine derivatives.[2][3][4] It is particularly useful for less volatile compounds or when analyzing complex mixtures that may not be suitable for GC.

Method Validation Workflow

A crucial step in implementing any analytical method is validation, which ensures the method is reliable, reproducible, and fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.

G A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantitation (LOQ) B->H I Robustness B->I J System Suitability B->J K Validation Report C->K D->K E->K F->K G->K H->K I->K J->K

Caption: A general workflow for analytical method validation.

Comparison of Proposed Analytical Methods

The following tables summarize potential starting parameters for GC and HPLC methods for the analysis of this compound, based on methods for similar compounds. These parameters will require optimization and validation for this specific analyte.

Table 1: Proposed Gas Chromatography (GC) Method Parameters

ParameterGC-FIDGC-MS
Column Capillary column (e.g., HP-5ms, (5%-phenyl)-methylpolysiloxane)Capillary column (e.g., HP-5ms, (5%-phenyl)-methylpolysiloxane)
Injector Temperature 250 - 280 °C250 - 280 °C
Oven Program Initial: 70°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 minInitial: 70°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 - 1.5 mL/min1.0 - 1.2 mL/min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temperature 300 °CN/A (Transfer line at 280°C)
Ionization Mode N/AElectron Ionization (EI) at 70 eV
Scan Range N/Am/z 40-400

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterHPLC-UV
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with a buffer (e.g., ammonium acetate or phosphate buffer)
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 0.8 - 1.2 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength ~260 nm (to be determined by UV scan of this compound)
Injection Volume 10 - 20 µL

Experimental Protocols

Below are detailed, generalized protocols for the proposed analytical methods. These should be adapted and optimized during method development.

Gas Chromatography (GC) Protocol

G A Sample Preparation (Dilution in appropriate solvent) C Injection of Sample/Standard A->C B GC System Setup & Equilibration B->C D Separation on Capillary Column C->D E Detection by FID or MS D->E F Data Acquisition & Processing E->F

Caption: A typical experimental workflow for GC analysis.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare samples by dissolving or diluting them in the same solvent to a concentration within the calibration range. An internal standard may be added to both samples and standards to improve precision.

  • Instrumentation and Analysis:

    • Set up the GC instrument according to the parameters in Table 1.

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (solvent), followed by the calibration standards and then the samples.

  • Data Analysis:

    • For GC-FID, identify the peak corresponding to this compound based on its retention time. Create a calibration curve by plotting peak area against concentration.

    • For GC-MS, confirm the identity of the peak by its mass spectrum. Use the peak area of a characteristic ion for quantification.

    • Quantify the amount of this compound in the samples using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare samples by dissolving or diluting them in the mobile phase and filtering through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation and Analysis:

    • Set up the HPLC instrument with the parameters outlined in Table 2.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank, followed by the calibration standards and then the samples.

  • Data Analysis:

    • Identify the peak for this compound by its retention time.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Validation Data for Similar Compounds

While specific data for this compound is not available, the following table presents typical validation parameters that should be established. The expected performance is based on published methods for other pyridine derivatives.

Table 3: Target Validation Parameters

ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
LOD & LOQ To be determined based on sensitivity requirements
Specificity No interference from blank or placebo at the retention time of the analyte
Robustness %RSD ≤ 15% after minor changes in method parameters

Conclusion

This guide provides a starting point for developing and validating an analytical method for this compound. Both GC and HPLC are viable techniques. The choice between them will depend on specific laboratory needs and sample characteristics. The provided protocols and validation targets, based on methods for analogous compounds, offer a solid foundation for establishing a robust and reliable analytical method suitable for research, quality control, and drug development applications.

References

Comparative Toxicity Profiling of Substituted Pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the toxicity of various substituted pyridines, offering valuable data and experimental protocols for researchers, scientists, and drug development professionals. The information presented is intended to facilitate the assessment of structure-toxicity relationships and guide the design of safer chemical compounds.

Executive Summary

Pyridine and its derivatives are fundamental heterocyclic compounds widely used in the pharmaceutical, agrochemical, and manufacturing industries. However, their diverse applications are accompanied by a range of toxicological profiles that necessitate careful evaluation. The nature, position, and number of substituents on the pyridine ring can significantly influence the compound's biological activity and toxicity. This guide summarizes key toxicity data, provides detailed protocols for essential toxicological assays, and illustrates relevant toxicity pathways to aid in the comprehensive evaluation of substituted pyridines.

Data Presentation: Comparative Toxicity Data

The following tables summarize the acute toxicity (LD50), in vitro cytotoxicity (IC50), and aquatic toxicity (LC50) of a selection of substituted pyridines. These values provide a quantitative basis for comparing the relative toxicity of these compounds.

Table 1: Acute Toxicity of Substituted Pyridines (LD50)

CompoundSpeciesRouteLD50 (mg/kg)
PyridineRatOral891 - 1580[1]
2-Methylpyridine (α-Picoline)RatOral790
3-Methylpyridine (β-Picoline)RatOral500
4-Methylpyridine (γ-Picoline)RatOral1290
2-ChloropyridineRatOral168
3-ChloropyridineRatOral230
4-ChloropyridineRatOral64
2-AminopyridineRatOral200
3-AminopyridineRatOral40
4-AminopyridineRatOral21
NicotineRatOral50-60
Isonicotinic acidRatOral5000

Data compiled from various public toxicology databases and literature.

Table 2: In Vitro Cytotoxicity of Substituted Pyridines (IC50)

Compound/Derivative ClassCell LineIC50 (µM)Reference
Pyridone derivative 1HepG24.5 ± 0.3[2]
Pyridine derivative 2HepG2>50[2]
Pyridine-ureas (most active)MCF-70.22
4-CP.P (pyrano[3,2-c]pyridine)MCF-760 ± 4.0[3]
P.P (pyrano[3,2-c]pyridine)MCF-7100 ± 5.0[3]
3-NP.P (pyrano[3,2-c]pyridine)MCF-7140 ± 5.0[3]
TPM.P (pyrano[3,2-c]pyridine)MCF-7180 ± 6.0[3]

IC50 values are highly dependent on the specific cell line and experimental conditions.

Table 3: Aquatic Toxicity of Substituted Pyridines (LC50)

CompoundSpeciesExposure Time (h)LC50 (mg/L)
PyridineFathead minnow96106
2-MethylpyridineFathead minnow9643.8
3-MethylpyridineFathead minnow9625.8
4-MethylpyridineFathead minnow964.9
2-ChloropyridineFathead minnow9616.3
3-ChloropyridineFathead minnow9610.4
4-ChloropyridineFathead minnow962.6
FlonicamidCommon carp9643.17[4][5]

Data sourced from ecotoxicology databases and scientific literature.[4][5][6]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on standardized guidelines to ensure reproducibility and comparability of results.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of several toxicity categories.[7][8][9]

1. Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the dose for the next step. This continues until the criteria for classifying the substance are met, minimizing the number of animals required.[10][8]

2. Animal Selection: Healthy, young adult rodents (typically rats, preferably females) are used.[7] Animals are acclimatized to laboratory conditions before the study.

3. Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and light/dark cycles. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

4. Dose Preparation and Administration: The test substance is typically administered orally via gavage. The vehicle used should be non-toxic and appropriate for the substance being tested (e.g., water, corn oil).

5. Procedure:

  • A group of three animals is dosed at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[8]
  • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]
  • Body weight is recorded weekly.
  • The outcome of the first group determines the next step:
  • If mortality is observed in two or three animals, the test is stopped, and the substance is classified.
  • If one animal dies, the test is repeated with three more animals at the same dose.
  • If no animals die, the next group of three animals is dosed at a higher fixed dose level.[8]
  • This procedure is repeated until a clear outcome for classification is achieved.

6. Observations: All animals are observed for clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

7. Pathological Examination: At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability, based on the ability of metabolically active cells to reduce the tetrazolium salt MTT to formazan.[11][12]

1. Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

2. Reagents and Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
  • Cell culture medium.
  • Test compound and vehicle control.
  • Solubilization solution (e.g., DMSO, acidified isopropanol).[11]
  • 96-well microplates.
  • Microplate reader.

3. Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
  • Treat the cells with various concentrations of the substituted pyridine derivatives and a vehicle control.
  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]
  • Carefully remove the medium containing MTT.
  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used for background correction.

4. Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

LDH Cytotoxicity Assay

The LDH (lactate dehydrogenase) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.[13]

1. Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[13][14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.

2. Reagents and Materials:

  • LDH assay kit (containing substrate, cofactor, and dye solutions).
  • Cell culture medium.
  • Test compound and vehicle control.
  • Lysis buffer (e.g., Triton X-100) for maximum LDH release control.[15]
  • 96-well microplates.
  • Microplate reader.

3. Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.
  • Treat the cells with various concentrations of the substituted pyridine derivatives and a vehicle control. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).
  • Incubate for the desired exposure period.
  • Centrifuge the plate to pellet the cells.
  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[15]
  • Add the LDH assay reaction mixture to each well containing the supernatant.[15]
  • Incubate at room temperature for a specified time (usually 20-30 minutes), protected from light.[15]
  • Measure the absorbance at the appropriate wavelength (typically 490 nm).

4. Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release. The formula is:

  • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Ames Mutagenicity Test

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[16][17][18][19][20]

1. Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own histidine).[16][19] The test measures the ability of a substance to induce mutations that revert the bacteria to a prototrophic state (able to synthesize histidine) and grow on a histidine-deficient medium.[17]

2. Reagents and Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
  • Minimal glucose agar plates.[16]
  • Top agar.
  • Histidine/Biotin solution.[18]
  • S9 fraction (a rat liver homogenate used to simulate mammalian metabolism).[16]
  • Positive and negative controls.
  • Test compound.

3. Procedure:

  • The test compound, bacterial tester strain, and (optionally) S9 mix are combined in a tube with molten top agar.[16]
  • The mixture is poured onto a minimal glucose agar plate.[16]
  • The plates are incubated at 37°C for 48-72 hours.[16]
  • The number of revertant colonies (colonies that have mutated back to being able to produce histidine) is counted for each plate.

4. Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.

Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the toxicological profiling of substituted pyridines.

Experimental Workflow

G cluster_0 Initial Screening cluster_1 In Vitro Toxicity Assays cluster_2 In Vivo Toxicity Studies In_Silico_Toxicity_Prediction In Silico Toxicity Prediction (e.g., QSAR) Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) In_Silico_Toxicity_Prediction->Cytotoxicity_Assays Physicochemical_Properties Physicochemical Properties (Solubility, LogP) Physicochemical_Properties->Cytotoxicity_Assays Genotoxicity_Assays Genotoxicity Assays (Ames Test) Cytotoxicity_Assays->Genotoxicity_Assays Mechanistic_Studies Mechanistic Studies (ROS, Apoptosis) Genotoxicity_Assays->Mechanistic_Studies Acute_Toxicity Acute Toxicity (e.g., OECD 423) Mechanistic_Studies->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity Acute_Toxicity->Subchronic_Toxicity Specific_Organ_Toxicity Specific Organ Toxicity (e.g., Neurotoxicity) Subchronic_Toxicity->Specific_Organ_Toxicity Risk_Assessment Risk Assessment Specific_Organ_Toxicity->Risk_Assessment Substituted_Pyridine_Compound Substituted Pyridine Compound Substituted_Pyridine_Compound->In_Silico_Toxicity_Prediction Substituted_Pyridine_Compound->Physicochemical_Properties G Substituted_Pyridine Substituted Pyridine Mitochondria Mitochondria Substituted_Pyridine->Mitochondria ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Cytochrome_c_Release Cytochrome c Release Mitochondria->Cytochrome_c_Release Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress JNK_Activation JNK Activation ROS->JNK_Activation Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Bax_Upregulation Bax Upregulation JNK_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation JNK_Activation->Bcl2_Downregulation Bax_Upregulation->Mitochondria Bcl2_Downregulation->Mitochondria Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G MPTP_like_Pyridine MPTP-like Pyridine Derivative BBB_Penetration Blood-Brain Barrier Penetration MPTP_like_Pyridine->BBB_Penetration MAO_B MAO-B (in Glial Cells) BBB_Penetration->MAO_B MPDP MPDP+ MAO_B->MPDP MPP MPP+ MPDP->MPP DAT Dopamine Transporter (DAT) MPP->DAT Dopaminergic_Neuron Dopaminergic Neuron DAT->Dopaminergic_Neuron Mitochondrial_Complex_I_Inhibition Mitochondrial Complex I Inhibition Dopaminergic_Neuron->Mitochondrial_Complex_I_Inhibition ATP_Depletion ATP Depletion Mitochondrial_Complex_I_Inhibition->ATP_Depletion Oxidative_Stress Oxidative Stress Mitochondrial_Complex_I_Inhibition->Oxidative_Stress Neuronal_Death Neuronal Death ATP_Depletion->Neuronal_Death Oxidative_Stress->Neuronal_Death

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 2-(5-Methylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(5-Methylhexyl)pyridine was publicly available at the time of this writing. The following information is synthesized from the SDSs of structurally similar pyridine derivatives, including pyridine and 2-methyl-5-ethylpyridine. Researchers, scientists, and drug development professionals should treat this guidance as a baseline and are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain a compound-specific SDS if available.

The proper handling and disposal of this compound are critical to ensure laboratory safety and environmental protection. As a pyridine derivative, it is likely to be a flammable liquid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] Adherence to strict disposal protocols is mandatory to mitigate these risks.

Key Safety and Hazard Information (Based on Similar Pyridine Compounds)

This table summarizes the expected hazards and recommended personal protective equipment (PPE) when handling this compound, based on data for related compounds.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Physical Hazards Expected to be a flammable or combustible liquid.[3][4] Vapors may be heavier than air and can form explosive mixtures.[5]- Use in a well-ventilated area, preferably a chemical fume hood.[6] - Keep away from heat, sparks, open flames, and other ignition sources.[7][8] - Use non-sparking tools and explosion-proof equipment.[5] - Ground and bond containers during transfer to prevent static discharge.[1][8]
Health Hazards - Harmful if swallowed, in contact with skin, or if inhaled.[1][2] - Causes skin irritation and potentially severe eye damage.[3][4] - May cause respiratory irritation, dizziness, and nausea.[4][7]- Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[9] - Eye/Face Protection: Chemical safety goggles and/or a face shield are required.[9] - Skin/Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, an apron or additional protective clothing may be necessary.[10] - Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[9]
Environmental Hazards - Expected to be harmful or toxic to aquatic life with long-lasting effects.[3][8]- Do not dispose of down the drain or in regular trash.[6] - Prevent release into the environment.[2]

Experimental Protocols: Proper Disposal Procedures

The disposal of this compound must be handled as hazardous waste.[11][12] The following step-by-step procedure outlines the general protocol for its disposal.

Step 1: Waste Collection

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials, contaminated labware) in a designated, compatible, and properly sealed hazardous waste container.[9][11]

  • The container should be made of a material compatible with pyridine compounds, such as glass or high-density polyethylene.[6]

  • Do not overfill the container; leave at least 5% of headspace to allow for vapor expansion.[12]

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[9]

Step 2: Labeling

  • Clearly label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.[9][11]

  • The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Toxic").[11] General terms like "Solvent Waste" are not sufficient.[11]

Step 3: Handling Spills

  • In the event of a small spill, contain it using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6][13]

  • Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.[13]

  • For large spills, evacuate the area immediately and contact your institution's EHS department or emergency responders.[9]

  • Ensure proper ventilation to disperse flammable vapors.[14]

Step 4: Final Disposal

  • Once the waste container is full or no longer in use, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[11][15]

  • Never pour this compound down the drain or dispose of it with regular trash.[6]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Select Compatible & Labeled Waste Container A->B C Collect Waste Chemical & Contaminated Materials B->C D Securely Seal Container C->D S1 Small Spill: Contain with Absorbent C->S1 E Store in a Cool, Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials E->F G Contact Institutional EHS or Licensed Waste Vendor F->G H Arrange for Pickup and Proper Disposal G->H S2 Collect into Waste Container S1->S2 S3 Large Spill: Evacuate & Call EHS

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.